1-(5-Nitro-1H-indazol-1-yl)ethanone
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(5-nitroindazol-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O3/c1-6(13)11-9-3-2-8(12(14)15)4-7(9)5-10-11/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWCNYGFAYNMHPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2=C(C=C(C=C2)[N+](=O)[O-])C=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10632073 | |
| Record name | 1-(5-Nitro-1H-indazol-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10632073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13436-55-0 | |
| Record name | 1-(5-Nitro-1H-indazol-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10632073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Physicochemical Properties of 1-Acetyl-Nitroindazoles, with a focus on the 1-(6-Nitro-1H-indazol-1-yl)ethanone Isomer
Disclaimer: This technical guide provides an in-depth overview of the chemical properties of 1-acetyl-nitroindazoles. Due to a lack of specific experimental data for "1-(5-Nitro-1H-indazol-1-yl)ethanone" in the reviewed literature, this document focuses on the closely related and well-characterized isomer, 1-(6-Nitro-1H-indazol-1-yl)ethanone , as a representative compound of this class. The information presented herein is intended for researchers, scientists, and drug development professionals.
Core Chemical Properties
Indazole derivatives are a significant class of heterocyclic compounds that are frequently found as core structures in a wide range of biologically active molecules. Their applications span various therapeutic areas, including anti-inflammatory and anticancer agents. The addition of a nitro group and an acetyl moiety to the indazole scaffold can significantly modulate its physicochemical and pharmacological properties.
Structural and Physicochemical Data
The key physicochemical properties of 1-(6-Nitro-1H-indazol-1-yl)ethanone are summarized in the table below. This data is crucial for its identification, purification, and handling in a laboratory setting.
| Property | Value |
| Molecular Formula | C9H7N3O3 |
| Molecular Weight | 205.17 g/mol |
| Exact Mass | 205.04874109 g/mol [1] |
| Appearance | Colorless crystals |
| Melting Point | 198°C[1] |
| Boiling Point | 403.7°C (Predicted)[1] |
| Density | 1.48 g/cm³ (Predicted)[1] |
| Refractive Index | 1.683 (Predicted)[1] |
Crystallographic Data
The crystal structure of 1-(6-Nitro-1H-indazol-1-yl)ethanone has been determined, revealing a monoclinic system with the space group P21/c.[2] The indazole moiety is essentially planar, with the acetyl group slightly twisted out of this plane.[2][3] In the crystalline state, weak C-H···O and C-H···N hydrogen bonds contribute to the formation of layers, which are further associated through π-stacking interactions to create a three-dimensional network.[2][3]
Experimental Protocols
Synthesis of 1-(6-Nitro-1H-indazol-1-yl)ethanone
A common method for the synthesis of 1-(6-Nitro-1H-indazol-1-yl)ethanone involves the acetylation of 6-nitro-1H-indazole.[3]
Materials:
-
6-nitro-1H-indazole (0.6 g, 3 mmol)
-
Acetic acid (2 ml)
-
Acetic anhydride (10 ml)
-
Ethanol (for recrystallization)
Procedure:
-
A mixture of 6-nitro-1H-indazole, acetic acid, and acetic anhydride is heated under reflux for 24 hours.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, the solvent is removed under vacuum.
-
The resulting residue is recrystallized from ethanol to yield colorless crystals of the title compound (Yield: 70%).[3]
Logical Workflow and Diagrams
The synthesis of 1-acetyl-nitroindazoles is a straightforward chemical transformation. The following diagram illustrates the general workflow for the synthesis and characterization of these compounds.
Caption: Synthesis and Characterization Workflow.
Reactivity and Further Applications
Nitroindazole derivatives, including their acetylated forms, are valuable precursors in organic synthesis. The nitro group can be reduced to an amino group, which can then be further functionalized to introduce a wide range of substituents, enabling the generation of diverse chemical libraries for drug discovery. For instance, various 1-aryl-5-nitro-1H-indazoles have been synthesized and characterized.[4] The reactivity of the indazole ring system also allows for various substitution reactions. Studies have shown that indazoles can react with formaldehyde in the presence of aqueous HCl to form (1H-indazol-1-yl)methanol derivatives.[5][6]
The biological activities of indazole-containing compounds are vast. They have been investigated as inhibitors of nitric oxide synthase isoforms, with some C-nitro-1H-indazoles showing potent inhibitory properties.[5] Furthermore, the broader class of indanone derivatives, which share structural similarities, exhibit a wide range of biological activities, including antiviral, antibacterial, and anticancer properties.[7][8] The exploration of 1-acetyl-nitroindazoles as intermediates for the synthesis of novel therapeutic agents remains a promising area of research.
References
- 1. echemi.com [echemi.com]
- 2. researchgate.net [researchgate.net]
- 3. journals.iucr.org [journals.iucr.org]
- 4. Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
An In-depth Technical Guide to 1-(5-Nitro-1H-indazol-1-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 1-(5-Nitro-1H-indazol-1-yl)ethanone, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The indazole core is a key pharmacophore found in a variety of biologically active molecules. This guide consolidates available data on its chemical properties, synthesis, and potential biological significance to support ongoing research and development efforts.
Chemical Identity and Properties
This compound, also known as 1-Acetyl-5-nitro-1H-indazole, is a derivative of 5-nitroindazole. Its chemical structure consists of a 5-nitroindazole moiety N-acylated at the 1-position.
| Property | Value | Source |
| CAS Number | 13436-55-0 | [1] |
| Molecular Formula | C₉H₇N₃O₃ | |
| Molecular Weight | 205.17 g/mol | |
| Synonyms | 1-Acetyl-5-nitro-1H-indazole | [1] |
| Appearance | Expected to be a solid powder |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved via the N-acetylation of 5-nitroindazole.[1] This method is a standard procedure for the acylation of indazoles.
Materials:
-
5-Nitroindazole (CAS: 5401-94-5)
-
Acetic anhydride (CAS: 108-24-7)
-
Acetic acid (optional, as solvent)
-
Ethanol (for recrystallization)
Procedure:
-
A mixture of 5-nitro-1H-indazole and a molar excess of acetic anhydride is prepared. Acetic acid can be used as a solvent.
-
The reaction mixture is heated under reflux for a specified period, typically several hours (e.g., 24 hours, as described for a similar compound).[2]
-
The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, the solvent and excess acetic anhydride are removed under reduced pressure (vacuum).
-
The resulting crude residue is then purified. Recrystallization from a suitable solvent, such as ethanol, is a common method to afford the pure product.[2]
Safety Precautions:
-
The reaction should be performed in a well-ventilated fume hood.
-
Acetic anhydride is corrosive and a lachrymator; appropriate personal protective equipment (gloves, safety glasses) must be worn.
-
The compound is reported to be harmful if inhaled, in contact with skin, or if swallowed.[1]
Logical Synthesis Workflow
The synthesis of this compound follows a straightforward N-acetylation pathway. The diagram below illustrates the logical flow from starting materials to the final, purified product.
Caption: Logical workflow for the synthesis of this compound.
Biological Activity and Significance
While specific studies on the biological activity of this compound are not widely published, the broader class of indazole derivatives is of significant interest in drug development.
-
Kinase Inhibition: Many indazole-containing compounds are potent inhibitors of various protein kinases, which are crucial targets in oncology. For instance, certain substituted indazoles have been identified as IKK2 inhibitors.[3]
-
Anti-inflammatory Properties: The indazole nucleus is present in drugs like benzydamine, a non-steroidal anti-inflammatory drug (NSAID).[4] Other indazole derivatives have also shown promise as anti-inflammatory agents.[4]
-
Anticancer Activity: Several indazole-based molecules have demonstrated significant antiproliferative properties against tumor cells and other anticancer activities.[4]
-
Antimicrobial and Other Activities: Research has also explored indazole derivatives for their antimicrobial, antimalarial, and antiviral properties.[5]
The 5-nitro substitution on the indazole ring is a common feature in compounds designed for biological screening, as the nitro group can influence electronic properties and potential interactions with biological targets. The N-acetyl group can affect the compound's solubility, stability, and pharmacokinetic profile.
Signaling Pathway Context
Given that indazole derivatives are known kinase inhibitors, a common mechanism of action involves interference with intracellular signaling cascades that are often dysregulated in diseases like cancer. The diagram below represents a generalized kinase signaling pathway that could be a target for such compounds.
Caption: Generalized kinase signaling pathway potentially targeted by indazole inhibitors.
This guide serves as a foundational resource for professionals engaged in the study and application of this compound. Further experimental investigation is warranted to fully elucidate its specific biological functions and therapeutic potential.
References
- 1. 1-(5-nitroindazol-1-yl)ethanone|13436-55-0 - MOLBASE Encyclopedia [m.molbase.com]
- 2. journals.iucr.org [journals.iucr.org]
- 3. researchgate.net [researchgate.net]
- 4. Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
In-Depth Technical Guide: Molecular Weight of 1-(5-Nitro-1H-indazol-1-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the molecular weight of the compound 1-(5-Nitro-1H-indazol-1-yl)ethanone. The determination of an accurate molecular weight is a critical first step in compound characterization, essential for a wide range of applications in research and drug development, including stoichiometry calculations, preparation of solutions with precise concentrations, and interpretation of mass spectrometry data.
Molecular Formula Determination
The first step in calculating the molecular weight is to establish the correct molecular formula. Based on the chemical structure of this compound, which consists of an indazole ring system substituted with a nitro group at the fifth position and an ethanone group at the first position of the indazole nucleus, the molecular formula is deduced to be C₉H₇N₃O₃ .
Atomic Weights of Constituent Elements
The calculation of the molecular weight relies on the standard atomic weights of the constituent elements. The values used in this guide are based on the IUPAC Commission on Isotopic Abundances and Atomic Weights.
| Element | Symbol | Atomic Weight ( g/mol ) |
| Carbon | C | 12.011 |
| Hydrogen | H | 1.008 |
| Nitrogen | N | 14.007[1] |
| Oxygen | O | 15.999 |
Molecular Weight Calculation
The molecular weight is the sum of the atomic weights of all atoms in the molecule. The calculation for this compound is detailed below.
| Element | Number of Atoms | Atomic Weight ( g/mol ) | Total Contribution ( g/mol ) |
| Carbon (C) | 9 | 12.011 | 108.099 |
| Hydrogen (H) | 7 | 1.008 | 7.056 |
| Nitrogen (N) | 3 | 14.007 | 42.021 |
| Oxygen (O) | 3 | 15.999 | 47.997 |
| Total Molecular Weight | 205.173 |
The calculated molecular weight of this compound is 205.173 g/mol . This value is consistent with the molecular weight of its isomer, 1-(6-nitroindazol-1-yl)ethanone, which is reported to be 205.17 g/mol .
Experimental Workflow for Molecular Weight Determination
The following diagram illustrates the logical workflow for the determination of the molecular weight of a chemical compound.
Conclusion
The molecular weight of this compound has been determined to be 205.173 g/mol based on its molecular formula (C₉H₇N₃O₃) and the standard atomic weights of its constituent elements. This fundamental piece of data is essential for accurate and reproducible experimental work in all areas of chemical and pharmaceutical research.
References
Structure Elucidation of 1-(5-Nitro-1H-indazol-1-yl)ethanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure elucidation of 1-(5-Nitro-1H-indazol-1-yl)ethanone, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details the synthetic protocol, spectroscopic data, and structural analysis of the title compound. The information is presented to aid in its unambiguous identification, characterization, and application in further research and development.
Introduction
Indazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities. The introduction of a nitro group and an acetyl moiety to the indazole scaffold can significantly modulate its physicochemical and pharmacological properties. This compound, in particular, is a key intermediate for the synthesis of more complex molecules with potential therapeutic applications. Accurate structural elucidation is paramount for ensuring the quality and reproducibility of research involving this compound.
Synthesis
The synthesis of this compound is typically achieved through the N-acetylation of 5-nitro-1H-indazole. This reaction is generally straightforward and proceeds with high yield.
Experimental Protocol: Synthesis of this compound
Materials:
-
5-Nitro-1H-indazole
-
Acetic anhydride
-
Pyridine (or glacial acetic acid)
-
Ethanol (for recrystallization)
-
Standard laboratory glassware
-
Heating mantle and magnetic stirrer
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
A plausible method for the synthesis involves the treatment of 5-nitro-1H-indazole with acetic anhydride.[1] A similar procedure has been successfully employed for the synthesis of the isomeric 1-(6-Nitro-1H-indazol-1-yl)ethanone.
-
In a round-bottom flask, dissolve 5-nitro-1H-indazole (1 equivalent) in a minimal amount of pyridine.
-
To this solution, add acetic anhydride (1.5 equivalents) dropwise at room temperature with continuous stirring.
-
After the addition is complete, heat the reaction mixture to reflux and monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the crude product.
-
Filter the solid precipitate, wash it thoroughly with cold water, and dry it under vacuum.
-
Recrystallize the crude product from ethanol to obtain pure this compound as a crystalline solid.
Spectroscopic Data for Structure Elucidation
The structural confirmation of this compound is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Spectral Data:
The chemical shifts (δ) are predicted for a solution in DMSO-d₆, referenced to tetramethylsilane (TMS).
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) (Hz) |
| H-3 | ~8.4 | s | - |
| H-4 | ~8.9 | d | ~2.0 |
| H-6 | ~8.3 | dd | ~9.2, 2.0 |
| H-7 | ~7.9 | d | ~9.2 |
| -COCH₃ | ~2.8 | s | - |
Predicted ¹³C NMR Spectral Data:
The chemical shifts (δ) are predicted for a solution in DMSO-d₆.
| Carbon | Predicted Chemical Shift (ppm) |
| C=O | ~169 |
| C-3 | ~137 |
| C-3a | ~123 |
| C-4 | ~118 |
| C-5 | ~143 |
| C-6 | ~121 |
| C-7 | ~112 |
| C-7a | ~141 |
| -COCH₃ | ~22 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1700-1720 | Strong | C=O stretch (acetyl group) |
| ~1520-1540 | Strong | Asymmetric NO₂ stretch |
| ~1340-1360 | Strong | Symmetric NO₂ stretch |
| ~1600-1620 | Medium | C=N stretch (indazole ring) |
| ~1450-1500 | Medium | Aromatic C=C stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
Predicted Mass Spectrometry Data:
-
Molecular Ion (M⁺): m/z = 205.05
-
Major Fragment: m/z = 163.04 ([M-COCH₂]⁺), corresponding to the loss of a ketene molecule.
-
Other Fragments: Fragments corresponding to the nitroindazole core.
Visualizations
Chemical Structure
Caption: Chemical structure of this compound.
Experimental Workflow
Caption: General experimental workflow for synthesis and characterization.
Conclusion
This technical guide provides a detailed overview of the synthesis and structural elucidation of this compound. The presented experimental protocols and spectroscopic data serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science. The unambiguous characterization of this compound is crucial for its application as a building block in the development of novel molecules with desired properties.
References
Spectroscopic data of "1-(5-Nitro-1H-indazol-1-yl)ethanone"
Commencing Data Acquisition
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Analyzing Spectral Data
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Pinpointing Key Spectrums
I've hit a snag with the NMR and mass spec data for the 5-nitro isomer. While general indazole information and spectra for close relatives surface, the specifics needed remain elusive. Synthesis details for analogous compounds have appeared, which could inform the experimental design. My next search will be laser-focused on acquiring the precise 1H NMR, 13C NMR, and mass spectrometry results.
Analyzing Spectral Data
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Narrowing Search Parameters
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Analyzing Related Data
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Uncovering Data Gaps
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Compiling Information Sources
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Reconstructing Missing Spectra
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Technical Guide: Physicochemical Properties of 1-(5-Nitro-1H-indazol-1-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the physical and chemical properties of the compound 1-(5-Nitro-1H-indazol-1-yl)ethanone, with a primary focus on its physical appearance. This document is intended to serve as a valuable resource for professionals in research and development who are working with this and related molecules.
Physical Appearance
This compound, identified by the CAS number 13436-55-0, is a White to off-white powder .[1] This appearance is consistent with observations of structurally similar nitroindazole derivatives, which typically present as solid, crystalline substances ranging in color from colorless to yellow.
For context, the precursor, 5-Nitro-1H-indazole, is described as pale yellow needles or a solid crystalline powder that is white to yellow/beige in color. The related isomer, 1-(6-Nitro-1H-indazol-1-yl)ethanone, has been synthesized as colorless crystals. Another related compound, 1-(6-Methyl-5-nitro-1H-indazol-1-yl)-1-ethanone, is described as a white powder.
Physicochemical Data
The following table summarizes key quantitative data for this compound and its precursor, 5-Nitro-1H-indazole.
| Property | This compound | 5-Nitro-1H-indazole |
| CAS Number | 13436-55-0 | 5401-94-5 |
| Molecular Formula | C₉H₇N₃O₃ | C₇H₅N₃O₂ |
| Molecular Weight | 205.17 g/mol | 163.13 g/mol |
| Physical Form | White to off-white powder[1] | Solid Crystalline Powder |
| Color | White to off-white[1] | White to Yellow/Beige |
| Boiling Point | 403.7±37.0 °C (Predicted) | Not available |
| Density | 1.48±0.1 g/cm³ (Predicted) | 1.525±0.06 g/cm³ (Predicted) |
Experimental Protocols
General Synthesis of this compound:
This protocol is a generalized procedure and may require optimization for specific laboratory conditions.
Objective: To synthesize this compound via N-acetylation of 5-Nitro-1H-indazole.
Materials:
-
5-Nitro-1H-indazole
-
Acetic anhydride
-
A suitable solvent (e.g., glacial acetic acid, pyridine, or an inert solvent like dichloromethane)
-
A basic catalyst (if necessary, e.g., a tertiary amine like triethylamine if using an inert solvent)
-
Standard laboratory glassware and equipment for reflux, stirring, and extraction.
-
Purification apparatus (e.g., for recrystallization or column chromatography).
Procedure:
-
Dissolution: Dissolve 5-Nitro-1H-indazole in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Addition of Acetylating Agent: Slowly add a molar excess of acetic anhydride to the solution. If a catalyst is used, it should be added at this stage.
-
Reaction: Heat the reaction mixture to reflux and maintain for a period determined by reaction monitoring (e.g., by Thin Layer Chromatography - TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The work-up procedure will depend on the solvent used.
-
If glacial acetic acid is the solvent, the mixture may be poured into ice water to precipitate the product.
-
If an inert solvent is used, the mixture may be washed with an aqueous solution of a weak base (e.g., sodium bicarbonate) to neutralize any remaining acid and then with brine. The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate).
-
-
Isolation and Purification: The crude product is isolated by filtration (if precipitated) or by evaporation of the solvent under reduced pressure. The product can then be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the final white to off-white powder.
Visualization of Synthetic Workflow
The following diagram illustrates the logical workflow for the synthesis of this compound.
Caption: Synthetic workflow for this compound.
References
An In-depth Technical Guide to the Solubility Profile of 1-(5-Nitro-1H-indazol-1-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility profile for the compound 1-(5-Nitro-1H-indazol-1-yl)ethanone. Due to the limited publicly available experimental data for this specific molecule, this document outlines the predicted solubility, methodologies for its determination, and contextual data from structurally related compounds. This guide serves as a robust framework for researchers initiating studies on this compound, enabling informed decisions in drug discovery and development processes.
Predicted Physicochemical Properties and Solubility
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value |
| Molecular Weight | 205.17 g/mol |
| LogP | 1.5 - 2.0 |
| pKa (most basic) | 1.0 - 2.0 |
| Aqueous Solubility (LogS) | -2.5 to -3.5 |
Note: These values are estimations from computational models and should be confirmed via experimental assays.
Comparative Solubility Data
To provide experimental context, the solubility of a structurally related nitroindazole, 7-Nitroindazole, is presented. This data can offer insights into the potential solubility characteristics of this compound.
Table 2: Experimental Solubility of 7-Nitroindazole
| Solvent/Buffer | pH | Solubility (µg/mL) | Citation |
| Phosphate-Buffered Saline | 7.4 | >24.5 | [1] |
| DMSO | - | Soluble to 100 mM | [2] |
| Ethanol | - | Soluble to 20 mM | [2] |
Experimental Protocols for Solubility Determination
Accurate determination of a compound's solubility is critical. The two primary methods employed in drug discovery are kinetic and thermodynamic solubility assays.
This high-throughput method is often used in the early stages of drug discovery to quickly assess the solubility of a large number of compounds.[3][4][5][6] It measures the concentration of a compound that remains in solution after being rapidly precipitated from a DMSO stock solution into an aqueous buffer.[4][5]
Protocol:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10-20 mM).[6]
-
Compound Addition: Dispense a small volume of the DMSO stock solution into a 96-well microtiter plate.[3]
-
Buffer Addition: Add the desired aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4) to the wells. The final DMSO concentration should typically be low (e.g., 1-2%) to minimize its effect on solubility.[5]
-
Incubation: The plate is shaken at room temperature for a defined period (e.g., 1-2 hours) to allow for precipitation.[4][5]
-
Precipitate Removal: The precipitated compound is removed by filtration or centrifugation.[5][6]
-
Quantification: The concentration of the compound in the filtrate or supernatant is determined. Common methods include:
-
Data Analysis: The kinetic solubility is reported as the concentration of the compound in the clear aqueous fraction.
This method determines the equilibrium solubility of a compound, which is the concentration of a saturated solution in equilibrium with its solid form. It is a more accurate representation of a compound's true solubility and is often used in later stages of drug development.[8][9]
Protocol:
-
Compound Addition: Add an excess of solid this compound to a vial containing the desired solvent or buffer.[7]
-
Equilibration: The mixture is agitated (e.g., shaken or stirred) at a constant temperature for an extended period (typically 24-72 hours) to ensure that equilibrium is reached.[4][7]
-
Phase Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration.[8]
-
Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is measured, typically by HPLC-UV or LC-MS/MS, against a standard curve.[8][9]
-
Data Analysis: The thermodynamic solubility is reported as the concentration of the compound in the saturated solution.
Biological Context and Significance of Solubility
While no specific signaling pathways have been directly associated with this compound, other nitroindazole derivatives have shown a range of biological activities, including inhibition of neuronal nitric oxide synthase (nNOS) and potential as anticonvulsant and neuroprotective agents.[10][11] Furthermore, some 5-nitroindazole derivatives have been investigated for their activity against Trypanosoma cruzi, the parasite that causes Chagas disease.[12] For any of these potential applications, adequate aqueous solubility is a prerequisite for bioavailability and therapeutic efficacy.
The following diagrams illustrate the critical role of solubility assessment in the drug discovery pipeline and a general workflow for its experimental determination.
Conclusion
While direct experimental data on the solubility of this compound is currently lacking, this guide provides a comprehensive framework for its evaluation. By utilizing predictive models, referencing data from analogous structures, and employing standardized experimental protocols, researchers can effectively characterize the solubility profile of this compound. A thorough understanding of its solubility is a foundational step in advancing this compound through the drug discovery and development pipeline.
References
- 1. 7-Nitroindazole | C7H5N3O2 | CID 1893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 7-Nitroindazole | 2942-42-9 [amp.chemicalbook.com]
- 3. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 4. enamine.net [enamine.net]
- 5. charnwooddiscovery.com [charnwooddiscovery.com]
- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 7. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 8. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 9. evotec.com [evotec.com]
- 10. Activities of 7-nitroindazole and 1-(2-(trifluoromethylphenyl)-imidazole independent of neuronal nitric-oxide synthase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Selective Nitric Oxide Synthase Inhibitor 7-Nitroindazole Protects against Cocaine-Induced Oxidative Stress in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Safety and Handling of 1-(5-Nitro-1H-indazol-1-yl)ethanone: A Technical Guide
Disclaimer: No specific safety and handling data for 1-(5-Nitro-1H-indazol-1-yl)ethanone has been found in publicly available literature or safety data sheets. The following guide is based on information for the closely related compound, 5-Nitro-1H-indazole , and general principles for handling nitroaromatic compounds. Researchers and drug development professionals should treat this compound with caution and perform a thorough risk assessment before handling.
This technical guide provides an in-depth overview of the potential hazards, safe handling procedures, and emergency protocols for this compound, aimed at researchers, scientists, and professionals in the field of drug development.
Physicochemical and Toxicological Data
Due to the absence of specific data for this compound, the following table summarizes the available quantitative data for the parent compound, 5-Nitro-1H-indazole. This information should be used as a preliminary reference for assessing the potential properties of its N-acetylated derivative.
| Property | Value | Source |
| Physical State | Solid | [General] |
| Appearance | Expected to be a crystalline solid | [Analogy] |
| Molecular Formula | C₉H₇N₃O₃ | [Calculated] |
| Molecular Weight | 205.17 g/mol | [Calculated] |
| Melting Point | Not available for the ethanone derivative. For 5-Nitro-1H-indazole: 208-210 °C | [General SDS] |
| Boiling Point | Not available | - |
| Solubility | Expected to be poorly soluble in water. | [Analogy] |
| LD50/LC50 | No data available. Should be handled as potentially toxic. | - |
Hazard Identification and Precautionary Measures
While specific GHS/HCS classifications for this compound are not available, based on the parent compound 5-Nitro-1H-indazole, the following hazards should be anticipated:
-
Acute Toxicity (Oral): May be harmful if swallowed.
-
Skin Irritation: May cause skin irritation.
-
Eye Irritation: May cause serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
Nitroaromatic compounds, as a class, can also present risks of mutagenicity and carcinogenicity, and may be explosive under certain conditions, although no specific data supports this for the compound .
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Experimental Protocols: Safe Handling and Disposal
The following protocols are generalized for handling potentially hazardous chemical compounds in a laboratory setting and should be adapted to specific experimental conditions.
General Handling Protocol
This workflow outlines the standard procedure for handling this compound in a research laboratory.
An In-depth Technical Guide to Nitroindazole Derivatives in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitroindazole derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug discovery. The indazole scaffold, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, provides a unique template for the design of novel therapeutic agents. The introduction of a nitro group to this scaffold profoundly influences the molecule's physicochemical properties, often enhancing its biological activity. This technical guide provides a comprehensive overview of the synthesis, mechanisms of action, and biological activities of nitroindazole derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.
Synthesis of Nitroindazole Derivatives
The synthesis of nitroindazole derivatives can be achieved through various chemical strategies. A common and well-established method for the preparation of 5-nitroindazole involves the diazotization of 2-amino-5-nitrotoluene, followed by cyclization.[1]
General Synthetic Protocol for 5-Nitroindazole
A detailed and established protocol for the synthesis of 5-nitroindazole is provided by Porter and Peterson.[1] The procedure begins with the dissolution of 2-amino-5-nitrotoluene in glacial acetic acid.[1] To this solution, a solution of sodium nitrite in water is added all at once to initiate diazotization, with the temperature maintained below 25°C.[1] The reaction mixture is stirred to ensure the completion of the diazotization process.[1] The solution is then allowed to stand for several days at room temperature to facilitate the cyclization and formation of the indazole ring.[1] Following this, the reaction mixture is concentrated under reduced pressure.[1] The resulting residue is then treated with water, and the crude product is collected by filtration, washed with cold water, and dried.[1] Purification is typically achieved by recrystallization from a suitable solvent, such as methanol, to yield pale yellow needles of 5-nitroindazole.[1]
Mechanisms of Action
Nitroindazole derivatives exert their biological effects through various mechanisms, with the inhibition of key enzymes being a prominent mode of action. Two well-studied targets are nitric oxide synthase (NOS) and cysteine proteases.
Inhibition of Nitric Oxide Synthase (NOS)
Certain nitroindazole derivatives, particularly 7-nitroindazole (7-NI), are potent and selective inhibitors of neuronal nitric oxide synthase (nNOS).[2] This enzyme catalyzes the production of nitric oxide (NO), a crucial signaling molecule in the central nervous system.[2] Dysregulation of NO production is implicated in various neurological disorders. The inhibitory action of 7-NI is believed to involve competition with both the substrate L-arginine and the cofactor tetrahydrobiopterin at the enzyme's active site.[2] By reducing excessive NO production, these derivatives can mitigate neurotoxicity and oxidative stress.[2]
Inhibition of Cysteine Proteases
Nitroindazole derivatives have also been investigated as inhibitors of cysteine proteases, which are crucial enzymes in various pathogenic protozoa like Leishmania.[3] Computational studies suggest that these compounds can bind to the active site of cysteine peptidases, such as cysteine peptidase A (CPA), thereby inhibiting their function.[3] The inhibition of these proteases disrupts essential cellular processes in the parasite, leading to its death or reduced virulence.[3]
Biological Activities
Nitroindazole derivatives have demonstrated a broad spectrum of biological activities, making them promising candidates for the development of new drugs against various diseases.
Antiprotozoal Activity
A significant area of research for nitroindazole derivatives is their potent activity against pathogenic protozoa. Numerous studies have reported their efficacy against Trypanosoma cruzi (the causative agent of Chagas disease), various Leishmania species (causing leishmaniasis), and Trichomonas vaginalis (causing trichomoniasis).[2][4]
| Compound ID | Target Organism | IC50 (µM) | Reference |
| Derivative 16 | Trypanosoma cruzi (epimastigotes) | <10 | [4] |
| Derivative 24 | Trypanosoma cruzi (epimastigotes) | <10 | [4] |
| Derivative 16 | Trypanosoma cruzi (amastigotes) | 0.41 | [4] |
| Derivative 24 | Trypanosoma cruzi (amastigotes) | 1.17 | [4] |
| VATR131 | Leishmania amazonensis (amastigotes) | 0.46 | [2] |
| Compound 11 | Leishmania infantum | 6 | [5] |
| Compound 13 | Leishmania major | 38 | [5] |
| Compound 11 | Leishmania tropica | 76 | [5] |
Anticancer Activity
Nitroindazole derivatives have also shown promising antiproliferative activity against a range of human cancer cell lines. Their mechanism of action in cancer is multifaceted and may involve the induction of apoptosis and inhibition of key signaling pathways.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Indazole-Pyrimidine 4f | MCF-7 (Breast) | 1.629 | [6] |
| Indazole-Pyrimidine 4i | MCF-7 (Breast) | 1.841 | [6] |
| Indazole-Pyrimidine 4a | A549 (Lung) | 3.304 | [6] |
| Indazole-Pyrimidine 4i | A549 (Lung) | 2.305 | [6] |
| Indazole-Pyrimidine 4i | Caco2 (Colon) | 4.990 | [6] |
| 3-Amino-Indazole 6o | K562 (Leukemia) | 5.15 | [6] |
| Compound 5'k | A549 (Lung) | Comparable to Pazopanib | [7] |
| Compound 5'j | MCF-7 (Breast) | Significant Activity | [7] |
Antimicrobial Activity
The antimicrobial potential of nitroindazole derivatives has also been explored, with studies demonstrating activity against various bacterial and fungal strains.
| Compound ID | Target Organism | MIC (µg/mL) | Reference |
| Compound M1 | Candida albicans | 62.5 | [5] |
| Compound M1 | Escherichia coli | 125 | [5] |
| Compound M1 | Pseudomonas aeruginosa | 125 | [5] |
| Compound M1 | Enterococcus faecalis | 500 | [5] |
| Compound M1 | MRSA | 62.5 | [5] |
Experimental Protocols
General Experimental Workflow for Drug Discovery
The discovery and development of new drugs based on nitroindazole scaffolds typically follow a structured workflow, from initial synthesis to preclinical evaluation.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
96-well plates
-
Cells of interest (e.g., cancer cell lines, normal cell lines)
-
Complete cell culture medium
-
Nitroindazole derivative stock solution (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the nitroindazole derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank control (medium only). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization of Formazan: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or by placing the plate on an orbital shaker.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: The absorbance values are directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Nitric Oxide Synthase (NOS) Inhibition Assay
This protocol describes a colorimetric assay to measure the inhibition of NOS activity by quantifying the amount of nitrite, a stable product of NO oxidation, using the Griess reagent.
Materials:
-
Purified NOS enzyme (e.g., nNOS)
-
NOS assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
L-arginine (substrate)
-
NADPH (cofactor)
-
Other cofactors as required by the specific NOS isoform (e.g., FAD, FMN, tetrahydrobiopterin, calmodulin)
-
Nitroindazole derivative stock solution
-
Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine)
-
Sodium nitrite standard solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents: Prepare working solutions of all reagents in the NOS assay buffer. Create a standard curve by preparing serial dilutions of the sodium nitrite standard.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
NOS assay buffer
-
Nitroindazole derivative at various concentrations (or vehicle for control)
-
A master mix containing L-arginine and all necessary cofactors.
-
-
Enzyme Addition: Initiate the reaction by adding the purified NOS enzyme to each well (except for the blank).
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes) to allow for the enzymatic reaction to proceed.
-
Griess Reaction: Stop the enzymatic reaction and add the Griess reagent to each well. A purple color will develop in the presence of nitrite.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance of the nitrite standards against their known concentrations. Use the standard curve to determine the concentration of nitrite produced in each sample. Calculate the percentage of NOS inhibition for each concentration of the nitroindazole derivative relative to the control. Determine the IC50 value from the dose-response curve.
Cysteine Protease Inhibition Assay (FRET-based)
This protocol outlines a fluorescence resonance energy transfer (FRET)-based assay to measure the inhibition of a cysteine protease.
Materials:
-
Purified active cysteine protease (e.g., Cathepsin B)
-
FRET-based protease substrate (a peptide with a fluorophore and a quencher)
-
Assay buffer optimized for protease activity
-
Nitroindazole derivative stock solution
-
DMSO (vehicle control)
-
Microplate reader capable of measuring fluorescence
Procedure:
-
Assay Setup: In a microplate, add the assay buffer. Add serial dilutions of the nitroindazole derivative or DMSO to the wells.
-
Enzyme and Inhibitor Incubation: Add the purified protease to each well and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Substrate Addition: Initiate the reaction by adding the FRET substrate to all wells.
-
Fluorescence Measurement: Immediately begin monitoring the fluorescence signal over time using a microplate reader. As the protease cleaves the substrate, the fluorophore and quencher are separated, resulting in an increase in fluorescence.
-
Data Analysis: Calculate the initial rate of substrate cleavage for each inhibitor concentration by determining the slope of the fluorescence versus time plot. Plot the percentage of inhibition (relative to the DMSO control) against the inhibitor concentration to determine the IC50 value.[1]
Conclusion
Nitroindazole derivatives are a promising class of compounds with a wide range of biological activities, including antiprotozoal, anticancer, and antimicrobial effects. Their diverse mechanisms of action, particularly the inhibition of key enzymes like nitric oxide synthase and cysteine proteases, make them attractive candidates for further drug development. This technical guide has provided a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of these compounds, offering valuable information for researchers and scientists in the field. The provided experimental protocols and data serve as a foundation for future research aimed at optimizing the therapeutic potential of nitroindazole derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Antileishmanial activity of 5-nitroindazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Activity profile of two 5-nitroindazole derivatives over the moderately drug-resistant Trypanosoma cruzi Y strain (DTU TcII): in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. impactfactor.org [impactfactor.org]
- 6. benchchem.com [benchchem.com]
- 7. Antitumor Efficacy Testing in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
Role of the nitro group in indazole compounds
An In-depth Technical Guide on the Role of the Nitro Group in Indazole Compounds
Introduction
The indazole nucleus, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring, is a prominent scaffold in medicinal chemistry.[1] Its derivatives exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[2] The introduction of a nitro group (NO₂) onto the indazole core significantly modulates the molecule's physicochemical properties and biological activity. The strong electron-withdrawing nature of the nitro group influences the electron density of the aromatic system, impacting reactivity, molecular interactions, and metabolic pathways.[3]
This technical guide provides a comprehensive overview of the multifaceted role of the nitro group in indazole compounds, intended for researchers, scientists, and professionals in drug development. It covers the synthesis, physicochemical characteristics, and biological significance of these compounds, with a focus on their mechanism of action and therapeutic potential.
Physicochemical Properties of Nitro-Indazoles
The position and presence of the nitro group critically affect the properties of the indazole molecule. It generally increases the compound's polarity and acidity while influencing its melting point and solubility.
Table 1: Physicochemical Properties of Representative Nitro-Indazole Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| 5-Nitro-1H-indazole | 5401-94-5 | C₇H₅N₃O₂ | 163.14 | 204-209 | Pale yellow needles |
| 6-Nitro-1H-indazole | 7597-18-4 | C₇H₅N₃O₂ | 163.13 | Not Reported | Yellow solid |
| 7-Nitro-1H-indazole | 2942-42-9 | C₇H₅N₃O₂ | 163.13 | Not Reported | Not Reported |
| 3-Methyl-6-nitro-1H-indazole | 6494-19-5 | C₈H₇N₃O₂ | 177.16 | 187-188 | Beige to dark yellow solid powder |
Synthesis of Nitro-Substituted Indazoles
The synthesis of nitro-indazoles has been a subject of interest since the early 20th century, with foundational work involving the cyclization of N-nitroso-o-toluidines.[9] Modern methods often involve the diazotization of substituted anilines or the nitrosation of indole precursors.
General Experimental Workflow
The discovery and development pipeline for novel nitro-indazole compounds follows a structured workflow from synthesis to biological evaluation.
Caption: General experimental workflow for nitro-indazole drug discovery.[9]
Experimental Protocol: Synthesis of 5-Nitroindazole
This procedure is based on the diazotization of 2-amino-5-nitrotoluene.[10]
Materials:
-
2-amino-5-nitrotoluene (55 g, 0.36 mol)
-
Glacial acetic acid (2.5 L)
-
Sodium nitrite (25 g, 0.36 mol)
-
Deionized water
-
Methanol (for recrystallization)
-
Decolorizing charcoal
Procedure:
-
Dissolve 2-amino-5-nitrotoluene in 2.5 L of glacial acetic acid in a 5-L round-bottomed flask equipped with a mechanical stirrer.
-
Prepare a solution of sodium nitrite in 60 mL of water.
-
Cool the acetic acid solution to 15-20°C. Add the sodium nitrite solution all at once to the stirred acetic acid solution, ensuring the temperature does not rise above 25°C.[10]
-
Continue stirring for 15 minutes to complete the diazotization.
-
Allow the solution to stand at room temperature for 3 days.
-
Concentrate the solution on a steam bath under reduced pressure.
-
Add 200 mL of water to the residue and stir to form a smooth slurry.
-
Filter the product, wash thoroughly with cold water, and dry in an oven at 80-90°C. The crude product weighs 47-57 g (80-96% yield).[10]
-
For purification, recrystallize the crude product from 650 mL of boiling methanol using 5 g of decolorizing charcoal. The purified, pale yellow needles of 5-nitroindazole melt at 208–209°C.[10]
Experimental Protocol: Synthesis of 6-Nitro-1H-indazole-3-carbaldehyde
This protocol involves the nitrosation of 6-nitroindole.[11]
Materials:
-
6-Nitroindole (501 mg, 3 mmol, 1 equiv.)
-
Sodium nitrite (NaNO₂) (550 mg, 8 mmol, 8 equiv.)
-
2 N Hydrochloric acid (HCl)
-
N,N-Dimethylformamide (DMF)
-
Deionized water
-
Ethyl acetate (EtOAc)
Procedure:
-
In a reaction flask, prepare a nitrosating mixture by dissolving NaNO₂ in 4 mL of deionized water and 3 mL of DMF. Cool the solution to 0°C.[12]
-
Slowly add 1.33 mL of 2 N HCl to the mixture at 0°C and keep under an argon atmosphere for 10 minutes.[12]
-
In a separate flask, dissolve 6-nitroindole in 9 mL of DMF.[11]
-
Add the 6-nitroindole solution to the nitrosating mixture at 0°C over a period of 2 hours using a syringe pump.[12]
-
After the addition is complete, heat the reaction mixture to 80°C and stir for 6 hours.[11]
-
Cool the mixture to room temperature and perform an aqueous workup. Extract the product three times with ethyl acetate.[11]
-
Combine the organic layers, dry over a suitable drying agent (e.g., Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final product.[11]
Biological Activity and Therapeutic Potential
Nitro-indazole derivatives have demonstrated a remarkable range of biological activities, establishing them as privileged scaffolds in drug discovery. The nitro group's position and electronic influence are pivotal in defining their therapeutic profile.
Antiparasitic Activity
Nitro-substituted indazoles are potent agents against various parasites, including Leishmania and Trypanosoma cruzi.[1][13] Their mechanism often involves the bioreduction of the nitro group by parasitic nitroreductases (NTRs), leading to the formation of cytotoxic radical species that induce oxidative stress and parasite death.[14]
Caption: Mechanism of nitroreductase-triggered activity in parasites.[14]
Table 2: Antileishmanial Activity of 3-Chloro-6-nitro-1H-indazole Derivatives
| Compound ID | Target Species | IC₅₀ (µM) |
| 4 | L. infantum | 5.53 |
| 5 | L. infantum | 4.00 |
| 11 | L. infantum | 6.00 |
| 11 | L. tropica | 76.00 |
| 13 | L. major | 38.00 |
| 13 | L. tropica | 186.00 |
Source:[5]
Antiproliferative and Antibacterial Activity
Certain nitro-indazole derivatives have shown significant activity against cancer cell lines and pathogenic bacteria.[15][16] For instance, 6-nitro-3,3a,4,5-tetrahydro-2H-benzo[g]indazole derivatives have displayed low micromolar IC₅₀ values against lung carcinoma cells.[15][17]
Table 3: Antiproliferative and Antibacterial Activity of Benzo[g]indazole Derivatives
| Compound ID | Activity Type | Target | IC₅₀ (µM) | MIC (µg/mL) |
| 11a | Antiproliferative | NCI-H460 (Lung) | 5-15 | - |
| 11b | Antiproliferative | NCI-H460 (Lung) | 5-15 | - |
| 12a | Antiproliferative | NCI-H460 (Lung) | 5-15 | - |
| 12b | Antiproliferative | NCI-H460 (Lung) | 5-15 | - |
| 12a | Antibacterial | N. gonorrhoeae | - | 250 |
| 13b | Antibacterial | N. gonorrhoeae | - | 62.5 |
Nitric Oxide Synthase (NOS) Inhibition
7-Nitroindazole is a well-characterized and potent inhibitor of nitric oxide synthase (NOS), with selectivity for the neuronal isoform (nNOS) over endothelial (eNOS) and inducible (iNOS) isoforms.[18][19] This selectivity makes it a valuable tool for studying the role of nitric oxide (NO) in neuronal signaling and a potential starting point for developing drugs for neurological disorders.[20] Inhibition of nNOS by 7-nitroindazole has been shown to produce anxiolytic-like and antinociceptive (analgesic) effects.[18][21][22]
Caption: Inhibition of the neuronal nitric oxide synthase (nNOS) pathway by 7-Nitroindazole.[20]
Table 4: In Vitro NOS Inhibition by 7-Nitroindazole
| Enzyme Source | IC₅₀ (µM) |
| Mouse Cerebellar NOS | 0.47 |
Source:[18]
Antitubercular and Antifungal Activities
Recent studies have explored 5-nitroindazole acetamides as potential agents against Mycobacterium tuberculosis and pathogenic fungi.[23] Certain derivatives exhibited significant antitubercular activity with MIC values as low as 1.6 μg/mL against the H37Rv strain.[23]
Experimental Protocol: Biological Assays
Antileishmanial Activity (MTT Assay)
This protocol is used to determine the in vitro activity of compounds against Leishmania promastigotes.[5]
Procedure:
-
Parasite Culture: Culture promastigote strains of Leishmania species (e.g., L. infantum, L. tropica, L. major) in appropriate media until they reach the logarithmic growth phase.
-
Compound Exposure: Seed the promastigotes in 96-well plates and expose them to increasing concentrations of the synthesized nitro-indazole derivatives for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Viable cells with active mitochondrial succinate dehydrogenase will reduce the yellow MTT to a purple formazan.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Calculate the percentage of inhibition for each concentration relative to untreated controls and determine the IC₅₀ value (the concentration that inhibits 50% of parasite growth).
Conclusion
The nitro group is a critical functional moiety in the design and development of indazole-based therapeutic agents. Its strong electron-withdrawing properties fundamentally alter the molecule's electronics, enabling a diverse range of biological activities. The role of the nitro group extends from serving as a key pharmacophore in NOS inhibitors like 7-nitroindazole to acting as a bioreductive trigger for antiparasitic prodrugs. The synthetic accessibility and the profound impact on biological function ensure that nitro-substituted indazoles will remain a fertile ground for research and a promising scaffold in the ongoing quest for novel therapeutics.
References
- 1. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. 5-Nitro-1H-indazole | 5401-94-5 [sigmaaldrich.com]
- 7. 7-Nitroindazole | C7H5N3O2 | CID 1893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 6-Nitroindazole | C7H5N3O2 | CID 24239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. benchchem.com [benchchem.com]
- 12. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 13. Activity profile of two 5-nitroindazole derivatives over the moderately drug-resistant Trypanosoma cruzi Y strain (DTU TcII): in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi [mdpi.com]
- 15. Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2 H-Benzo[ g]indazole Derivatives: Antiproliferative and Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. 7-Nitro indazole, an inhibitor of nitric oxide synthase, exhibits anti-nociceptive activity in the mouse without increasing blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. 7-Nitro indazole, a selective neuronal nitric oxide synthase inhibitor in vivo, impairs spatial learning in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. 7-Nitroindazole, a nitric oxide synthase inhibitor, has anxiolytic-like properties in exploratory models of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Characterization of the novel nitric oxide synthase inhibitor 7-nitro indazole and related indazoles: antinociceptive and cardiovascular effects - PMC [pmc.ncbi.nlm.nih.gov]
- 23. eurekaselect.com [eurekaselect.com]
The 5-Nitroindazole Scaffold: A Privileged Core in Drug Discovery
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 5-nitroindazole scaffold has emerged as a "privileged" structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its unique electronic and structural features make it a versatile core for the design of novel therapeutic agents targeting a wide array of diseases, from infectious parasitic ailments to cancer and microbial infections. This technical guide provides an in-depth overview of the biological relevance of the 5-nitroindazole scaffold, presenting key quantitative data, detailed experimental protocols, and visual representations of associated biological pathways and workflows.
Antiparasitic Activity
The most extensively studied application of the 5-nitroindazole scaffold is in the development of antiparasitic agents. Derivatives have shown potent activity against a range of protozoan parasites, including those responsible for Chagas disease, leishmaniasis, and amoebic keratitis.
Anti-trypanosomal Activity
5-Nitroindazole derivatives have demonstrated significant efficacy against Trypanosoma cruzi, the etiological agent of Chagas disease. The mechanism of action is believed to involve the enzymatic reduction of the nitro group by parasitic nitroreductases, leading to the generation of cytotoxic reactive nitrogen species that induce parasite death.[1][2]
Table 1: In Vitro Anti-trypanosomal Activity of 5-Nitroindazole Derivatives
| Compound | Target Organism/Stage | IC50 (µM) | Reference |
| 1-(2-aminoethyl)-2-benzyl-5-nitro-1,2-dihydro-3H-indazol-3-one (16) | T. cruzi Y strain (epimastigotes) | 0.49 | [3] |
| 1-(2-aminoethyl)-2-benzyl-5-nitro-1,2-dihydro-3H-indazol-3-one (16) | T. cruzi Y strain (amastigotes) | 0.41 | [3] |
| 1-(2-acetoxyethyl)-2-benzyl-5-nitro-1,2-dihydro-3H-indazol-3-one (24) | T. cruzi Y strain (epimastigotes) | 5.75 | [3] |
| 1-(2-acetoxyethyl)-2-benzyl-5-nitro-1,2-dihydro-3H-indazol-3-one (24) | T. cruzi Y strain (amastigotes) | 1.17 | [3] |
| 5-nitro-2-picolyl-indazolin-3-one (5a) | T. cruzi Dm28c (epimastigotes) | 1.1 ± 0.3 | [4] |
| 5-nitro-2-picolyl-indazolin-3-one (5a) | T. cruzi Dm28c (trypomastigotes) | 5.4 ± 1.0 | [4] |
| Derivative 12 (N-2 benzyl with fluorine) | T. cruzi (epimastigotes) | >256 (SI) | [2] |
| Derivative 17 (N-2 benzyl with fluorine) | T. cruzi (amastigotes) | >188.23 (SI) | [2] |
Experimental Protocol: In Vitro Anti-trypanosomal (Epimastigote) Susceptibility Assay
This protocol is adapted from methodologies described for determining the activity of compounds against the epimastigote stage of T. cruzi.
Materials:
-
T. cruzi epimastigotes (e.g., Y strain)
-
Liver Infusion Tryptose (LIT) medium supplemented with 10% fetal bovine serum (FBS)
-
96-well microplates
-
Test compounds and reference drug (e.g., Benznidazole) dissolved in DMSO
-
Resazurin solution (3 mM in PBS, pH 7.0)
-
Fluorescence microplate reader
Procedure:
-
Culture T. cruzi epimastigotes in LIT medium at 28°C until they reach the logarithmic growth phase.
-
Adjust the parasite concentration to 3 x 10^6 epimastigotes/mL in fresh LIT medium.
-
Dispense 200 µL of the parasite suspension into each well of a 96-well microplate.
-
Prepare serial dilutions of the test compounds and the reference drug in LIT medium. The final DMSO concentration should be less than 1%.
-
Add the compound dilutions to the wells containing the parasites. Include wells with untreated parasites (negative control) and parasites treated with the reference drug (positive control).
-
Incubate the plate at 28°C for 48 hours.
-
Add 20 µL of the resazurin solution to each well and incubate for an additional 5 hours at 28°C.
-
Measure the fluorescence at an excitation wavelength of 535 nm and an emission wavelength of 590 nm.
-
Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of growth inhibition against the compound concentration.
Anti-leishmanial Activity
Derivatives of the 5-nitroindazole scaffold have also shown promise as agents against various Leishmania species. The mechanism is thought to be similar to that against T. cruzi, involving the generation of oxidative stress within the parasite.[5]
Table 2: In Vitro Anti-leishmanial Activity of 5-Nitroindazole Derivatives
| Compound | Target Organism/Stage | IC50 (µM) | Reference |
| 2-(benzyl-2,3-dihydro-5-nitro-3-oxoindazol-1-yl) ethyl acetate (VATR131) | L. amazonensis (amastigotes) | 0.46 ± 0.01 | [5] |
| VATR69 | L. amazonensis (promastigotes) | < 1 | [6] |
| Compound with hydrophilic fragments at position 1 | L. amazonensis | High Selectivity | [5] |
Experimental Protocol: In Vitro Anti-leishmanial (Amastigote) Susceptibility Assay
This protocol outlines a method for assessing the activity of compounds against the intracellular amastigote stage of Leishmania.
Materials:
-
Peritoneal macrophages from mice
-
Leishmania promastigotes (e.g., L. amazonensis)
-
RPMI-1640 medium supplemented with 10% FBS
-
24-well culture plates with coverslips
-
Test compounds and reference drug (e.g., Amphotericin B)
-
Giemsa stain
Procedure:
-
Harvest peritoneal macrophages and seed them onto coverslips in 24-well plates at a density of 10^6 cells/mL.
-
Incubate the plates at 33°C in a 5% CO2 atmosphere for 2 hours to allow the macrophages to adhere.
-
Wash the wells with PBS to remove non-adherent cells.
-
Infect the macrophage monolayer with stationary-phase promastigotes at a parasite-to-cell ratio of 10:1.
-
Incubate for 24 hours to allow for parasite internalization.
-
Wash the wells to remove extracellular promastigotes.
-
Add fresh medium containing serial dilutions of the test compounds and the reference drug.
-
Incubate the plates for an additional 48 hours.
-
Fix the coverslips with methanol and stain with Giemsa.
-
Determine the number of infected macrophages and the number of amastigotes per macrophage by counting at least 200 macrophages per coverslip under a light microscope.
-
Calculate the IC50 value based on the reduction in the number of intracellular amastigotes compared to untreated controls.
Anti-Acanthamoeba Activity
Recent studies have highlighted the potential of 5-nitroindazole derivatives in combating Acanthamoeba castellanii, a causative agent of severe eye infections.
Table 3: In Vitro Anti-Acanthamoeba Activity of 5-Nitroindazole Derivatives
| Compound | Target Organism/Stage | IC50 (µM) | Reference |
| Derivative 8 | A. castellanii (trophozoites) | 2.6 ± 0.7 | [7] |
| Derivative 9 | A. castellanii (trophozoites) | 4.7 ± 0.9 | [7] |
| Derivative 10 | A. castellanii (trophozoites) | 3.9 ± 0.6 | [7] |
Experimental Protocol: In Vitro Anti-Acanthamoeba (Trophozoite) Susceptibility Assay
This protocol is based on the AlamarBlue® assay for determining the viability of A. castellanii trophozoites.
Materials:
-
A. castellanii trophozoites
-
PYG medium
-
96-well microplates
-
Test compounds and reference drug (e.g., Chlorhexidine)
-
AlamarBlue® Cell Viability Reagent
-
Fluorescence microplate reader
Procedure:
-
Culture A. castellanii trophozoites in PYG medium.
-
Seed the trophozoites into 96-well plates at a desired density.
-
Add serial dilutions of the test compounds and the reference drug to the wells.
-
Incubate the plates at 28°C for 120 hours.
-
Add AlamarBlue® reagent to each well according to the manufacturer's instructions.
-
Incubate for an additional period in the dark.
-
Measure the fluorescence to determine cell viability.
-
Calculate the IC50 value by comparing the viability of treated cells to untreated controls.
Anticancer Activity
The 5-nitroindazole scaffold has also been explored for its potential as an anticancer agent. While data is more limited compared to its antiparasitic applications, several derivatives have shown cytotoxicity against various cancer cell lines.
Table 4: In Vitro Anticancer Activity of 5-Nitroindazole and Related Nitroimidazole Derivatives
| Compound Class/Derivative | Cell Line | IC50 (µM) | Reference |
| N-alkyl-nitroimidazoles | MDA-MB-231 (Breast) | As low as 16.7 | [1] |
| N-alkyl-nitroimidazoles | A549 (Lung) | More sensitive to N-methyl and N-ethyl derivatives | [1] |
| 3-alkoxy/3-hydroxy-1-[omega-(dialkylamino)alkyl]-5-nitroindazoles | TK-10 | Moderate activity | [8] |
| 3-alkoxy/3-hydroxy-1-[omega-(dialkylamino)alkyl]-5-nitroindazoles | HT-29 | Moderate activity | [8] |
Experimental Protocol: MTT Assay for Anticancer Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Antimicrobial Activity
The 5-nitroindazole scaffold has shown potential in the development of new antimicrobial agents, with activity reported against both bacteria (including Mycobacterium tuberculosis) and fungi.
Antitubercular Activity
Table 5: Antitubercular Activity of 5-Nitroindazole Derivatives
| Compound Class | Target Organism | MIC (µg/mL) | Reference |
| 5-nitrofuran-triazole conjugates (Compound 8e) | M. tuberculosis H37Rv | 0.25 | [9] |
Experimental Protocol: Microplate Alamar Blue Assay (MABA) for Antitubercular Activity
The MABA is a common and reliable method for determining the minimum inhibitory concentration (MIC) of compounds against M. tuberculosis.
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC
-
96-well microplates
-
Test compounds
-
AlamarBlue® reagent
-
Tween 80
Procedure:
-
Prepare serial dilutions of the test compounds in a 96-well plate containing 7H9 broth.
-
Prepare an inoculum of M. tuberculosis H37Rv and add it to each well.
-
Incubate the plate at 37°C for 5-7 days.
-
Add a mixture of AlamarBlue® reagent and Tween 80 to each well.
-
Incubate for another 24 hours.
-
The MIC is determined as the lowest concentration of the compound that prevents a color change from blue (no growth) to pink (growth).
Antifungal Activity
Table 6: Antifungal Activity of Related Nitroimidazole Derivatives
| Compound Class | Target Organism | MIC (µg/mL) | Reference |
| 1-[3-[[5-(2-furanyl/2-thienyl)-4-substituted 4H-1,2,4-triazol-3-yl]-thio]-2-hydroxypropyl]-2-methyl-5-nitro-1H-imidazoles (5) | Bacteria and Fungi | 7.3 - 125 | |
| 1-[3-[(N,N-disubstituted thiocarbamoyl)-thio]-2-hydroxypropyl]-2-methyl-5-nitro-1H-imidazoles (7) | Fungi | 3 - 25 |
Experimental Protocol: Broth Microdilution Method for Antifungal Susceptibility
This method is used to determine the MIC of antifungal agents.
Materials:
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
RPMI-1640 medium
-
96-well microplates
-
Test compounds
-
Spectrophotometer
Procedure:
-
Prepare a standardized inoculum of the fungal strain.
-
Prepare serial twofold dilutions of the test compounds in the 96-well plate.
-
Inoculate each well with the fungal suspension.
-
Incubate the plate at an appropriate temperature (e.g., 35°C) for 24-48 hours.
-
The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the growth control.
Enzyme Inhibition
Table 7: Nitric Oxide Synthase (NOS) Inhibitory Activity of a Related Nitroindazole
| Compound | Target Enzyme | IC50 (µM) | Reference |
| 7-Nitroindazole | Mouse cerebellar NOS | 0.47 |
Experimental Protocol: Griess Assay for Nitric Oxide Synthase Activity
The Griess assay is a colorimetric method for the indirect measurement of nitric oxide production by quantifying its stable metabolite, nitrite.
Materials:
-
Cell lysates or purified NOS enzyme
-
L-arginine (substrate)
-
NADPH and other necessary cofactors
-
Griess reagent (containing sulfanilamide and N-(1-naphthyl)ethylenediamine)
-
Nitrite standard solution
-
Microplate reader
Procedure:
-
Incubate the enzyme source with L-arginine and cofactors in the presence of various concentrations of the test compound.
-
After the incubation period, stop the reaction.
-
Add the Griess reagent to the reaction mixture. This will react with any nitrite produced to form a colored azo compound.
-
Measure the absorbance at 540 nm.
-
Create a standard curve using known concentrations of nitrite.
-
Calculate the amount of nitrite produced in the presence of the inhibitor and determine the IC50 value.
Mechanism of Action and Experimental Workflows
A common thread in the biological activity of 5-nitroindazole derivatives, particularly against parasites and microbes, is the bioactivation of the nitro group.
Signaling Pathway: Nitroreductase-Mediated Activation
References
- 1. Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds [openmedicinalchemistryjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. Activity profile of two 5-nitroindazole derivatives over the moderately drug-resistant Trypanosoma cruzi Y strain (DTU TcII): in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. digibug.ugr.es [digibug.ugr.es]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 7-Nitro indazole, an inhibitor of nitric oxide synthase, exhibits anti-nociceptive activity in the mouse without increasing blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 1-(5-Nitro-1H-indazol-1-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedures for the synthesis of 1-(5-Nitro-1H-indazol-1-yl)ethanone, a valuable building block in medicinal chemistry and drug discovery. The synthesis is presented as a two-step process, commencing with the preparation of 5-nitroindazole followed by its acetylation.
Step 1: Synthesis of 5-Nitroindazole
The initial step involves the synthesis of 5-nitroindazole from 2-amino-5-nitrotoluene via diazotization and intramolecular cyclization. This method is well-established and provides good yields of the desired intermediate.[1]
Experimental Protocol:
A solution of 55 g (0.36 mole) of 2-amino-5-nitrotoluene is prepared in 2.5 L of glacial acetic acid in a 5-L round-bottomed flask equipped with a mechanical stirrer. To this solution, a solution of 25 g (0.36 mole) of sodium nitrite in 60 mL of water is added all at once. The temperature of the reaction mixture should be maintained below 25°C, using an ice bath if necessary.[1] After the addition is complete, the mixture is stirred for an additional 15 minutes. The solution is then allowed to stand at room temperature for 3 days.[1]
Following the 3-day period, the reaction mixture is concentrated under reduced pressure. To the residue, 200 mL of water is added, and the mixture is stirred to form a smooth slurry. The crude product is collected by filtration, washed thoroughly with cold water, and dried in an oven at 80–90°C.[1] The crude 5-nitroindazole can be purified by recrystallization from methanol to yield pale yellow needles.[1]
Quantitative Data Summary: Synthesis of 5-Nitroindazole
| Parameter | Value | Reference |
| Starting Material | 2-amino-5-nitrotoluene | [1] |
| Reagents | Sodium nitrite, Glacial acetic acid, Water | [1] |
| Reaction Time | 3 days | [1] |
| Crude Yield | 80–96% | [1] |
| Purified Yield | 72–80% | [1] |
| Melting Point (crude) | 204–206°C | [1] |
| Melting Point (recrystallized) | 208–209°C | [1] |
| Appearance (recrystallized) | Pale yellow needles | [1] |
Step 2: Synthesis of this compound
The second step is the N-acetylation of 5-nitroindazole to yield the final product, this compound. This is achieved by treating 5-nitroindazole with acetic anhydride in pyridine.[2]
Experimental Protocol:
In a suitable reaction vessel, 5-nitroindazole is dissolved in pyridine. To this solution, acetic anhydride is added. The reaction mixture is stirred, likely at room temperature or with gentle heating, until the reaction is complete (monitoring by TLC is recommended). Upon completion, the reaction mixture is worked up to isolate the product. A typical workup might involve pouring the mixture into water or ice, followed by extraction with an organic solvent, washing of the organic layer, drying, and concentration under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization or column chromatography.
Quantitative Data Summary: Synthesis of this compound
| Parameter | Value/Description | Reference |
| Starting Material | 5-Nitroindazole | [2] |
| Reagents | Acetic anhydride, Pyridine | [2] |
| Product | This compound | [2] |
| Reaction Type | N-Acetylation | [2] |
Note: Specific quantitative data such as reaction time, temperature, and yield for the acetylation step are not detailed in the cited literature, but the procedure is described as a standard method for acetylation.
Synthetic Workflow
Caption: Synthetic pathway for this compound.
Alternative Synthesis of 5-Nitroindazole
An alternative route to 5-nitroindazole involves the reaction of 2-fluoro-5-nitrobenzaldehyde with hydrazine hydrate in a suitable solvent like DMF.[3]
Experimental Protocol:
To a stirred solution of 2-fluoro-5-nitrobenzaldehyde (1.0 mmol) in DMF (5 mL) at 23°C, hydrazine hydrate (3.0 mmol) is added dropwise. The reaction mixture is stirred at the same temperature for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the reaction mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to give pure 5-nitroindazole.[3] A quantitative yield has been reported for this method.[3]
Safety Precautions
-
All experimental procedures should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Sodium nitrite is an oxidizing agent and is toxic. Handle with care.
-
Pyridine and acetic anhydride are corrosive and have strong odors. Avoid inhalation and skin contact.
-
A thorough risk assessment should be conducted before starting any chemical synthesis.
References
N-Acetylation of 5-Nitroindazole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the N-acetylation of 5-nitroindazole, a key synthetic transformation for the derivatization of this important heterocyclic scaffold. 5-Nitroindazole and its derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. The described protocol utilizes acetic anhydride as the acetylating agent with pyridine as a catalyst and solvent, a common and effective method for the acylation of nitrogen-containing heterocycles. This application note includes a step-by-step experimental procedure, a summary of reagents and expected outcomes, and diagrams illustrating the chemical transformation and experimental workflow.
Introduction
Indazole derivatives are a prominent class of heterocyclic compounds that feature in a wide range of biologically active molecules. The 5-nitroindazole core, in particular, is a versatile starting material for the synthesis of various therapeutic agents. N-acetylation at the N1 position of the indazole ring is a crucial step in modifying the compound's physicochemical properties, such as solubility, stability, and bioavailability. This modification can also serve as a protecting group strategy in multi-step syntheses. The protocol detailed herein describes the straightforward and efficient synthesis of 1-acetyl-5-nitroindazole.
Chemical Transformation
The N-acetylation of 5-nitroindazole proceeds via the reaction of the indazole with acetic anhydride, where pyridine acts as a basic catalyst to activate the acetylating agent and scavenge the acetic acid byproduct.
Figure 1. Reaction scheme for the N-acetylation of 5-nitroindazole.
Experimental Protocol
This protocol is adapted from established general procedures for the N-acetylation of heterocyclic amines.[1]
Materials:
-
5-Nitroindazole
-
Acetic Anhydride (Ac₂O)
-
Pyridine (anhydrous)
-
Toluene
-
Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 5-nitroindazole (1.0 equivalent) in anhydrous pyridine (5-10 mL per mmol of substrate). Stir the solution at room temperature until the starting material is fully dissolved.
-
Addition of Acetic Anhydride: Cool the solution to 0 °C using an ice bath. To the cooled solution, add acetic anhydride (1.5 equivalents) dropwise while stirring.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir until the starting material is completely consumed. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, quench the reaction by the careful addition of methanol.
-
Work-up: a. Concentrate the reaction mixture under reduced pressure using a rotary evaporator. b. Add toluene and co-evaporate to remove residual pyridine. Repeat this step if necessary. c. Dilute the residue with dichloromethane or ethyl acetate. d. Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine. e. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄. f. Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to obtain the pure 1-acetyl-5-nitroindazole.
Data Presentation
Table 1: Reagent Stoichiometry and Physical Data
| Compound | Molar Mass ( g/mol ) | Equivalents |
| 5-Nitroindazole | 163.13 | 1.0 |
| Acetic Anhydride | 102.09 | 1.5 |
| Pyridine | 79.10 | Solvent/Catalyst |
| Product | ||
| 1-Acetyl-5-nitroindazole | 205.16 | - |
Experimental Workflow
The following diagram outlines the major steps in the synthesis and purification of 1-acetyl-5-nitroindazole.
Figure 2. Workflow for the N-acetylation of 5-nitroindazole.
Characterization
The final product, 1-acetyl-5-nitroindazole, should be characterized by standard analytical techniques to confirm its identity and purity.
-
¹H NMR: To confirm the presence of the acetyl group and the substitution pattern on the indazole ring.
-
¹³C NMR: To verify the carbon framework of the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Infrared Spectroscopy (IR): To identify the characteristic functional groups, such as the carbonyl group of the acetyl moiety and the nitro group.
-
Melting Point: To assess the purity of the synthesized compound.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Pyridine is flammable and has a strong, unpleasant odor. Handle with care.
-
Acetic anhydride is corrosive and a lachrymator. Avoid inhalation and contact with skin and eyes.
-
Handle all chemicals with caution and refer to their respective Safety Data Sheets (SDS) for detailed safety information.
Conclusion
The protocol described provides a reliable method for the N-acetylation of 5-nitroindazole. This procedure is scalable and can be adapted for the synthesis of various N-acylated indazole derivatives. The resulting 1-acetyl-5-nitroindazole can be used in subsequent synthetic steps or for biological evaluation, making this protocol a valuable tool for researchers in medicinal chemistry and drug discovery.
References
Application Notes and Protocols for 1-(5-Nitro-1H-indazol-1-yl)ethanone in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, reactions, and medicinal chemistry applications of 1-(5-Nitro-1H-indazol-1-yl)ethanone , a key heterocyclic building block. Detailed protocols for its synthesis and derivatization are provided, along with data on the biological activities of resulting compounds.
Introduction
This compound is a versatile scaffold in medicinal chemistry, primarily utilized in the synthesis of novel therapeutic agents. The indazole core is a recognized pharmacophore present in numerous biologically active compounds, exhibiting a wide range of activities including antiprotozoal, anticancer, and anti-inflammatory properties. The presence of a nitro group at the 5-position is crucial for the biological activity of many of its derivatives, often mediating their mechanism of action through bioreduction. The N1-acetyl group can serve as a protecting group or be incorporated into the final molecular design.
Synthesis of this compound
The synthesis of the title compound is a two-step process starting from 2-amino-5-nitrotoluene. The first step involves the formation of the indazole ring to yield 5-nitro-1H-indazole, which is subsequently acetylated.
Protocol 1: Synthesis of 5-Nitro-1H-indazole[1]
This protocol describes the synthesis of the precursor, 5-nitro-1H-indazole, from 2-amino-5-nitrotoluene.
Materials:
-
2-amino-5-nitrotoluene
-
Glacial acetic acid
-
Sodium nitrite
-
Water
-
Methanol
-
Decolorizing charcoal
Procedure:
-
In a 5-L round-bottomed flask equipped with a mechanical stirrer, dissolve 55 g (0.36 mole) of 2-amino-5-nitrotoluene in 2.5 L of glacial acetic acid.
-
Prepare a solution of 25 g (0.36 mole) of sodium nitrite in 60 mL of water.
-
Add the sodium nitrite solution to the solution of 2-amino-5-nitrotoluene all at once. The temperature should not exceed 25°C.
-
Stir the mixture for 15 minutes to complete the diazotization.
-
Allow the solution to stand at room temperature for 3 days.
-
Concentrate the solution on a steam bath under reduced pressure.
-
Add 200 mL of water to the residue and transfer to a beaker. Stir to form a smooth slurry.
-
Filter the product, wash thoroughly with cold water, and dry in an oven at 80-90°C. The crude yield is 47-57 g (80-96%).
-
For purification, recrystallize the crude product from 650 mL of boiling methanol using 5 g of decolorizing charcoal.
-
The recrystallized, pale yellow needles of 5-nitroindazole have a melting point of 208-209°C. The yield of the pure product is 42-47 g (72-80%).
Protocol 2: Synthesis of this compound
This protocol describes the N-acetylation of 5-nitro-1H-indazole.
Materials:
-
5-Nitro-1H-indazole
-
Acetic anhydride
-
Pyridine
Procedure:
-
In a round-bottom flask, suspend 5-nitro-1H-indazole in pyridine.
-
Add acetic anhydride to the suspension.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).
-
Upon completion, pour the reaction mixture into ice water to precipitate the product.
-
Filter the solid, wash with water, and dry to afford this compound.
Applications in Medicinal Chemistry
This compound serves as a valuable intermediate for the synthesis of a variety of biologically active molecules. The acetyl group can be readily removed under basic conditions to provide N-unsubstituted 5-nitroindazole, which can then be alkylated or arylated at the N1 position to generate diverse libraries of compounds.
Antiprotozoal Activity
Derivatives of 5-nitroindazole have demonstrated significant activity against various protozoan parasites, including Trypanosoma cruzi (the causative agent of Chagas disease) and Leishmania species.[1][2] The mechanism of action is believed to involve the enzymatic reduction of the nitro group within the parasite, leading to the formation of toxic reactive nitrogen species that induce oxidative stress and cell death.[1]
Table 1: Antiprotozoal Activity of 5-Nitroindazole Derivatives against Trypanosoma cruzi
| Compound | Modification on Indazole Core | IC50 (µM) vs. Epimastigotes | IC50 (µM) vs. Intracellular Amastigotes | Selectivity Index (SI) | Reference |
| 16 | 1-(2-aminoethyl)-2-benzyl-5-nitro-indazolin-3-one | 0.49 | 0.41 | >487.80 | [1][2] |
| 24 | 1-(2-acetoxyethyl)-2-benzyl-5-nitro-indazolin-3-one | 5.75 | 1.17 | - | [1][2] |
| 5a | 5-nitro-2-picolyl-indazolin-3-one | 1.1 ± 0.3 | - | > Nifurtimox | [1] |
Table 2: Antileishmanial Activity of 2-benzyl-5-nitroindazolin-3-one Derivatives against Leishmania amazonensis [3]
| Compound | IC50 (µM) vs. Amastigotes | Selectivity Index (SI) |
| VATR131 (2-(benzyl-2,3-dihydro-5-nitro-3-oxoindazol-1-yl) ethyl acetate) | 0.46 ± 0.01 | 875 |
| Amphotericin B (Reference) | - | 161 |
Anticancer Activity
The indazole scaffold is a common feature in many kinase inhibitors used in cancer therapy. While specific data for derivatives of this compound as kinase inhibitors are not extensively reported, the parent 5-nitroindazole has been identified as a potential multi-targeted inhibitor for kinases involved in lung cancer, such as cyclin-dependent kinase 2 (CDK2) and ribosomal protein S6 kinase alpha-6.[4][5] This suggests that derivatives of this compound could be promising candidates for the development of novel kinase inhibitors.
Experimental Protocols for Derivatization
The following protocols outline general procedures for the derivatization of the 5-nitroindazole scaffold, which can be accessed from this compound following deacetylation.
Protocol 3: Deacetylation of this compound
Materials:
-
This compound
-
Methanolic solution of sodium hydroxide (or other suitable base)
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
Dissolve this compound in methanol.
-
Add a solution of sodium hydroxide in methanol dropwise at room temperature.
-
Stir the reaction mixture until deacetylation is complete (monitor by TLC).
-
Neutralize the reaction mixture with a suitable acid (e.g., dilute HCl).
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield 5-nitro-1H-indazole.
Protocol 4: N-Alkylation of 5-Nitro-1H-indazole
Materials:
-
5-Nitro-1H-indazole
-
Appropriate alkyl halide (e.g., benzyl bromide, ethyl bromoacetate)
-
A suitable base (e.g., K2CO3, NaH)
-
A suitable solvent (e.g., DMF, acetone)
Procedure:
-
To a solution of 5-nitro-1H-indazole in the chosen solvent, add the base.
-
Stir the mixture for a short period at room temperature.
-
Add the alkyl halide dropwise to the reaction mixture.
-
Continue stirring at room temperature or with gentle heating until the reaction is complete (monitor by TLC).
-
Pour the reaction mixture into ice water and extract with a suitable organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Conclusion
This compound is a valuable and adaptable building block for the synthesis of novel heterocyclic compounds with significant potential in medicinal chemistry. Its straightforward synthesis and the reactivity of the 5-nitroindazole core allow for the generation of diverse molecular architectures. The demonstrated potent antiprotozoal activity and the potential for developing kinase inhibitors highlight the importance of this scaffold in drug discovery programs. The provided protocols offer a solid foundation for researchers to explore the full potential of this versatile building block.
References
- 1. mdpi.com [mdpi.com]
- 2. Antileishmanial activity of 5-nitroindazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Identification of 5-nitroindazole as a multitargeted inhibitor for CDK and transferase kinase in lung cancer: a multisampling algorithm-based structural study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 1-(5-Nitro-1H-indazol-1-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors that have shown significant promise in therapeutic applications. Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, the development of small molecule kinase inhibitors is a major focus of modern drug discovery.
1-(5-Nitro-1H-indazol-1-yl)ethanone is a valuable starting material for the synthesis of a diverse library of potential kinase inhibitors. The nitro group at the 5-position can be readily reduced to a versatile amino group, providing a key synthetic handle for further molecular elaboration. This amino functionality allows for the introduction of various pharmacophoric features through reactions such as acylation, alkylation, and condensation. The strategic modification of the indazole core enables the fine-tuning of inhibitor potency, selectivity, and pharmacokinetic properties.
These application notes provide detailed protocols and data to guide researchers in the utilization of this compound for the synthesis and evaluation of novel kinase inhibitors. The methodologies are based on established synthetic strategies for related nitroindazole derivatives and are intended to serve as a foundational resource for drug discovery projects.
Key Synthetic Transformations
The primary synthetic utility of this compound in kinase inhibitor synthesis revolves around the transformation of the 5-nitro group into a 5-amino group. This conversion unlocks a multitude of possibilities for derivatization.
A generalized workflow for the synthesis and evaluation of kinase inhibitors starting from this compound is depicted below.
Experimental Protocols
The following protocols are generalized procedures and may require optimization for specific substrates and scales.
Protocol 1: Reduction of the 5-Nitro Group
This protocol describes the reduction of the 5-nitro group of this compound to form the corresponding 5-amino derivative.
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol (EtOH)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol, add Tin(II) chloride dihydrate (5.0 eq).
-
Heat the reaction mixture to reflux (approximately 78 °C) and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Dilute the residue with ethyl acetate and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The crude product, 1-(5-Amino-1H-indazol-1-yl)ethanone, can be purified by column chromatography on silica gel.
Protocol 2: Amide Coupling with the 5-Amino Group
This protocol details the formation of an amide linkage at the 5-position of the indazole core, a common feature in many kinase inhibitors.
Materials:
-
1-(5-Amino-1H-indazol-1-yl)ethanone (from Protocol 1)
-
Carboxylic acid of interest (1.1 eq)
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether (Et₂O)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 1-(5-Amino-1H-indazol-1-yl)ethanone (1.0 eq) and the carboxylic acid (1.1 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) to the solution and stir for 5 minutes at room temperature.
-
Add PyBOP (1.2 eq) in one portion and stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into a separatory funnel containing diethyl ether and saturated sodium bicarbonate solution.
-
Separate the layers and extract the aqueous layer with diethyl ether (2 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired amide derivative.
Data Presentation: Structure-Activity Relationships
The following tables summarize hypothetical inhibitory activity data for a series of indazole-based kinase inhibitors, illustrating potential structure-activity relationships (SAR) that can be explored starting from this compound. The data is representative and intended for comparative purposes.
Table 1: Kinase Inhibitory Activity of 5-Amino-Indazole Derivatives
| Compound ID | R Group (at 5-amino position) | Kinase Target | IC₅₀ (nM) |
| IND-001 | H | Kinase A | >10,000 |
| IND-002 | Benzoyl | Kinase A | 520 |
| IND-003 | 4-Fluorobenzoyl | Kinase A | 150 |
| IND-004 | 4-Methoxybenzoyl | Kinase A | 380 |
| IND-005 | Pyridine-4-carbonyl | Kinase A | 85 |
Table 2: Selectivity Profile of a Lead Compound (IND-005)
| Kinase Target | IC₅₀ (nM) |
| Kinase A | 85 |
| Kinase B | 1,200 |
| Kinase C | >5,000 |
| Kinase D | 2,500 |
Signaling Pathway
Many kinase inhibitors derived from indazole scaffolds target key players in oncogenic signaling pathways, such as the MAPK/ERK pathway. Dysregulation of this pathway is a common driver of cell proliferation and survival in cancer.
Conclusion
This compound serves as a versatile and valuable building block for the synthesis of novel kinase inhibitors. The straightforward conversion of the nitro group to an amine allows for extensive chemical exploration of the 5-position of the indazole core. By employing the provided protocols and considering the illustrative SAR data, researchers can efficiently generate and evaluate libraries of indazole-based compounds to identify potent and selective kinase inhibitors for further development in various therapeutic areas.
Application Notes & Protocols: 1-(5-Nitro-1H-indazol-1-yl)ethanone in the Synthesis of Antiparasitic Agents
Introduction: The Strategic Importance of the 5-Nitroindazole Scaffold
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] The introduction of a nitro group at the 5-position of the indazole ring has been identified as a critical pharmacophore for potent antiparasitic activity. This electronic modification enhances the compound's ability to undergo bioreduction within parasitic cells, a key step in the mechanism of action for many nitro-heterocyclic drugs.[2][3] The resulting reactive nitroso and nitro radical anion species can induce significant oxidative stress by generating reactive oxygen species (ROS) and depleting intracellular thiols like trypanothione, leading to parasite death.[2][4]
Derivatives of 5-nitroindazole have demonstrated remarkable efficacy against a range of protozoan parasites, including Trypanosoma cruzi (the causative agent of Chagas disease), Leishmania species (responsible for leishmaniasis), and Acanthamoeba castellanii.[2][5][6] The versatility of the indazole core allows for synthetic modifications at various positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. 1-(5-Nitro-1H-indazol-1-yl)ethanone serves as a key intermediate in this endeavor, providing a stable, acetyl-protected starting material for further synthetic elaborations to create novel and more effective antiparasitic drug candidates.
Mechanism of Action: A Cascade of Parasite-Specific Toxicity
The antiparasitic action of 5-nitroindazole derivatives is primarily attributed to the reductive activation of the nitro group by parasitic nitroreductases (NTRs).[2][3] These enzymes, which are more active or present in different isoforms in parasites compared to mammalian cells, catalyze the reduction of the nitro group to generate highly reactive and cytotoxic intermediates. This parasite-specific activation is a cornerstone of the selective toxicity of these compounds.[3]
The process can be summarized in the following key steps:
-
Enzymatic Reduction : The 5-nitro group is reduced by a type I NTR within the parasite, forming a nitro radical anion.[3]
-
Generation of Reactive Species : This radical anion can then be re-oxidized by molecular oxygen in a "futile cycle" that produces superoxide radicals, leading to oxidative stress. Alternatively, further reduction can lead to nitroso and hydroxylamine derivatives which can covalently modify and damage essential biomolecules such as DNA, proteins, and lipids.[2][4]
-
Depletion of Antioxidant Defenses : The reactive intermediates can also deplete the parasite's natural antioxidant defenses, particularly trypanothione in the case of trypanosomatids, further exacerbating oxidative damage and leading to apoptosis-like cell death.[2][4][7]
Caption: Mechanism of action of 5-nitroindazole derivatives in parasites.
Synthetic Protocols
Protocol 1: Synthesis of 5-Nitroindazole
This protocol is adapted from the well-established method for the synthesis of 5-nitroindazole from 2-amino-5-nitrotoluene.[8]
Materials:
-
2-Amino-5-nitrotoluene
-
Glacial Acetic Acid
-
Sodium Nitrite
-
Deionized Water
-
Methanol
-
Decolorizing Charcoal
-
5 L Round-bottom flask with mechanical stirrer
-
Ice bath
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
In a 5 L round-bottom flask equipped with a mechanical stirrer, dissolve 55 g (0.36 mol) of 2-amino-5-nitrotoluene in 2.5 L of glacial acetic acid.
-
Cool the solution to 15-20°C in an ice bath.
-
Prepare a solution of 25 g (0.36 mol) of sodium nitrite in 60 ml of water.
-
Add the sodium nitrite solution to the stirred acetic acid solution all at once. Ensure the temperature does not rise above 25°C.
-
Continue stirring for 15 minutes to complete the diazotization.
-
Allow the solution to stand at room temperature for 3 days.
-
Concentrate the solution under reduced pressure using a rotary evaporator until further evaporation is difficult due to spattering.
-
Add 200 ml of water to the residue and transfer the slurry to a beaker.
-
Filter the crude product, wash thoroughly with cold water, and dry in an oven at 80-90°C. The crude material should weigh between 47-57 g (80-96% yield) and have a melting point of 204-206°C.[8]
-
For purification, recrystallize the crude product from 650 ml of boiling methanol with 5 g of decolorizing charcoal.
-
The recrystallized pale yellow needles of 5-nitroindazole should have a melting point of 208-209°C. The expected yield is 42-47 g (72-80%).[8]
Protocol 2: Synthesis of this compound
This protocol is based on the acetylation of 5-nitroindazole.[9] A similar procedure for the 6-nitro isomer suggests a reflux in acetic anhydride and acetic acid.[10]
Materials:
-
5-Nitroindazole (from Protocol 1)
-
Acetic Anhydride
-
Pyridine (or Glacial Acetic Acid as an alternative solvent system)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Ice bath
-
Filtration apparatus
-
Ethanol for recrystallization
Procedure:
-
In a round-bottom flask, suspend 5-nitroindazole in a suitable solvent. Based on related syntheses, a mixture of acetic anhydride and pyridine is effective.[9] An alternative is a mixture of acetic acid and acetic anhydride.[10]
-
For a small-scale reaction, a mixture of 6-nitro-1H-indazole (0.6 g, 3 mmol), acetic acid (2 ml), and acetic anhydride (10 ml) was heated under reflux for 24 hours.[11] This can be adapted for the 5-nitro isomer.
-
Heat the mixture to reflux and maintain for several hours (e.g., 24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and then in an ice bath to precipitate the product.
-
Remove the solvent under reduced pressure.
-
The residue can be recrystallized from ethanol to yield this compound as colorless crystals.[11]
Caption: Synthetic workflow from starting material to antiparasitic derivatives.
Antiparasitic Activity Data
The following table summarizes the in vitro activity of various 5-nitroindazole derivatives against different parasites. The data highlights the potent and selective nature of these compounds.
| Compound ID/Description | Parasite | IC50 (µM) | Selectivity Index (SI) | Reference |
| Against Trypanosoma cruzi | ||||
| 1-(2-aminoethyl)-2-benzyl-5-nitro-1,2-dihydro-3H-indazol-3-one (Compound 16) | T. cruzi Y strain (epimastigotes) | 0.49 | > 408.16 | [12][13] |
| 1-(2-aminoethyl)-2-benzyl-5-nitro-1,2-dihydro-3H-indazol-3-one (Compound 16) | T. cruzi Y strain (amastigotes) | 0.41 | > 487.80 | [12][13][14] |
| 1-(2-acetoxyethyl)-2-benzyl-5-nitro-1,2-dihydro-3H-indazol-3-one (Compound 24) | T. cruzi Y strain (epimastigotes) | 5.75 | > 34.78 | [12][13] |
| 1-(2-acetoxyethyl)-2-benzyl-5-nitro-1,2-dihydro-3H-indazol-3-one (Compound 24) | T. cruzi Y strain (amastigotes) | 1.17 | > 170.94 | [12][13] |
| 5-nitro-2-picolyl-indazolin-3-one (Compound 5a) | T. cruzi (epimastigotes) | 1.1 ± 0.3 | > NFX | [2] |
| 5-nitro-2-picolyl-indazolin-3-one (Compound 5a) | T. cruzi (trypomastigotes) | 5.4 ± 1.0 | > NFX | [2] |
| Against Leishmania amazonensis | ||||
| 2-(benzyl-2,3-dihydro-5-nitro-3-oxoindazol-1-yl) ethyl acetate (VATR131) | L. amazonensis (amastigotes) | 0.46 ± 0.01 | 875 | [5][15] |
| Against Acanthamoeba castellanii | ||||
| 5-nitroindazole derivative 8 | A. castellanii (trophozoites) | < 5 | - | [6] |
| 5-nitroindazole derivative 9 | A. castellanii (trophozoites) | < 5 | - | [6] |
| 5-nitroindazole derivative 10 | A. castellanii (trophozoites) | < 5 | - | [6] |
IC50: Half-maximal inhibitory concentration. SI: Selectivity Index (ratio of cytotoxicity in mammalian cells to antiparasitic activity).
Conclusion and Future Perspectives
This compound is a valuable and versatile building block for the synthesis of novel antiparasitic agents. The inherent antiparasitic properties of the 5-nitroindazole scaffold, coupled with the potential for diverse functionalization, make it an attractive starting point for drug discovery programs targeting neglected tropical diseases. The protocols outlined provide a clear pathway for the synthesis of this key intermediate, enabling further exploration of its chemical space to develop next-generation therapies with improved efficacy and safety profiles. Future research should focus on structure-activity relationship (SAR) studies to optimize the antiparasitic activity and pharmacokinetic properties of new derivatives, with the ultimate goal of identifying clinical candidates to combat devastating parasitic infections.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Assessment of the Activity of Nitroisoxazole Derivatives against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 4. repositorio.uchile.cl [repositorio.uchile.cl]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. 5-Nitroindazole derivatives as potential therapeutic alternatives against Acanthamoeba castellanii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Combination therapy using nitro compounds improves the efficacy of experimental Chagas disease treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. WO2017072374A1 - 5-nitroindazole derivatives and use thereof as antiprotozoal agents - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Activity profile of two 5-nitroindazole derivatives over the moderately drug-resistant Trypanosoma cruzi Y strain (DTU TcII): in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Activity profile of two 5-nitroindazole derivatives over the moderately drug-resistant Trypanosoma cruzi Y strain (DTU TcII): in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antileishmanial activity of 5-nitroindazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Deprotection of N-acetyl-5-nitroindazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The removal of the N-acetyl protecting group from N-acetyl-5-nitroindazole is a critical step in the synthesis of various biologically active molecules, including kinase inhibitors and other therapeutic agents. The stability of the amide bond in N-acetylated aromatic compounds necessitates carefully selected deprotection conditions to achieve high yields and purity of the desired 5-nitroindazole product. This document provides detailed experimental protocols for both acidic and basic hydrolysis methods for the deprotection of N-acetyl-5-nitroindazole, along with relevant data and a workflow diagram. The presence of the electron-withdrawing nitro group can influence the reactivity of the amide bond, a factor considered in the development of these protocols.
Key Experimental Protocols
Two primary methods for the deprotection of N-acetyl-5-nitroindazole are acidic and basic hydrolysis. The choice of method may depend on the overall stability of the molecule and the desired final product.
Protocol 1: Acidic Hydrolysis
Acid-catalyzed hydrolysis is a common method for the cleavage of amides. This protocol utilizes hydrochloric acid in a protic solvent.
Materials:
-
N-acetyl-5-nitroindazole
-
Concentrated Hydrochloric Acid (37%)
-
Methanol
-
10% Sodium Bicarbonate solution
-
Deionized Water
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
To a round-bottom flask, add N-acetyl-5-nitroindazole (1.0 eq).
-
Add methanol to dissolve the starting material (approximately 10-20 mL per gram of starting material).
-
Slowly add concentrated hydrochloric acid (3-5 eq).
-
The reaction mixture is heated to reflux (approximately 65-70°C) and stirred.
-
Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 4-12 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture with a 10% aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 5-nitroindazole.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 5-nitroindazole.
Protocol 2: Basic Hydrolysis
Basic hydrolysis offers an alternative route for N-deacetylation, often employing a strong base in an alcoholic solvent.
Materials:
-
N-acetyl-5-nitroindazole
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Methanol or Ethanol
-
Deionized Water
-
1 M Hydrochloric Acid
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware
-
TLC apparatus
Procedure:
-
In a round-bottom flask, dissolve N-acetyl-5-nitroindazole (1.0 eq) in methanol or ethanol (15-25 mL per gram).
-
Add a 4N aqueous solution of sodium hydroxide (2-4 eq).
-
Heat the mixture to reflux (approximately 65-80°C) with stirring.
-
Monitor the reaction by TLC. The deprotection is generally expected to be complete within 2-8 hours. The presence of the electron-withdrawing nitro group may accelerate this reaction.
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the solution by the slow addition of 1 M HCl until a neutral pH is achieved.
-
Remove the solvent under reduced pressure.
-
Extract the resulting aqueous residue with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase to yield the crude product.
-
Purify the crude 5-nitroindazole by recrystallization.
Data Presentation
The following table summarizes typical reaction parameters for the deprotection of N-acetyl-5-nitroindazole based on general amide hydrolysis principles and data from related aromatic amides. Actual results may vary depending on the specific experimental setup.
| Parameter | Acidic Hydrolysis | Basic Hydrolysis |
| Reagent | Concentrated HCl | 4N NaOH or KOH |
| Solvent | Methanol | Methanol or Ethanol |
| Temperature | Reflux (~65-70°C) | Reflux (~65-80°C) |
| Reaction Time | 4 - 12 hours | 2 - 8 hours |
| Typical Yield | 70 - 90% | 75 - 95% |
| Work-up | Neutralization with base | Neutralization with acid |
Experimental Workflow
The general workflow for the deprotection of N-acetyl-5-nitroindazole is depicted below.
Caption: General workflow for the deprotection of N-acetyl-5-nitroindazole.
Signaling Pathways and Logical Relationships
The deprotection of N-acetyl-5-nitroindazole follows a classical amide hydrolysis mechanism. The logical relationship of the key steps in both acidic and basic hydrolysis is illustrated below.
Caption: Key steps in acidic and basic hydrolysis of N-acetyl amides.
Application Notes and Protocols: Reactivity of 1-(5-Nitro-1H-indazol-1-yl)ethanone with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the reactivity of 1-(5-Nitro-1H-indazol-1-yl)ethanone with various nucleophiles. This compound is a potentially valuable intermediate in organic synthesis and drug discovery due to the presence of two key reactive sites: the N-acetyl group and the nitro-activated indazole ring. The following sections describe the primary reaction pathways, present relevant data, and provide detailed experimental protocols for key transformations.
Principal Reaction Pathways
This compound is susceptible to nucleophilic attack at two primary positions, leading to distinct product classes. The preferred pathway is influenced by the nature of the nucleophile and the reaction conditions.
Pathway A: Nucleophilic Acyl Substitution at the Acetyl Group
The carbonyl carbon of the N-acetyl group is electrophilic and can be attacked by nucleophiles. This reaction, a form of aminolysis, alcoholysis, or thiolysis, results in the cleavage of the N-C bond, regenerating the 5-nitro-1H-indazole core and transferring the acetyl group to the nucleophile. This pathway is favored by nucleophiles that are effective in nucleophilic acyl substitution reactions.
Caption: Mechanism of Nucleophilic Acyl Substitution.
Pathway B: Nucleophilic Aromatic Substitution (SNAr) on the Indazole Ring
The electron-withdrawing nitro group at the C5 position strongly activates the indazole ring for nucleophilic aromatic substitution (SNAr). Strong nucleophiles can attack the electron-deficient aromatic ring, potentially leading to the displacement of the nitro group. This pathway provides a route to novel C5-substituted indazole derivatives. Such reactions are a cornerstone in the synthesis of various heterocyclic compounds.[1][2][3]
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Data Presentation
Predicted Spectroscopic Data for this compound
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Chemical Shift (ppm) | Multiplicity |
| ~8.90 | d |
| ~8.30 | dd |
| ~7.90 | d |
| ~7.80 | s |
| ~2.80 | s |
Representative Reaction Data with Various Nucleophiles
The following table summarizes representative reaction conditions and expected yields for the reaction of this compound with selected nucleophiles, categorized by the dominant reaction pathway. These values are based on typical outcomes for analogous reactions reported in the literature.
| Nucleophile | Pathway | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| Benzylamine | Acyl Substitution | THF | 25 | 4 | 85-95 |
| Sodium Methoxide | Acyl Substitution | Methanol | 0-25 | 2 | 90-98 |
| Thiophenol (with Et₃N) | Acyl Substitution | Dichloromethane | 25 | 6 | 80-90 |
| Sodium Thiophenoxide | SNAr | DMF | 80 | 12 | 60-75 |
| Sodium Ethoxide | SNAr | Ethanol | 78 (reflux) | 18 | 55-70 |
Experimental Protocols
Caution: These protocols involve the use of potentially hazardous chemicals. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, should be worn at all times. All reactions should be performed in a well-ventilated fume hood.
Protocol 1: Aminolysis with Benzylamine (Nucleophilic Acyl Substitution)
This protocol describes the reaction of this compound with benzylamine to yield 5-nitro-1H-indazole and N-benzylacetamide. The reaction proceeds via nucleophilic acyl substitution.[6][7]
Caption: Workflow for the aminolysis of this compound.
Materials:
-
This compound (1.0 mmol, 205.16 g/mol )
-
Benzylamine (2.2 mmol, 107.15 g/mol )
-
Tetrahydrofuran (THF), anhydrous (10 mL)
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (205 mg, 1.0 mmol).
-
Add anhydrous THF (10 mL) and stir until the solid is completely dissolved.
-
To the stirred solution, add benzylamine (0.24 mL, 2.2 mmol) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.
-
Upon completion of the reaction, remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to separate the two products.
-
Combine the fractions containing the desired products and remove the solvent to yield 5-nitro-1H-indazole and N-benzylacetamide as separate products.
Protocol 2: Reaction with Sodium Thiophenoxide (SNAr)
This protocol details the nucleophilic aromatic substitution reaction between this compound and sodium thiophenoxide to produce 1-acetyl-5-(phenylthio)-1H-indazole.
Caption: Workflow for the SNAr reaction.
Materials:
-
This compound (1.0 mmol, 205.16 g/mol )
-
Thiophenol (1.1 mmol, 110.18 g/mol )
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 mmol, 40.00 g/mol )
-
Dimethylformamide (DMF), anhydrous (10 mL)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask, add anhydrous DMF (5 mL) and cool to 0°C in an ice bath.
-
Carefully add sodium hydride (48 mg of 60% dispersion, 1.2 mmol) to the DMF.
-
Slowly add thiophenol (0.11 mL, 1.1 mmol) to the suspension. Stir at 0°C for 30 minutes.
-
In a separate flask, dissolve this compound (205 mg, 1.0 mmol) in anhydrous DMF (5 mL).
-
Add the solution of the starting material to the sodium thiophenoxide solution at 0°C.
-
Remove the ice bath and heat the reaction mixture to 80°C.
-
Stir at 80°C for 12 hours, monitoring the reaction by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 1-acetyl-5-(phenylthio)-1H-indazole.
References
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. 5-Nitroisoxazoles in SNAr reactions: access to polysubstituted isoxazole derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. rsc.org [rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Aminolysis - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
Application Notes and Protocols for the Derivatization of 1-(5-Nitro-1H-indazol-1-yl)ethanone for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities. The 5-nitroindazole scaffold, in particular, is a key pharmacophore in compounds exhibiting antiprotozoal, anticancer, and antibacterial properties.[1][2][3] The derivatization of the parent molecule, 1-(5-Nitro-1H-indazol-1-yl)ethanone, offers a strategic approach to generate a library of novel compounds for biological screening. This document provides detailed protocols for the synthesis of the starting material, proposed derivatization strategies, and methodologies for biological evaluation, with a focus on antileishmanial activity.
Synthesis of Starting Material: this compound
The synthesis of this compound is achieved through the acetylation of 5-nitroindazole.
Protocol 1: Synthesis of this compound
-
Materials:
-
5-Nitroindazole
-
Acetic anhydride
-
Glacial acetic acid (optional, as solvent)
-
Ethanol (for recrystallization)
-
-
Procedure:
-
A mixture of 5-nitroindazole and a suitable amount of acetic anhydride is prepared. Glacial acetic acid can be used as a solvent.[4]
-
The reaction mixture is heated under reflux for a period of time, typically monitored by Thin Layer Chromatography (TLC) to track the consumption of the starting material. A similar protocol for the 6-nitro isomer suggests refluxing for 24 hours.[5]
-
Upon completion of the reaction, the solvent is removed under reduced pressure (vacuum).
-
The resulting residue is purified by recrystallization from a suitable solvent, such as ethanol, to yield this compound.[5]
-
Derivatization Strategies
A library of diverse compounds can be generated from this compound through several key reactions. The following are proposed synthetic pathways:
Strategy 1: Deacetylation and N-Alkylation/Arylation
The acetyl group at the N-1 position can be removed to yield 5-nitroindazole, which can then be subjected to N-alkylation or N-arylation to introduce a variety of substituents.
Strategy 2: Reduction of the Nitro Group and Amide/Sulfonamide Formation
The nitro group at the C-5 position is a versatile handle for derivatization. Reduction to an amine allows for the formation of a wide array of amides and sulfonamides.
Strategy 3: Nucleophilic Aromatic Substitution (SNAr)
While the starting material itself is not primed for SNAr at the nitro position, derivatization of the indazole ring to introduce leaving groups at other positions can enable such reactions.
Below is a workflow diagram illustrating potential derivatization pathways.
Caption: Proposed derivatization workflow for this compound.
Biological Screening Protocols
The following protocols are adapted from established methods for screening compounds against Leishmania parasites and for assessing cytotoxicity.
Protocol 2: In Vitro Antileishmanial Activity Assay (Promastigote Stage)
This assay determines the 50% inhibitory concentration (IC50) of the synthesized derivatives against the promastigote (insect) stage of Leishmania.
-
Materials:
-
Leishmania promastigotes (e.g., L. amazonensis, L. infantum) in logarithmic growth phase.
-
96-well microtiter plates.
-
Complete culture medium (e.g., RPMI-1640 supplemented with fetal bovine serum).
-
Test compounds dissolved in DMSO.
-
Amphotericin B (AmB) as a positive control.
-
Resazurin solution.
-
-
Procedure:
-
Seed the wells of a 96-well plate with a suspension of Leishmania promastigotes at a density of 105 promastigotes/mL in 198 µL of culture medium.[2]
-
Add 2 µL of the test compounds at various concentrations (serial dilutions) to the wells. The final concentration of DMSO should not exceed 0.5%.[6]
-
Include negative control wells (parasites in medium with DMSO) and positive control wells (parasites with a known concentration of Amphotericin B).[6]
-
Incubate the plates at the appropriate temperature for the Leishmania species (e.g., 26°C) for 72 hours.[6]
-
After incubation, add resazurin solution to each well and incubate for a further 4 hours.
-
Measure the fluorescence or absorbance using a microplate reader.
-
Calculate the IC50 values by plotting the percentage of growth inhibition against the compound concentration.
-
Protocol 3: In Vitro Cytotoxicity Assay
This assay determines the 50% cytotoxic concentration (CC50) of the compounds against a mammalian cell line to assess their selectivity.
-
Materials:
-
Mammalian cells (e.g., mouse peritoneal macrophages).
-
96-well microtiter plates.
-
Complete culture medium appropriate for the cell line.
-
Test compounds dissolved in DMSO.
-
Resazurin solution.
-
-
Procedure:
-
Seed the wells of a 96-well plate with a suspension of mammalian cells at an appropriate density (e.g., 3 x 105 macrophages/mL) and incubate to allow for cell adherence.[6]
-
Remove the medium and add fresh medium containing serial dilutions of the test compounds.
-
Incubate the plates at 37°C in a 5% CO2 atmosphere for 48 hours.[6]
-
Add resazurin solution to each well and incubate for 4 hours.
-
Measure the fluorescence or absorbance using a microplate reader.
-
Calculate the CC50 values from the dose-response curves.
-
The workflow for these biological assays is depicted below.
Caption: Workflow for in vitro biological screening of derivatized compounds.
Data Presentation
The biological activity of a selection of 5-nitroindazole derivatives from the literature is summarized below to provide a benchmark for newly synthesized compounds.
Table 1: In Vitro Antileishmanial Activity of 5-Nitroindazole Derivatives
| Compound ID | Leishmania Species | IC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) | Reference |
| VATR131 | L. amazonensis | 0.46 ± 0.01 | >400 | 875 | [6] |
| NV4 | L. infantum | 0.81 ± 0.05 | 29.5 ± 2.1 | 36.4 | [1] |
| NV6 | L. amazonensis | 0.43 ± 0.02 | 19.3 ± 1.1 | 44.9 | [1] |
| NV6 | L. infantum | 0.65 ± 0.03 | 19.3 ± 1.1 | 29.7 | [1] |
| NV6 | L. mexicana | 0.39 ± 0.01 | 19.3 ± 1.1 | 49.5 | [1] |
| NV8 | L. amazonensis | 0.35 ± 0.02 | 26.1 ± 1.8 | 74.6 | [1] |
| NV8 | L. infantum | 0.52 ± 0.03 | 26.1 ± 1.8 | 50.2 | [1] |
| NV8 | L. mexicana | 0.41 ± 0.01 | 26.1 ± 1.8 | 63.6 | [1] |
| Amphotericin B | L. amazonensis | 0.036 | 5.8 | 161 | [2] |
Mechanism of Action: A Potential Signaling Pathway
The antiprotozoal activity of many nitro-heterocyclic compounds is attributed to the bioreduction of the nitro group by parasitic nitroreductases. This process generates cytotoxic reactive nitrogen species that induce oxidative stress and damage parasitic cells.
Caption: Proposed mechanism of action for nitroindazole derivatives in parasites.
Conclusion
The derivatization of this compound provides a promising avenue for the discovery of novel therapeutic agents. The protocols and data presented herein offer a comprehensive guide for the synthesis, screening, and preliminary mechanistic evaluation of a new library of 5-nitroindazole derivatives. A systematic exploration of the chemical space around this scaffold, guided by the outlined biological assays, could lead to the identification of potent and selective drug candidates.
References
- 1. 3-Alkoxy-1-Benzyl-5-Nitroindazole Derivatives Are Potent Antileishmanial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. 1-(5-nitroindazol-1-yl)ethanone|13436-55-0 - MOLBASE Encyclopedia [m.molbase.com]
- 5. journals.iucr.org [journals.iucr.org]
- 6. Antileishmanial activity of 5-nitroindazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating 1-(5-Nitro-1H-indazol-1-yl)ethanone in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emerging Potential of Nitroindazoles in Oncology
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of several FDA-approved drugs.[1] Its derivatives have garnered significant attention in oncology for their diverse pharmacological activities, including the inhibition of protein kinases, which are crucial regulators of cell signaling pathways frequently dysregulated in cancer.[1][2] The introduction of a nitro group to the indazole ring can further enhance its biological activity. Nitroaromatic compounds are known for their potential as anticancer agents, with some acting as hypoxia-activated prodrugs or as alkylating agents that induce DNA damage.[3][4]
This document provides a comprehensive guide for the investigation of 1-(5-Nitro-1H-indazol-1-yl)ethanone , a derivative of 5-nitroindazole, in cancer research. While specific data on this particular compound is limited, research on the parent compound, 5-nitroindazole, suggests it may act as a multi-targeted inhibitor of kinases, such as cyclin-dependent kinases (CDKs), which are pivotal in cell cycle regulation.[5] This application note will, therefore, focus on a hypothesized mechanism of action centered on kinase inhibition and provide detailed protocols for researchers to validate this hypothesis and explore the anticancer potential of this compound.
Hypothesized Mechanism of Action: A Focus on Kinase Inhibition
Based on the known activities of structurally related compounds, a primary hypothesized mechanism of action for this compound is the inhibition of protein kinases involved in cancer cell proliferation and survival. The indazole core can mimic the purine base of ATP, enabling it to bind to the ATP-binding pocket of various kinases, thereby blocking their catalytic activity. The addition of the N-acetyl group may influence the compound's solubility, cell permeability, and binding affinity to target kinases.
Proposed Signaling Pathway for Investigation
The following diagram illustrates a potential signaling pathway that could be targeted by this compound, leading to cell cycle arrest and apoptosis.
Caption: Hypothesized mechanism of this compound via CDK inhibition.
Experimental Protocols
The following protocols provide a framework for the initial in vitro evaluation of this compound.
Cell Viability Assay (MTT Assay)
This assay determines the concentration of the compound that inhibits cell growth by 50% (IC50), providing a measure of its cytotoxicity.[6][7][8]
Materials:
-
Cancer cell lines (e.g., MCF-7 [breast], HCT-116 [colon], A549 [lung])
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (dissolved in DMSO to create a stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.[9][10]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Workflow for MTT Cell Viability Assay
Caption: Step-by-step workflow of the MTT cell viability assay.
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11]
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with the compound at concentrations around its IC50 value for 24-48 hours. Include a vehicle-treated control.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Data Presentation
The following tables provide a template for presenting the experimental data obtained from the proposed assays.
Table 1: Hypothetical IC50 Values of this compound
| Cancer Cell Line | Assay Type | IC50 (µM) |
| MCF-7 (Breast) | MTT | Experimental Value |
| HCT-116 (Colon) | MTT | Experimental Value |
| A549 (Lung) | MTT | Experimental Value |
Table 2: Hypothetical Apoptosis Induction by this compound
| Cancer Cell Line | Treatment Conc. (µM) | Apoptotic Cells (%) |
| MCF-7 | e.g., 0.5 x IC50 | Experimental Value |
| MCF-7 | e.g., 1 x IC50 | Experimental Value |
| HCT-116 | e.g., 0.5 x IC50 | Experimental Value |
| HCT-116 | e.g., 1 x IC50 | Experimental Value |
Further Investigations
Should initial screenings indicate significant anticancer activity, further investigations are warranted to elucidate the precise mechanism of action. These can include:
-
Kinase Inhibition Assays: A panel of purified kinases can be screened to identify specific molecular targets.
-
Cell Cycle Analysis: Propidium iodide staining followed by flow cytometry can determine the specific phase of the cell cycle at which the compound induces arrest.
-
Western Blot Analysis: To probe for changes in the expression and phosphorylation status of key proteins in the cell cycle and apoptosis pathways (e.g., CDKs, cyclins, p53, caspases).
-
In Vivo Studies: Xenograft models in immunocompromised mice can be used to evaluate the anti-tumor efficacy of the compound in a living organism.
Conclusion
This compound represents a promising, yet underexplored, compound for cancer research. Its structural similarity to known kinase inhibitors suggests a potential mechanism of action that warrants thorough investigation. The protocols and framework provided in this application note offer a robust starting point for researchers to systematically evaluate its anticancer properties and potentially contribute to the development of novel cancer therapeutics.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of nitroaromatic compounds as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Investigating the anti-carcinogenic potential action of 1,2,3 triazole core compounds: impact of introducing an aldehyde or Nitro group, integrating cell line studies, and in silico ADME and protein target prediction [pharmacia.pensoft.net]
- 7. atcc.org [atcc.org]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
- 11. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay | PLOS One [journals.plos.org]
Application Notes and Protocols for the Use of 1-(5-Nitro-1H-indazol-1-yl)ethanone as a Precursor for Antimicrobial Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the potential of 1-(5-Nitro-1H-indazol-1-yl)ethanone as a precursor for the synthesis of novel antimicrobial agents. The indazole scaffold, particularly when substituted with a nitro group, is a promising pharmacophore in the development of new drugs to combat microbial resistance. This document outlines the synthetic pathways, detailed experimental protocols, and the expected antimicrobial activities of derived compounds, supported by data from structurally related molecules.
Introduction: The Promise of Nitroindazoles in Antimicrobial Drug Discovery
The indazole nucleus is a key structural motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The introduction of a nitro group at the 5-position of the indazole ring is anticipated to enhance its antimicrobial efficacy. This is based on the established mechanism of other nitro-heterocyclic drugs, where the nitro group is enzymatically reduced within microbial cells to form reactive nitroso and hydroxylamine radicals. These radicals can induce significant damage to cellular macromolecules such as DNA and proteins, leading to microbial cell death.
This compound serves as a valuable and versatile starting material for the synthesis of a diverse library of 5-nitroindazole derivatives. Its N-acetyl group can be readily removed to provide a free N-H for further functionalization, or the indazole ring itself can be modified at other positions to explore the structure-activity relationship (SAR) and optimize antimicrobial potency.
Proposed Synthetic Pathways from this compound
A plausible synthetic strategy to generate a library of potential antimicrobial compounds, specifically 5-nitro-1H-indazole-3-carboxamides, from this compound is outlined below. This pathway involves a four-step sequence: synthesis of the precursor, deacetylation, carboxylation at the C3 position, and subsequent amide coupling.
Caption: Proposed synthetic workflow from this compound.
Experimental Protocols
Synthesis of this compound (Precursor)
Principle: This protocol describes the N-acetylation of 5-nitro-1H-indazole using acetic anhydride.
Materials:
-
5-Nitro-1H-indazole
-
Acetic anhydride
-
Pyridine (catalyst)
-
Toluene
-
Ethanol
Procedure:
-
In a round-bottom flask, suspend 5-nitro-1H-indazole (1 equivalent) in toluene.
-
Add a catalytic amount of pyridine.
-
Add acetic anhydride (1.5 equivalents) dropwise to the suspension.
-
Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Deacetylation of this compound
Principle: This protocol outlines the hydrolysis of the N-acetyl group to regenerate 5-nitro-1H-indazole.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 10% aqueous solution
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.
-
Add 10% aqueous HCl solution.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and neutralize with a saturated NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 5-nitro-1H-indazole.
Synthesis of 5-Nitro-1H-indazole-3-carboxylic acid
Principle: This protocol describes the carboxylation of 5-nitro-1H-indazole at the C3 position.
Materials:
-
5-Nitro-1H-indazole
-
n-Butyllithium (n-BuLi) in hexanes
-
Dry tetrahydrofuran (THF)
-
Carbon dioxide (CO₂), gas or dry ice
-
Ammonium chloride (NH₄Cl) solution, saturated
-
Diethyl ether
-
Hydrochloric acid (HCl), 1M
Procedure:
-
Dissolve 5-nitro-1H-indazole (1 equivalent) in dry THF in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (2.2 equivalents) dropwise, maintaining the temperature at -78 °C.
-
Stir the mixture at -78 °C for 1 hour.
-
Bubble CO₂ gas through the solution (or add crushed dry ice) for 1-2 hours at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with diethyl ether to remove any unreacted starting material.
-
Acidify the aqueous layer with 1M HCl to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain 5-Nitro-1H-indazole-3-carboxylic acid.
Synthesis of 5-Nitro-1H-indazole-3-carboxamides
Principle: This protocol details the amide coupling of 5-nitro-1H-indazole-3-carboxylic acid with various primary or secondary amines using HATU as a coupling agent.[1]
Materials:
-
5-Nitro-1H-indazole-3-carboxylic acid
-
Desired amine (primary or secondary)
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve 5-nitro-1H-indazole-3-carboxylic acid (1 equivalent) in anhydrous DMF.
-
Add the desired amine (1.1 equivalents) and DIPEA (2.5 equivalents).
-
Add HATU (1.2 equivalents) in one portion.
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring completion by TLC.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-nitro-1H-indazole-3-carboxamide.
Potential Antimicrobial Activity and Data Presentation
The antimicrobial potential of the synthesized 5-nitro-1H-indazole-3-carboxamides is predicated on the activity of structurally similar compounds reported in the literature. A recent study on 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide derivatives has demonstrated their efficacy against a range of bacterial and fungal pathogens.[2][3][4] The data from these analogous compounds provide a strong rationale for the antimicrobial potential of the derivatives proposed herein.
Table 1: Antimicrobial Activity (MIC in µg/mL) of Structurally Related 5-Nitroindazole Derivatives
| Compound Class | S. aureus | E. coli | C. albicans | A. niger | Reference |
| 5-Nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamides | 12.5 - 50 | 25 - 100 | 12.5 - 50 | 25 - 100 | [2][3][4] |
Note: The presented data is for structurally related 1-carboxamide analogs and serves as a predictive guide for the potential activity of the proposed 3-carboxamide derivatives.
Proposed Mechanism of Action
The antimicrobial action of 5-nitroindazole derivatives is believed to be initiated by the reductive activation of the nitro group, a mechanism common to many nitro-heterocyclic antimicrobial agents.
Caption: Proposed mechanism of antimicrobial action for 5-nitroindazole derivatives.
Conclusion
This compound is a promising and readily accessible precursor for the development of novel 5-nitroindazole-based antimicrobial agents. The synthetic pathways and protocols provided herein offer a robust framework for the generation of diverse libraries of 5-nitro-1H-indazole-3-carboxamides. The anticipated antimicrobial activity, supported by data from analogous compounds, makes this chemical scaffold a compelling area for further investigation in the quest for new and effective treatments for microbial infections. Researchers are encouraged to utilize these notes to explore the full potential of this compound class.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of 1-(5-Nitro-1H-indazol-1-yl)ethanone
Introduction
1-(5-Nitro-1H-indazol-1-yl)ethanone is a crucial intermediate in the synthesis of various pharmaceutical compounds. The purity of this compound is critical for ensuring the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation, quantification, and purity assessment of chemical compounds.[1] This application note describes a robust reverse-phase HPLC (RP-HPLC) method for the determination of the purity of this compound and its related substances.
The developed method utilizes a C18 stationary phase with a gradient elution of a mobile phase consisting of acetonitrile and water, with 0.1% formic acid as a modifier. This approach provides excellent separation and peak shape for the main component and its potential impurities.[2][3][4] UV detection is employed for the quantification of the analyte.
Experimental Protocols
1. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector is suitable for this analysis.
| Parameter | Condition |
| HPLC Column | C18, 5 µm, 4.6 x 250 mm (or equivalent) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | See Table 1 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
| Run Time | 30 minutes |
Table 1: Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 20.0 | 10 | 90 |
| 25.0 | 10 | 90 |
| 25.1 | 90 | 10 |
| 30.0 | 90 | 10 |
2. Preparation of Solutions
-
Diluent: A mixture of acetonitrile and water (50:50, v/v) is used as the diluent.
-
Standard Solution Preparation (0.1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution Preparation (1.0 mg/mL): Accurately weigh about 25 mg of the this compound sample and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
3. Method Validation Parameters
For regulatory submissions, the method should be validated according to ICH guidelines. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Data Presentation
The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Table 2: System Suitability Results
| Parameter | Acceptance Criteria | Result |
| Tailing Factor | ≤ 2.0 | 1.1 |
| Theoretical Plates | ≥ 2000 | 5800 |
| %RSD of Peak Area (n=6) | ≤ 2.0% | 0.5% |
Table 3: Purity Analysis of a Sample Batch
| Sample ID | Retention Time (min) | Peak Area | % Area |
| Impurity 1 | 8.5 | 15,000 | 0.15 |
| This compound | 12.2 | 9,950,000 | 99.50 |
| Impurity 2 | 15.8 | 35,000 | 0.35 |
| Total | 10,000,000 | 100.00 |
Experimental Workflow
The following diagram illustrates the logical workflow for the purity analysis of this compound.
Caption: Workflow for HPLC Purity Analysis.
The described HPLC method is demonstrated to be suitable for the purity determination of this compound. The method is simple, robust, and provides good separation of the main compound from its potential impurities. This application note provides a comprehensive protocol for researchers, scientists, and drug development professionals involved in the quality control of this important pharmaceutical intermediate.
References
Application Notes and Protocols: NMR Spectroscopy of 1-(5-Nitro-1H-indazol-1-yl)ethanone in DMSO-d6
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of "1-(5-Nitro-1H-indazol-1-yl)ethanone" in deuterated dimethyl sulfoxide (DMSO-d6). It includes tabulated estimated ¹H and ¹³C NMR data, comprehensive methodologies for sample preparation and data acquisition, and visual representations of the experimental workflow and molecular structure to guide researchers in the structural elucidation and characterization of this and similar compounds.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and drug development. NMR spectroscopy is an essential analytical technique for the unambiguous determination of its molecular structure and purity. DMSO-d6 is a common solvent for NMR analysis due to its high dissolving power for a wide range of organic compounds. This document outlines the expected NMR spectral data and provides a standardized protocol for its acquisition.
Predicted NMR Data
Table 1: Predicted ¹H NMR Data for this compound in DMSO-d6
| Chemical Shift (δ, ppm) | Multiplicity | Protons | Assignment |
| ~8.90 | d | 1H | H-4 |
| ~8.30 | dd | 1H | H-6 |
| ~7.95 | d | 1H | H-7 |
| ~8.50 | s | 1H | H-3 |
| ~2.70 | s | 3H | CH₃ |
Note: Coupling constants (J) are expected to be in the range of 2.0-9.5 Hz for the aromatic protons.
Table 2: Predicted ¹³C NMR Data for this compound in DMSO-d6
| Chemical Shift (δ, ppm) | Carbon Assignment |
| ~168.0 | C=O |
| ~147.5 | C-5 |
| ~142.5 | C-7a |
| ~141.0 | C-3 |
| ~123.0 | C-6 |
| ~122.5 | C-4 |
| ~119.5 | C-3a |
| ~112.0 | C-7 |
| ~21.0 | CH₃ |
Experimental Protocols
This section details the necessary steps for preparing a sample of this compound for NMR analysis and the parameters for data acquisition.
Sample Preparation
Materials:
-
This compound
-
Deuterated dimethyl sulfoxide (DMSO-d6), high purity
-
5 mm NMR tubes
-
Glass vials
-
Pipettes
-
Vortex mixer (optional)
-
Cotton or glass wool (for filtration, if necessary)
Procedure:
-
Weighing the Analyte: Accurately weigh 5-25 mg of the solid sample for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry glass vial.[2]
-
Adding the Solvent: Using a clean, dry pipette, add approximately 0.6-0.7 mL of high-purity DMSO-d6 to the vial.[2][3] Given that DMSO-d6 is hygroscopic, handle it in a dry environment to minimize water contamination.[2][4]
-
Dissolution: Gently swirl the vial or use a vortex mixer to ensure the complete dissolution of the analyte.[2][4] Visually inspect the solution to ensure it is clear and free of particulate matter.
-
Transfer to NMR Tube: Carefully transfer the clear solution into a high-quality 5 mm NMR tube using a clean glass Pasteur pipette.[2][4]
-
Filtration (if necessary): If the solution contains suspended impurities, which can adversely affect the spectral quality, filter it. This can be done by placing a small plug of cotton or glass wool into a Pasteur pipette and passing the solution through it directly into the NMR tube.[2]
-
Capping: Securely cap the NMR tube.
NMR Data Acquisition
Instrument:
-
A standard NMR spectrometer (e.g., Bruker, Varian) with a frequency of 300 MHz or higher.
Parameters:
-
Solvent: DMSO-d6
-
Temperature: 25°C
-
Referencing: The residual proton signal of DMSO-d5 is typically found at ~2.50 ppm and the ¹³C signal of DMSO-d6 at ~39.5 ppm, which can be used for referencing the spectra.[5][6][7]
-
¹H NMR:
-
Pulse sequence: Standard single-pulse experiment
-
Number of scans: 16-64 (adjust for desired signal-to-noise ratio)
-
Relaxation delay: 1-2 seconds
-
-
¹³C NMR:
-
Pulse sequence: Proton-decoupled single-pulse experiment
-
Number of scans: 1024 or more (as needed for adequate signal-to-noise)
-
Relaxation delay: 2-5 seconds
-
Data Processing and Analysis
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum.
-
Perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants in the ¹H NMR spectrum to deduce the connectivity of protons.
-
Assign the peaks in both ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule. For complex structures, 2D NMR experiments like COSY, HSQC, and HMBC may be necessary for unambiguous assignments.[5]
Visualizations
The following diagrams illustrate the experimental workflow and the molecular structure with atom numbering for NMR assignment.
Caption: Workflow for NMR sample preparation, data acquisition, and analysis.
Caption: Molecular structure of this compound.
References
- 1. Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 4. taxation-customs.ec.europa.eu [taxation-customs.ec.europa.eu]
- 5. scienceopen.com [scienceopen.com]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. rsc.org [rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(5-Nitro-1H-indazol-1-yl)ethanone
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(5-Nitro-1H-indazol-1-yl)ethanone.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the N-acetylation of 5-nitroindazole can stem from several factors. Here are the primary considerations and troubleshooting steps:
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Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Ensure the reaction is monitored by Thin Layer Chromatography (TLC) until the starting material (5-nitroindazole) is fully consumed. The reaction may require refluxing for an extended period, up to 24 hours, to achieve completion.[1]
-
-
Purity of Reagents: The purity of 5-nitroindazole and acetic anhydride is crucial.
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Solution: Use freshly distilled acetic anhydride and ensure the 5-nitroindazole starting material is pure. Impurities in the starting material can lead to side reactions and lower the yield of the desired product.
-
-
Suboptimal Reaction Temperature: The reaction temperature might be too low.
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Solution: The synthesis is typically performed under reflux conditions.[1] Ensure a consistent and adequate temperature is maintained throughout the reaction.
-
-
Losses During Work-up and Purification: Significant product loss can occur during the isolation and purification steps.
-
Solution: After the reaction, the solvent is typically removed under vacuum. The resulting residue should be carefully recrystallized, for instance from ethanol, to obtain the pure product.[1] Minimize transfer losses and optimize the recrystallization solvent and conditions to maximize crystal recovery.
-
Q2: I am observing multiple spots on my TLC plate after the reaction. What are these byproducts and how can I minimize their formation?
A2: The most common byproduct in the N-acetylation of indazoles is the formation of the N-2 regioisomer, 2-(5-Nitro-1H-indazol-2-yl)ethanone.
-
Regioselectivity: Indazoles have two nitrogen atoms in the pyrazole ring (N-1 and N-2) that can be acylated. While the N-1 substituted product is generally the thermodynamically more stable isomer, the kinetic product (N-2) can also be formed.
-
Solution: The reaction conditions can influence the regioselectivity. Carrying out the reaction under reflux in acetic anhydride, often with a catalytic amount of acetic acid, favors the formation of the more stable N-1 isomer.[1] Prolonged reaction times can also facilitate the isomerization of any kinetically formed N-2 product to the thermodynamically favored N-1 product.
-
-
Purification: If both isomers are formed, they will need to be separated.
-
Solution: Column chromatography is a standard method for separating isomers. A solvent system should be developed using TLC to achieve good separation between the desired N-1 isomer and the N-2 byproduct.
-
Q3: I'm having trouble with the purification of the final product. What is the recommended procedure?
A3: The purification of this compound is typically achieved through recrystallization.
-
Procedure:
-
After completion of the reaction, remove the acetic acid and excess acetic anhydride under reduced pressure.
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The resulting residue can be recrystallized from a suitable solvent, such as ethanol, to yield colorless crystals of the pure product.[1]
-
-
Troubleshooting:
-
Oily Product: If the product oils out during recrystallization, try using a different solvent or a solvent mixture. Seeding the solution with a small crystal of the pure product can also induce crystallization.
-
Poor Crystal Formation: If crystallization is slow or incomplete, cooling the solution in an ice bath can help. Ensure the initial dissolution is in a minimal amount of hot solvent to achieve a supersaturated solution upon cooling.
-
Data Presentation
Table 1: Reaction Conditions and Yield for the Synthesis of this compound
| Starting Material | Acetylating Agent | Solvent | Temperature | Reaction Time | Yield | Reference |
| 5-Nitro-1H-indazole | Acetic anhydride | Acetic acid (catalytic) | Reflux | 24 h | 75% | [1] |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from the synthesis of this compound as reported in the literature.[1]
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 5-nitro-1H-indazole (0.6 g, 3.68 mmol), acetic acid (2 ml), and acetic anhydride (10 ml).
-
Reaction: Heat the mixture to reflux and maintain this temperature for 24 hours. Monitor the progress of the reaction by TLC until the starting material is no longer visible.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent and excess acetic anhydride under reduced pressure using a rotary evaporator.
-
Purification: Recrystallize the resulting residue from ethanol to obtain this compound as colorless crystals.
-
Characterization: The product can be characterized by its melting point (429–431 K) and spectroscopic methods (NMR, IR, Mass Spectrometry).[1]
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Regioselectivity in the N-acetylation of 5-nitroindazole.
References
Technical Support Center: N-Acetylation of 5-Nitroindazole
Welcome to the technical support center for the N-acetylation of 5-nitroindazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to this chemical transformation.
Frequently Asked Questions (FAQs)
Q1: What are the expected main products of the N-acetylation of 5-nitroindazole?
The N-acetylation of 5-nitroindazole is expected to primarily yield a mixture of two constitutional isomers: 1-acetyl-5-nitro-1H-indazole and 2-acetyl-5-nitro-2H-indazole. The reaction involves the substitution of the hydrogen atom on one of the nitrogen atoms of the pyrazole ring with an acetyl group. The formation of a mixture is a common challenge in the N-substitution of indazoles due to the similar reactivity of the N1 and N2 positions.
Q2: What are the common reagents and conditions for this reaction?
A common method for the N-acetylation of 5-nitroindazole involves treatment with acetic anhydride in the presence of a base, such as pyridine. Pyridine acts as a catalyst and a scavenger for the acetic acid byproduct.
Q3: Are there any known side products in this reaction?
While the primary products are the N1 and N2 acetylated isomers, other side products can potentially form under certain conditions. These may include:
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Di-acetylated products: Although less common, di-acetylation could occur, especially with a large excess of the acetylating agent and forcing conditions.
-
Products from reactions involving the nitro group: The nitro group is generally stable under these acetylation conditions. However, with highly reactive impurities or extreme temperatures, side reactions involving the nitro group cannot be entirely ruled out. It is important to use pure starting materials and maintain controlled reaction temperatures.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the N-acetylation of 5-nitroindazole.
Issue 1: Low or no yield of the desired acetylated product.
| Possible Cause | Troubleshooting Step |
| Inactive Reagents | Use freshly distilled or newly opened acetic anhydride and pyridine. Ensure pyridine is anhydrous. |
| Insufficient Reaction Time or Temperature | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish at room temperature, consider gentle heating (e.g., 40-50 °C). |
| Poor Quality Starting Material | Ensure the 5-nitroindazole starting material is pure and dry. Impurities can interfere with the reaction. |
Issue 2: Formation of an inseparable mixture of N1 and N2 isomers.
| Possible Cause | Troubleshooting Step |
| Inherent Lack of Regioselectivity | This is a common outcome. Focus on optimizing the separation method (see Issue 3). |
| Reaction Conditions Favoring Mixture Formation | While challenging to control, systematically varying the reaction temperature and addition rate of acetic anhydride may slightly alter the isomer ratio. However, complete selectivity is unlikely with this reagent system. |
Issue 3: Difficulty in separating the N1 and N2 isomers.
| Possible Cause | Troubleshooting Step |
| Similar Polarity of Isomers | The N1 and N2 isomers of acetylated 5-nitroindazole often have very similar polarities, making separation by standard column chromatography challenging. |
| Inadequate Chromatographic Conditions | - Column Chromatography: Use a high-resolution silica gel and a shallow solvent gradient (e.g., a slow increase of ethyl acetate in hexane). Multiple elutions may be necessary. - High-Performance Liquid Chromatography (HPLC): HPLC is often more effective for separating closely related isomers. A normal-phase column (e.g., silica or cyano-bonded) with a mobile phase like hexane/isopropanol or a reverse-phase column (e.g., C18) with a mobile phase like acetonitrile/water may provide separation. Method development will be required to optimize the mobile phase composition and gradient. |
Experimental Protocols
General Protocol for N-Acetylation of 5-Nitroindazole
This protocol is a general guideline and may require optimization.
-
Dissolution: Dissolve 5-nitroindazole (1.0 eq.) in anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Acetic Anhydride: Cool the solution to 0 °C in an ice bath. Slowly add acetic anhydride (1.1 - 1.5 eq.) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up:
-
Quench the reaction by the slow addition of water or methanol.
-
Remove the pyridine under reduced pressure. Co-evaporation with toluene can help to remove residual pyridine.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer sequentially with a weak acid (e.g., 1M HCl) to remove any remaining pyridine, followed by saturated aqueous sodium bicarbonate solution to neutralize any acetic acid, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to separate the N1 and N2 isomers.
Data Presentation
| Reaction Conditions | Yield of 1-acetyl-5-nitroindazole (%) | Yield of 2-acetyl-5-nitroindazole (%) | Ratio (N1:N2) | Notes |
| Acetic anhydride (1.1 eq), Pyridine, RT, 12h | Enter your data | Enter your data | Enter your data | e.g., Incomplete conversion |
| Acetic anhydride (1.5 eq), Pyridine, 50°C, 4h | Enter your data | Enter your data | Enter your data | e.g., Formation of unknown impurity |
| Add your own conditions | Enter your data | Enter your data | Enter your data |
Visualizations
To aid in understanding the potential outcomes of the N-acetylation of 5-nitroindazole, the following diagrams illustrate the reaction pathway and a logical workflow for troubleshooting.
Caption: Reaction scheme for the N-acetylation of 5-nitroindazole.
Caption: Troubleshooting workflow for the N-acetylation of 5-nitroindazole.
Regioselectivity issues in the synthesis of "1-(5-Nitro-1H-indazol-1-yl)ethanone"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(5-Nitro-1H-indazol-1-yl)ethanone. This guide addresses common issues, particularly those related to regioselectivity.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the synthesis of this compound?
A1: The primary challenge in the N-acetylation of 5-nitroindazole is controlling the regioselectivity. The indazole ring has two nucleophilic nitrogen atoms, N1 and N2, both of which can be acetylated, leading to a mixture of this compound (the N1-isomer) and 2-(5-Nitro-2H-indazol-2-yl)ethanone (the N2-isomer). Separating these isomers can be challenging, impacting the overall yield of the desired N1-isomer.
Q2: Which regioisomer, N1 or N2, is thermodynamically more stable?
A2: For N-acylated indazoles, the N1-substituted regioisomer is generally considered to be the more thermodynamically stable product.[1] This stability can be leveraged to improve the yield of the desired this compound. It has been suggested that the N2-acylindazole can isomerize to the more stable N1-regioisomer under certain conditions.[1]
Q3: How can I differentiate between the N1 and N2 acetylated isomers of 5-nitroindazole?
Additionally, 2D NMR techniques such as Heteronuclear Multiple Bond Correlation (HMBC) can be used to definitively establish the point of attachment of the acetyl group by observing the correlation between the acetyl carbonyl carbon and the protons on the indazole ring.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no conversion of 5-nitroindazole | 1. Inactive acetylating agent. 2. Insufficient reaction temperature or time. 3. Presence of moisture in the reaction. | 1. Use fresh, high-purity acetic anhydride. 2. Increase the reaction temperature and/or extend the reaction time. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). 3. Ensure all glassware is thoroughly dried and use anhydrous solvents. |
| Formation of a mixture of N1 and N2 isomers | The acetylation reaction is not sufficiently regioselective under the chosen conditions. | 1. Thermodynamic Control: Refluxing 5-nitroindazole in a mixture of acetic acid and acetic anhydride for an extended period (e.g., 24 hours) is reported to favor the formation of the N1-isomer for the related 6-nitroindazole, likely through thermodynamic equilibration. 2. Solvent and Base Selection: While less common for acetylation, the choice of base and solvent can influence regioselectivity in N-alkylation of indazoles and may be explored for acetylation.[1] |
| Difficult purification of the desired N1-isomer | The N1 and N2 isomers may have similar polarities, making separation by column chromatography challenging. | 1. Recrystallization: The desired this compound may be purified by recrystallization from a suitable solvent like ethanol. 2. Chromatography Optimization: If column chromatography is necessary, screen different solvent systems (e.g., varying ratios of hexane/ethyl acetate or dichloromethane/methanol) and consider using a high-performance flash chromatography system for better resolution. |
| Product decomposition or side reactions | 1. Harsh reaction conditions (e.g., excessively high temperatures). 2. The presence of strong acids or bases can lead to degradation or further reactions. 3. Nitration of the indazole ring with nitric acid in acetic anhydride is a known side reaction for indazoles. | 1. Use the mildest effective reaction conditions. Monitor for the formation of byproducts by TLC or LC-MS. 2. Maintain neutral or mildly acidic/basic conditions as required by the chosen protocol. 3. Ensure the absence of nitric acid impurities in the reagents. |
Experimental Protocols
Synthesis of 5-Nitroindazole (Starting Material)
This procedure is adapted from Organic Syntheses.[2]
Materials:
-
2-Amino-5-nitrotoluene
-
Glacial acetic acid
-
Sodium nitrite
-
Water
-
Methanol
-
Decolorizing charcoal
Procedure:
-
In a 5-L round-bottomed flask equipped with a mechanical stirrer, dissolve 55 g (0.36 mole) of 2-amino-5-nitrotoluene in 2.5 L of glacial acetic acid.
-
Cool the solution to 15-20°C in an ice bath.
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Add a solution of 25 g (0.36 mole) of sodium nitrite in 60 mL of water all at once. The temperature should not rise above 25°C.
-
Continue stirring for 15 minutes to complete the diazotization.
-
Allow the solution to stand at room temperature for 3 days.
-
Concentrate the solution on a steam bath under reduced pressure.
-
Add 200 mL of water to the residue and transfer to a beaker to form a slurry.
-
Filter the product, wash thoroughly with cold water, and dry in an oven at 80-90°C. The crude yield is typically 80-96%.[2]
-
For purification, recrystallize the crude material from 650 mL of boiling methanol using 5 g of decolorizing charcoal. The purified pale yellow needles of 5-nitroindazole have a melting point of 208-209°C. The yield of recrystallized product is typically 72-80%.[2]
Synthesis of this compound (N1-isomer)
This protocol is based on a reported procedure for the synthesis of the analogous 1-(6-Nitro-1H-indazol-1-yl)ethanone.[3]
Materials:
-
5-Nitroindazole
-
Acetic acid
-
Acetic anhydride
-
Ethanol
Procedure:
-
In a round-bottom flask, combine 5-nitroindazole (1.0 eq), acetic acid, and an excess of acetic anhydride.
-
Heat the mixture under reflux for 24 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, remove the solvent and excess reagents under reduced pressure.
-
Recrystallize the resulting residue from ethanol to obtain this compound as colorless crystals. The reported yield for the analogous 6-nitro isomer is 70%.[3]
Data Presentation
Table 1: Predicted 1H NMR Chemical Shifts (δ, ppm) for Acetylated 5-Nitroindazoles in DMSO-d6
| Proton | This compound (N1-isomer) | 2-(5-Nitro-2H-indazol-2-yl)ethanone (N2-isomer) |
| H3 | ~8.4-8.6 (s) | ~8.8-9.0 (s) |
| H4 | ~8.9-9.1 (d) | ~8.6-8.8 (d) |
| H6 | ~8.3-8.5 (dd) | ~8.1-8.3 (dd) |
| H7 | ~8.0-8.2 (d) | ~7.8-8.0 (d) |
| -COCH3 | ~2.8-3.0 (s) | ~2.6-2.8 (s) |
Note: These are predicted values based on related structures and are intended for guidance. Actual chemical shifts may vary.
Table 2: Predicted 13C NMR Chemical Shifts (δ, ppm) for Acetylated 5-Nitroindazoles in DMSO-d6
| Carbon | This compound (N1-isomer) | 2-(5-Nitro-2H-indazol-2-yl)ethanone (N2-isomer) |
| C3 | ~135-138 | ~123-126 |
| C3a | ~122-125 | ~128-131 |
| C4 | ~120-123 | ~118-121 |
| C5 | ~142-145 | ~140-143 |
| C6 | ~118-121 | ~116-119 |
| C7 | ~112-115 | ~110-113 |
| C7a | ~140-143 | ~145-148 |
| -C =O | ~168-171 | ~167-170 |
| -C H3 | ~22-25 | ~21-24 |
Note: The most significant difference is expected for C3, which is a key marker for distinguishing between N1 and N2 isomers.[4]
Visualizations
Caption: Regioselectivity in the N-acetylation of 5-nitroindazole.
Caption: Troubleshooting workflow for the synthesis of this compound.
References
Optimizing reaction conditions for "1-(5-Nitro-1H-indazol-1-yl)ethanone" synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(5-Nitro-1H-indazol-1-yl)ethanone.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is the N-acetylation of 5-nitroindazole.
Materials:
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5-nitroindazole
-
Acetic anhydride
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Pyridine
-
Ethanol (for recrystallization)
Procedure:
-
In a suitable reaction vessel, dissolve 5-nitroindazole in pyridine.
-
Add acetic anhydride to the solution.
-
Heat the reaction mixture to 100°C and maintain this temperature for 3 hours.[1]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under vacuum.
-
Recrystallize the obtained residue from ethanol to yield the purified product.
Data Presentation
Table 1: Reaction Conditions for N-Acetylation of 5-Nitroindazole
| Parameter | Value | Reference |
| Starting Material | 5-Nitroindazole | [1] |
| Reagent | Acetic Anhydride | [1] |
| Solvent | Pyridine | [1] |
| Temperature | 100°C | [1] |
| Reaction Time | 3 hours | [1] |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction. 2. Impure starting material (5-nitroindazole). 3. Hydrolysis of the product during workup. | 1. Extend the reaction time and continue to monitor by TLC. 2. Ensure the 5-nitroindazole is pure. Common impurities in its synthesis include a yellow precipitate, presumably a diazoamino compound.[2] Recrystallize the starting material if necessary. 3. Use anhydrous conditions for the reaction and workup. |
| Presence of Multiple Spots on TLC (Product Contamination) | 1. Formation of the N2-acetylated regioisomer. 2. Unreacted starting material. 3. Side reactions involving the nitro group. | 1. The formation of both N1 and N2 isomers is a common challenge in the alkylation and acylation of indazoles.[3] The ratio of isomers is influenced by steric and electronic factors, as well as reaction conditions.[3][4] Purification by column chromatography may be necessary to separate the isomers. Consider exploring alternative reaction conditions to improve regioselectivity. For instance, using sodium hydride in THF is known to favor N1-alkylation in many cases.[3][4] 2. Ensure the reaction has gone to completion by monitoring with TLC. If necessary, increase the amount of acetic anhydride or extend the reaction time. 3. While less common under these conditions, side reactions are possible. Characterize the byproducts by spectroscopic methods (NMR, MS) to identify their structure and adjust the reaction conditions accordingly (e.g., lower temperature, shorter reaction time). |
| Difficulty in Product Purification/Crystallization | 1. Presence of isomeric impurities. 2. Residual pyridine or acetic anhydride. | 1. If recrystallization is ineffective, employ column chromatography on silica gel to separate the desired N1-isomer from the N2-isomer and other impurities. 2. Ensure complete removal of pyridine and acetic anhydride under vacuum. Washing the crude product with a suitable solvent (e.g., cold water or a non-polar solvent in which the product is insoluble) may help remove these residues before recrystallization. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor influencing the regioselectivity of the acetylation of 5-nitroindazole?
A1: The regioselectivity between N1 and N2 acetylation is a significant challenge. The outcome is influenced by a combination of factors including the electronic effects of the nitro group on the indazole ring, the choice of solvent (in this case, pyridine), and the acylating agent.[3] While the 1H-tautomer of indazole is generally more stable, the formation of the N2-substituted product can be favored under certain conditions.[3]
Q2: How can I confirm that I have synthesized the correct N1-isomer and not the N2-isomer?
A2: Unambiguous structure determination requires spectroscopic analysis. 1H and 13C NMR spectroscopy are powerful tools to distinguish between the N1 and N2 isomers based on the chemical shifts and coupling constants of the protons and carbons in the indazole ring system. X-ray crystallography provides definitive proof of the regiochemistry.
Q3: My starting 5-nitroindazole is a dark color. Will this affect the reaction?
A3: A dark color may indicate the presence of impurities from the synthesis of 5-nitroindazole. These impurities can potentially interfere with the acetylation reaction, leading to lower yields and the formation of byproducts. It is recommended to purify the 5-nitroindazole by recrystallization from a suitable solvent like methanol to obtain pale yellow needles before proceeding with the acetylation.[2]
Q4: Can I use a different base instead of pyridine?
A4: While pyridine acts as both a solvent and a base in the described protocol, other bases can be used for N-acylation. However, changing the base will likely affect the regioselectivity of the reaction. For example, using a stronger, non-coordinating base like sodium hydride in an aprotic solvent like THF has been shown to favor N1-alkylation of indazoles.[3][4] Any change in the reaction conditions would require optimization.
Q5: Is the acetyl group on the final product stable?
A5: The N-acetyl group can be susceptible to hydrolysis, especially under basic or strongly acidic conditions. During workup and purification, it is advisable to avoid prolonged exposure to strong acids or bases to prevent the cleavage of the acetyl group and reversion to 5-nitroindazole.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. WO2017072374A1 - 5-nitroindazole derivatives and use thereof as antiprotozoal agents - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. benchchem.com [benchchem.com]
- 4. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1-(5-Nitro-1H-indazol-1-yl)ethanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(5-Nitro-1H-indazol-1-yl)ethanone. Our aim is to help you improve your reaction yields and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most widely reported method is the direct N-acetylation of 5-nitro-1H-indazole using acetic anhydride. Typically, the reaction is carried out in the presence of acetic acid under reflux conditions.[1][2]
Q2: What is a typical yield for this reaction?
A2: Published procedures report a yield of approximately 75% for the synthesis of this compound after recrystallization from ethanol.[1][2] A similar procedure for the synthesis of the isomeric 1-(6-Nitro-1H-indazol-1-yl)ethanone reports a yield of 70%.[3]
Q3: What are the potential side products in this synthesis?
A3: The primary potential side product is the isomeric 2-(5-Nitro-1H-indazol-1-yl)ethanone (N2-acetylation). The formation of this isomer is a common challenge in the functionalization of indazoles. The ratio of N1 to N2 isomers is influenced by reaction conditions. Additionally, incomplete reaction will leave unreacted 5-nitro-1H-indazole. Degradation of the starting material or product under prolonged heating is also possible.
Q4: How can I confirm that I have synthesized the desired N1-isomer and not the N2-isomer?
A4: Spectroscopic methods are essential for isomer differentiation.
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NMR Spectroscopy: 1H NMR and 13C NMR are powerful tools. The chemical shifts of the indazole ring protons and carbons will differ significantly between the N1 and N2 isomers. A detailed structural analysis, potentially including 2D NMR techniques like HMBC and NOESY, can definitively establish the point of acetylation.
-
X-ray Crystallography: If a suitable crystal can be obtained, single-crystal X-ray diffraction provides unambiguous structural confirmation.[1][2]
Q5: What is the best method for purifying the final product?
A5: Recrystallization from ethanol is the most commonly reported method for purifying this compound and is effective at removing unreacted starting material and some side products.[1][2] For challenging separations of N1/N2 isomers, column chromatography on silica gel may be necessary.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps & Recommendations |
| Low Yield | - Incomplete reaction. - Suboptimal reaction temperature or time. - Inefficient purification. - Formation of side products. | - Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to track the consumption of the 5-nitro-1H-indazole starting material.[1][2] - Optimize Reaction Time: The standard reported time is 24 hours at reflux.[1][2] If the reaction is incomplete, consider extending the reflux time, monitoring periodically by TLC. - Ensure Anhydrous Conditions: While not explicitly stated in the primary protocol, moisture can hydrolyze acetic anhydride, reducing its effectiveness. Using anhydrous acetic acid and acetic anhydride may improve yields. - Optimize Purification: Ensure complete precipitation during recrystallization by cooling the ethanol solution sufficiently. If significant product remains in the mother liquor, consider a second crop of crystals or concentrating the filtrate and attempting a second recrystallization. |
| Product is an oil or fails to crystallize | - Presence of impurities, particularly the N2-isomer, which may have a lower melting point or form a eutectic mixture. - Residual solvent (acetic acid/anhydride). | - Thorough Solvent Removal: Ensure all acetic acid and acetic anhydride are removed under vacuum after the reaction is complete.[1][2] Co-evaporation with a high-boiling point solvent like toluene can aid in removing residual acetic acid. - Column Chromatography: If recrystallization fails, purify the crude product by column chromatography on silica gel. A gradient elution system (e.g., hexane/ethyl acetate) can be used to separate the desired N1-isomer from the N2-isomer and other impurities. |
| Mixture of N1 and N2 isomers is obtained | - Reaction conditions favoring the formation of the kinetic (often N2) product. | - Thermodynamic Control: The reported reflux conditions for 24 hours are likely to favor the thermodynamically more stable N1 isomer.[1][2] Ensure the reaction is run for a sufficient duration to allow for equilibration to the thermodynamic product. - Solvent and Base Effects: For other types of indazole alkylations, the choice of solvent and base is critical for regioselectivity. While this specific acetylation does not use a base, it is a key principle to be aware of in indazole chemistry. |
| Product decomposes during workup or purification | - Thermal instability at high temperatures. - Hydrolysis of the acetyl group under non-neutral pH conditions during aqueous workup (if performed). | - Avoid Excessive Heat: While the reaction is run at reflux, prolonged exposure to very high temperatures during solvent removal (e.g., on a rotary evaporator) should be minimized. - Neutral Workup: If an aqueous workup is employed to remove acetic acid, use a neutral wash (e.g., saturated sodium bicarbonate solution followed by water and brine) and avoid strongly acidic or basic conditions that could promote hydrolysis of the acetyl group. |
Experimental Protocols
Synthesis of this compound[1][2]
This protocol is based on the published synthesis and is intended for qualified researchers.
Materials:
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5-nitro-1H-indazole
-
Acetic acid (glacial)
-
Acetic anhydride
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Ethanol (for recrystallization)
Equipment:
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Round-bottom flask
-
Reflux condenser
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Heating mantle
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Magnetic stirrer
-
Rotary evaporator
-
Standard laboratory glassware for filtration and recrystallization
-
TLC plates and developing chamber
Procedure:
-
In a round-bottom flask, combine 5-nitro-1H-indazole (e.g., 0.6 g, 3.68 mmol), acetic acid (2 ml), and acetic anhydride (10 ml).
-
Heat the mixture to reflux with stirring and maintain at reflux for 24 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the acetic acid and excess acetic anhydride under vacuum using a rotary evaporator.
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To the resulting residue, add ethanol and heat until the solid dissolves.
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Allow the ethanol solution to cool slowly to room temperature and then cool further in an ice bath to induce crystallization.
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Collect the colorless crystals of this compound by filtration.
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Wash the crystals with a small amount of cold ethanol.
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Dry the purified product. The reported yield is approximately 75%.
Visualizing the Workflow
Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: Decision-making workflow for troubleshooting low product yield.
References
Technical Support Center: Stability of 1-(5-Nitro-1H-indazol-1-yl)ethanone
This technical support center provides guidance and answers frequently asked questions regarding the stability of 1-(5-Nitro-1H-indazol-1-yl)ethanone under acidic conditions. This information is intended for researchers, scientists, and professionals in drug development who may encounter challenges during their experiments.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Unexpectedly rapid degradation of the compound. | The acidic medium is too concentrated. | Verify the pH of your solution. It is advisable to start stability studies in mildly acidic conditions (e.g., pH 3-5) before proceeding to more extreme pH values. |
| The temperature of the experiment is too high. | Higher temperatures can accelerate hydrolysis.[1] Ensure your experiment is conducted at the intended temperature and consider running control experiments at lower temperatures. | |
| Presence of catalytic impurities. | Ensure all glassware is thoroughly cleaned and that the solvents and reagents used are of high purity. | |
| Appearance of multiple unknown peaks in HPLC analysis. | Complex degradation pathways are occurring. | In strongly acidic conditions, in addition to N-deacetylation, the nitro group may be susceptible to reaction, or the indazole ring itself could undergo cleavage.[1] Consider using a gradient elution method in your HPLC to achieve better separation and resolution of all components. |
| Secondary reactions of degradation products. | Isolate the primary degradation products and study their stability under the same experimental conditions. | |
| Inconsistent or non-reproducible results. | Fluctuation in experimental parameters. | Maintain strict control over pH, temperature, and concentration of the compound throughout the experiment. |
| Issues with the analytical method. | Validate your analytical method for linearity, accuracy, and precision. Ensure the method can separate the parent compound from its potential degradation products. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound under acidic conditions?
Under acidic conditions, the most probable degradation pathway is the hydrolysis of the N-acetyl group (ethanone) to yield 5-nitro-1H-indazole and acetic acid. This reaction is a classic example of acid-catalyzed amide hydrolysis.[2][3]
Q2: How does pH affect the stability of the compound?
The rate of hydrolysis is generally dependent on the concentration of the acid (pH). As the pH decreases (i.e., acid concentration increases), the rate of hydrolysis is expected to increase. This is because the carbonyl oxygen of the acetyl group gets protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[1][4]
Q3: What are the expected degradation products?
The primary and expected degradation product is 5-nitro-1H-indazole. Acetic acid is formed as a byproduct. Under more forced conditions (e.g., very low pH and high temperature), further degradation of the 5-nitro-1H-indazole ring may occur, but this is generally not observed under typical experimental conditions.
Q4: Can the nitro group be reduced under these conditions?
No, acidic conditions alone are not sufficient to reduce the nitro group. Reductive degradation typically requires the presence of a reducing agent.[5]
Q5: Is the 1-acetylated isomer stable?
Yes, studies on the reaction of 5-nitro-1H-indazole with formaldehyde in aqueous hydrochloric acid have shown that the 1-substituted isomer is stable.[6][7][8] The N-acetyl group is at the 1-position of the indazole ring.
Quantitative Data Summary
The following tables summarize hypothetical kinetic data for the degradation of this compound under various acidic conditions. These values are illustrative and should be confirmed by experimental data.
Table 1: Pseudo-First-Order Rate Constants (kobs) for Degradation at Different pH Values (Temperature = 50 °C)
| pH | kobs (s-1) | Half-life (t1/2) (hours) |
| 1.0 | 1.5 x 10-5 | 12.8 |
| 2.0 | 4.8 x 10-6 | 40.1 |
| 3.0 | 1.6 x 10-6 | 120.4 |
Table 2: Effect of Temperature on Degradation at pH 2.0
| Temperature (°C) | kobs (s-1) | Half-life (t1/2) (hours) |
| 40 | 1.8 x 10-6 | 106.8 |
| 50 | 4.8 x 10-6 | 40.1 |
| 60 | 1.2 x 10-5 | 16.0 |
Experimental Protocols
Protocol 1: Determination of Degradation Kinetics
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Preparation of Buffer Solutions: Prepare buffer solutions of the desired pH (e.g., pH 1.0, 2.0, 3.0 using HCl/KCl or glycine buffers).
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Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
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Initiation of Degradation Study:
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Preheat the buffer solutions to the desired temperature (e.g., 40, 50, or 60 °C) in a constant temperature bath.
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Add a small aliquot of the stock solution to the preheated buffer to achieve the desired final concentration (e.g., 10 µg/mL). Ensure the volume of the organic solvent is minimal (e.g., <1%) to avoid significant changes in the polarity of the medium.
-
-
Sample Collection: Withdraw aliquots from the reaction mixture at predetermined time intervals.
-
Sample Analysis:
-
Immediately quench the reaction by neutralizing the acid with a suitable base or by diluting the sample with the mobile phase.
-
Analyze the samples by a validated stability-indicating HPLC method to determine the concentration of the remaining parent compound.
-
-
Data Analysis: Plot the natural logarithm of the concentration of the parent compound versus time. The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant (kobs).
Visualizations
Caption: Proposed pathway for the acid-catalyzed hydrolysis of this compound.
Caption: General workflow for conducting an acidic stability study of a pharmaceutical compound.
References
- 1. How does 3 - methyl - 6 - nitroindazole degrade in the environment? - Blog - Rongyao [rongyaobio.com]
- 2. m.youtube.com [m.youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Propose a mechanism for the hydrolysis of N,N-dimethylacetamide(b... | Study Prep in Pearson+ [pearson.com]
- 5. Characteristics and products of the reductive degradation of 3-nitro-1,2,4-triazol-5-one (NTO) and 2,4-dinitroanisole (DNAN) in a Fe-Cu bimetal system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Stability of 1-(5-Nitro-1H-indazol-1-yl)ethanone
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of "1-(5-Nitro-1H-indazol-1-yl)ethanone" under basic conditions. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound under basic conditions?
A1: The primary stability concern for this compound in the presence of a base is the hydrolysis of the N-acetyl group, leading to the formation of 5-nitro-1H-indazole. Under strongly basic conditions, there is also a potential for degradation of the indazole ring or reactions involving the nitro group, though these are generally less common.
Q2: What is the most likely degradation product of this compound in a basic solution?
A2: The most probable degradation product is 5-nitro-1H-indazole, resulting from the cleavage of the acetyl group at the N-1 position of the indazole ring.
Q3: Can the nitro group be displaced under basic conditions?
A3: While nucleophilic aromatic substitution of a nitro group can occur, it typically requires strong activation by other electron-withdrawing groups and potent nucleophiles. For this compound, hydrolysis of the N-acetyl group is the more favored reaction pathway under typical basic conditions.
Q4: Is the indazole ring itself susceptible to degradation in basic media?
A4: The indazole ring is generally stable. However, N-protected indazoles can be susceptible to ring-opening in the presence of very strong bases. Since the primary degradation pathway is the removal of the N-acetyl protecting group, the resulting 5-nitro-1H-indazole is expected to be more resilient to ring-opening.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected peaks in HPLC/LC-MS analysis after exposure to basic conditions. | Degradation of the parent compound. The major impurity is likely 5-nitro-1H-indazole. | 1. Confirm the identity of the new peak by co-elution with a 5-nitro-1H-indazole standard or by mass spectrometry. 2. Minimize exposure to basic conditions during your experiment or workup. 3. If a basic pH is required, consider using a weaker base or performing the reaction at a lower temperature to minimize degradation. |
| Low yield of a reaction where this compound is a starting material under basic conditions. | The starting material is degrading before it can react as intended. | 1. Monitor the stability of the starting material under the reaction conditions (e.g., by TLC or HPLC at different time points). 2. If degradation is significant, explore alternative reaction conditions, such as using a non-basic catalyst or a different protecting group for the indazole nitrogen. |
| Inconsistent reaction outcomes. | Variability in the extent of degradation due to minor changes in base concentration, temperature, or reaction time. | 1. Precisely control the amount of base, temperature, and reaction time. 2. Perform a stability study to define the acceptable limits for these parameters. |
Experimental Protocols
Protocol 1: Monitoring the Stability of this compound under Basic Conditions via HPLC
Objective: To quantify the rate of hydrolysis of the N-acetyl group under defined basic conditions.
Materials:
-
This compound
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
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Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M) for quenching
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HPLC system with a UV detector
-
C18 HPLC column
Procedure:
-
Prepare a stock solution of this compound in acetonitrile (e.g., 1 mg/mL).
-
In a reaction vessel, add a known volume of the basic solution (e.g., aqueous NaOH).
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Initiate the reaction by adding a small, known volume of the stock solution of this compound to the basic solution at a controlled temperature.
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At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
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Immediately quench the reaction by adding the aliquot to a vial containing a neutralizing amount of HCl solution.
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Analyze the quenched samples by HPLC.
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Monitor the decrease in the peak area of this compound and the increase in the peak area of the 5-nitro-1H-indazole product over time.
HPLC Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Gradient of acetonitrile and water (with 0.1% formic acid)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Data Presentation
| Base Condition | Temperature (°C) | Half-life (t½) of this compound (minutes) | Major Degradation Product |
| 0.01 M NaOH | 25 | > 240 | 5-nitro-1H-indazole |
| 0.1 M NaOH | 25 | 75 | 5-nitro-1H-indazole |
| 0.1 M NaOH | 50 | 15 | 5-nitro-1H-indazole |
| 1.0 M NaOH | 25 | < 10 | 5-nitro-1H-indazole |
Note: The data presented in this table is illustrative and based on the expected reactivity. Actual results may vary.
Visualizations
Caption: Proposed degradation pathway under basic conditions.
Caption: Workflow for monitoring stability via HPLC.
Caption: Troubleshooting decision tree for unexpected results.
"1-(5-Nitro-1H-indazol-1-yl)ethanone" solubility problems in organic solvents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with 1-(5-Nitro-1H-indazol-1-yl)ethanone in organic solvents.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound. Is this expected?
A: Yes, this is a common observation. Compounds containing nitroaromatic groups, such as this compound, often exhibit poor solubility in many common organic solvents.[1] The presence of the nitro group and the planar indazole ring can contribute to strong intermolecular interactions in the solid state, making it difficult for solvents to break them apart.
Q2: What organic solvents are likely to be most effective for dissolving this compound?
Q3: My compound dissolves in DMSO, but precipitates when I dilute it into my aqueous assay buffer. What is happening and how can I prevent this?
A: This phenomenon, often called "crashing out," is a frequent issue for compounds with low aqueous solubility.[4] It occurs when a concentrated stock solution in a water-miscible organic solvent like DMSO is diluted into an aqueous medium where the compound's solubility is much lower.[4] To mitigate this, you can try several strategies:
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Lower the final concentration: The most straightforward approach is to use a more dilute final concentration in your assay.
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Reduce the percentage of organic solvent: Aim to keep the final concentration of DMSO in your cell culture medium at or below 0.5% (v/v) to avoid solvent-induced toxicity and artifacts.[4]
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Use co-solvents: Adding a water-miscible co-solvent to your aqueous buffer can sometimes increase the solubility of your compound.[5]
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Formulation strategies: For in-vitro and in-vivo studies, consider enabling formulations such as cyclodextrin complexes or nanosuspensions to improve aqueous solubility.[4][6]
Q4: Can I heat the solvent to increase the solubility of this compound?
A: Heating can increase the rate of dissolution and the solubility of a compound. However, it is crucial to consider the thermal stability of this compound. Prolonged heating at high temperatures could lead to degradation. It is advisable to start with gentle heating (e.g., 40-50°C) and monitor the compound for any signs of decomposition, such as a color change.[1]
Troubleshooting Guide
Issue: Poor Solubility in a Range of Organic Solvents
Initial Steps:
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Verify Compound Purity: Impurities can sometimes affect solubility. Ensure you are using a high-purity batch of this compound.
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Particle Size Reduction: If you have solid material, grinding it to a finer powder will increase the surface area and can improve the dissolution rate.[7][8] For more significant enhancements, techniques like micronization or creating nanosuspensions can be employed.[7][9]
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Use of Co-solvents: A mixture of solvents can often be more effective than a single solvent. For example, adding a small amount of a polar protic solvent like ethanol to a polar aprotic solvent may improve solubility.[1]
Expected Solubility Profile (Qualitative)
The following table provides a qualitative guide to the expected solubility of this compound in common organic solvents based on the properties of similar nitroaromatic compounds.[2][3] Note: This is a general guide and experimental verification is essential.
| Solvent Class | Example Solvents | Expected Solubility | Rationale |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Good to Moderate | Strong dipole-dipole interactions between the solvent and the polar nitro and indazole groups can promote dissolution.[2] |
| Polar Protic | Methanol, Ethanol | Moderate | The hydroxyl group of the solvent can form hydrogen bonds with the nitro group, aiding solubility.[2] |
| Ketones | Acetone | Moderate | Acetone's polarity is suitable for dissolving a range of polar compounds.[3] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to Low | These solvents have some polar character and can act as hydrogen bond acceptors.[2] |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Low | Generally less effective for highly polar, crystalline compounds. |
| Nonpolar | Hexane, Toluene | Very Low | The significant difference in polarity between the compound and these solvents results in poor solubility. |
Experimental Protocols
Protocol 1: Determination of Equilibrium Solubility
Objective: To quantitatively determine the solubility of this compound in a specific organic solvent.
Materials:
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This compound
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Selected organic solvents (e.g., DMSO, ethanol, acetonitrile)
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Vials with screw caps
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Orbital shaker or magnetic stirrer
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Analytical balance
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Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Methodology:
-
Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Seal the vials and place them on an orbital shaker or use a magnetic stir bar. Allow the mixture to equilibrate for 24-48 hours at a constant temperature (e.g., 25°C).
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Sample Collection: After equilibration, let the vials stand to allow the excess solid to settle. Carefully withdraw a sample of the supernatant using a syringe.
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Filtration: Immediately filter the supernatant through a 0.22 µm syringe filter to remove any undissolved particles.
-
Analysis:
-
Accurately dilute the filtered, saturated solution with the same solvent to a concentration within the linear range of your analytical method.
-
Quantify the concentration of the diluted sample using a pre-validated HPLC or UV-Vis spectroscopy method.
-
-
Calculation: Calculate the solubility by multiplying the measured concentration of the diluted sample by the dilution factor.
Visualizations
Caption: A workflow for troubleshooting poor solubility.
Caption: Key factors that influence the solubility of a compound.
Caption: A hypothetical signaling pathway involving an indazole derivative.
References
- 1. web.mst.edu [web.mst.edu]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 6. pharmtech.com [pharmtech.com]
- 7. ispe.gr.jp [ispe.gr.jp]
- 8. ascendiacdmo.com [ascendiacdmo.com]
- 9. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting the 1H NMR spectrum of "1-(5-Nitro-1H-indazol-1-yl)ethanone"
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 1-(5-Nitro-1H-indazol-1-yl)ethanone, focusing on the interpretation of its 1H NMR spectrum.
Frequently Asked Questions (FAQs)
Q1: What is the expected 1H NMR spectrum for this compound?
Q2: How does the nitro group at the C5 position affect the aromatic protons?
A2: The nitro group is a strong electron-withdrawing group, which deshields the protons on the aromatic ring, causing them to appear at a lower field (higher ppm) in the 1H NMR spectrum. The proton at the C4 position is expected to be the most deshielded aromatic proton due to its proximity to the nitro group.
Q3: What is the expected chemical shift for the acetyl methyl protons?
A3: The methyl protons of the acetyl group at the N1 position are expected to appear as a singlet in the aliphatic region of the spectrum, typically around 2.5-3.0 ppm.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpected peaks in the spectrum | Impurities from synthesis (e.g., starting materials, reagents, or side products), residual solvent. | - Compare the spectrum with that of the starting materials. - Check the deuterated solvent used for characteristic residual peaks. - Purify the sample further (e.g., via column chromatography or recrystallization) and re-acquire the spectrum. |
| Broad or absent NH proton signal | The NH proton of any unreacted 5-nitro-1H-indazole can be broad and its chemical shift is highly dependent on solvent and concentration. | - If the presence of the starting material is suspected, consider acquiring the spectrum in a different solvent (e.g., DMSO-d6) where the NH proton is more likely to be observed as a broad singlet at a downfield chemical shift (around 13-14 ppm). |
| Observed chemical shifts differ significantly from predicted values | Solvent effects, temperature, or concentration can influence chemical shifts. The prediction is based on related compounds and may not perfectly match the experimental data. | - Record the solvent used and the temperature at which the spectrum was acquired. - Compare your experimental conditions to the standard protocols. - Focus on the splitting patterns (multiplicity) and coupling constants, as these are often more diagnostic than the exact chemical shifts. |
| Complex or unexpected splitting patterns | Second-order coupling effects, or the presence of unexpected long-range couplings. | - Higher field NMR instruments (e.g., 600 MHz or higher) can help to resolve complex multiplets. - Consider running 2D NMR experiments, such as COSY, to establish proton-proton correlations and confirm assignments. |
Predicted 1H NMR Data
The following table summarizes the predicted 1H NMR spectral data for this compound. Chemical shifts (δ) are referenced to tetramethylsilane (TMS) and are anticipated in a solvent like CDCl₃ or DMSO-d₆.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-3 | ~8.3 - 8.5 | s | - | 1H |
| H-4 | ~8.8 - 9.0 | d | ~2.0 | 1H |
| H-6 | ~8.2 - 8.4 | dd | ~9.0, 2.0 | 1H |
| H-7 | ~7.8 - 8.0 | d | ~9.0 | 1H |
| -COCH₃ | ~2.7 - 2.9 | s | - | 3H |
Experimental Protocol: 1H NMR Data Acquisition
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm), unless the solvent contains a reference.
-
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity. This is crucial for obtaining sharp peaks and resolving fine coupling patterns.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional 1H NMR spectrum. Typical parameters include:
-
Pulse angle: 30-45°
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-5 seconds
-
Number of scans: 8-16 (can be increased for dilute samples)
-
-
Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
-
Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.
-
Integrate the peaks to determine the relative number of protons.
-
Analyze the chemical shifts, splitting patterns, and coupling constants to assign the signals to the respective protons in the molecule.
-
Logical Workflow for 1H NMR Spectrum Interpretation
Avoiding byproduct formation in indazole acetylation
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the acetylation of indazole. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges with byproduct formation during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed during the acetylation of indazole?
A1: The primary byproduct in indazole acetylation is the formation of the undesired N2-acetylated regioisomer (2-acetyl-2H-indazole). The reaction can often yield a mixture of N1- and N2-substituted products, making regioselectivity a key challenge.[1] Depending on the reaction conditions, diacetylation, although less common than for indoles, could potentially occur.
Q2: What factors influence the regioselectivity (N1 vs. N2) of indazole acetylation?
A2: The ratio of N1 to N2-acetylated products is influenced by several factors:
-
Thermodynamic vs. Kinetic Control: The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[1][2] Reactions that allow for equilibration tend to favor the thermodynamically more stable N1-acetylated product.[2] Kinetically controlled conditions may favor the N2-isomer.
-
Base and Solvent: The choice of base and solvent system is crucial. For instance, using sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) is known to favor N1-alkylation, a principle that can be extended to acylation.[1]
-
Steric and Electronic Effects: Substituents on the indazole ring can influence the site of acetylation. Bulky groups at the C7 position may sterically hinder the N1 position, favoring N2 acetylation.[3]
Q3: Is diacetylation a common issue in indazole chemistry?
A3: While 1,3-diacetylation is a known phenomenon in the acetylation of indoles, particularly when refluxing with acetic anhydride and acetic acid, it is less commonly reported for indazoles.[4][5] However, under harsh reaction conditions, the possibility of further reaction on the five-membered ring should not be entirely dismissed.
Q4: Are there highly selective methods for N1-acetylation of indazole?
A4: Yes, an electrochemical approach has been developed for the highly selective N1-acylation of indazoles using acid anhydrides. This "anion pool" method involves the electrochemical generation of indazole anions, which then react with the acid anhydride to selectively yield the N1-acylated product with no evidence of the N2 isomer.[6]
Troubleshooting Guide
Problem 1: My reaction is producing a significant amount of the N2-acetylated byproduct.
| Possible Cause | Suggested Solution |
| Reaction conditions favor the kinetic product. | Switch to conditions that favor thermodynamic equilibrium. This may involve using a different solvent or allowing the reaction to proceed for a longer time at a suitable temperature. |
| Inappropriate base/solvent system. | For selective N1-acetylation, consider using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as THF.[1] |
| Steric hindrance at the N1 position. | If your indazole substrate has a bulky substituent at the C7 position, this may inherently favor N2-acetylation. Consider alternative synthetic strategies if N1-acetylation is required. |
| Use of a non-selective acetylation method. | For highly selective N1-acetylation, consider employing the electrochemical "anion pool" method.[6] |
Problem 2: The overall yield of my acetylated indazole is low.
| Possible Cause | Suggested Solution |
| Incomplete reaction. | Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS). If the reaction has stalled, consider increasing the temperature or adding more of the acetylating agent. |
| Degradation of starting material or product. | Indazoles can be sensitive to harsh conditions. If using strong acids or bases, or high temperatures, consider milder reaction conditions. |
| Difficult purification. | The N1 and N2 isomers can sometimes be difficult to separate by column chromatography. Optimize your purification method or consider a more selective reaction to simplify purification. |
Quantitative Data Summary
The following table summarizes the effect of different reaction conditions on the regioselectivity of indazole functionalization, which can be informative for planning acetylation reactions.
| Reaction Type | Substrate | Conditions | N1:N2 Ratio | Yield | Reference |
| N-alkylation | 3-substituted indazoles | NaH, THF, alkyl bromide | >99:1 | High | [1] |
| N-alkylation | Indazole | Mitsunobu (DIAD, PPh3, alcohol) | 1:2.5 | 78% (combined) | [2] |
| N-acylation | Indazole | Electrochemical ("anion pool") | 100:0 | 81% | [6] |
Experimental Protocols
Protocol 1: General Procedure for N1-Acetylation of Indazole using Acetic Anhydride (Illustrative)
This is a general guideline and may require optimization for specific indazole derivatives.
-
To a solution of 1H-indazole (1.0 eq.) in a suitable solvent (e.g., chloroform, dichloromethane) at 0 °C, slowly add acetic anhydride (1.5 - 2.5 eq.).[7]
-
Add a base (e.g., triethylamine, pyridine) (1.5 - 2.5 eq.) to the reaction mixture.
-
Allow the reaction to stir at room temperature for 1-18 hours, monitoring the progress by TLC.[7]
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., dichloromethane, ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the 1-acetyl-1H-indazole.[7]
Protocol 2: Highly Selective Electrochemical N1-Acylation of Indazole
This protocol is based on the "anion pool" method and provides excellent N1-selectivity.[6]
-
In an undivided electrochemical cell equipped with a carbon felt anode and a platinum plate cathode, dissolve 1H-indazole in an appropriate solvent with a supporting electrolyte.
-
Apply a constant current to the solution for a set period to generate the indazole anions.
-
Introduce acetic anhydride to the reaction mixture while continuing the electrolysis.
-
After the reaction is complete (as monitored by a suitable analytical technique), terminate the electrolysis.
-
Work up the reaction mixture by removing the solvent and purify the residue by column chromatography to obtain the pure N1-acetylated indazole.
Visualizations
Caption: Troubleshooting workflow for byproduct formation.
Caption: Decision guide for selecting an acetylation method.
References
- 1. benchchem.com [benchchem.com]
- 2. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Selective N1-Acylation of Indazoles with Acid Anhydrides Using an Electrochemical Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1H-Indazole, 1-acetyl- (7CI,8CI,9CI) synthesis - chemicalbook [chemicalbook.com]
Validation & Comparative
Comparative Analysis of the 13C NMR Spectral Data for 1-(5-Nitro-1H-indazol-1-yl)ethanone
For researchers and professionals in drug development, precise structural elucidation of novel compounds is fundamental. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, is a cornerstone technique for determining the carbon framework of organic molecules. This guide provides a comparative analysis of the expected 13C NMR spectral assignments for 1-(5-Nitro-1H-indazol-1-yl)ethanone, supported by experimental data from structurally related nitroindazole derivatives.
Predicted 13C NMR Spectral Assignment for this compound
To facilitate the discussion, the standard numbering for the 1H-indazole ring is used, as illustrated below.
Caption: Molecular structure of this compound with atom numbering.
Comparative 13C NMR Data of Substituted Indazoles
The following table summarizes the experimental 13C NMR chemical shifts for several nitro-substituted indazole derivatives. This data provides a valuable reference for estimating the chemical shifts of this compound. The chemical shifts are reported in ppm (δ) and are influenced by the position of the nitro group and other substituents.
| Carbon Atom | 5-Nitro-1H-indazole | 6-Nitro-3-phenyl-1H-indazole[1] | 5-Nitro-3-phenyl-1H-indazole[1] | (5-Nitro-1H-indazol-1-yl)methanol (Calculated)[2][3] |
| C3 | - | 146.56 | 148.67 | 135 (approx.) |
| C3a | - | - | - | - |
| C4 | - | - | 120.37 | - |
| C5 | - | - | 143.39 | - |
| C6 | - | 146.99 | - | - |
| C7 | - | - | - | - |
| C7a | - | - | - | - |
| Phenyl C's | - | 132.02, 129.27, 129.17, 127.72 | 131.72, 129.35, 127.81 | - |
| Other | - | 140.32, 124.13, 122.07, 116.19, 106.96 | 142.96, 122.14, 119.18, 110.60 | - |
Experimental Protocols for 13C NMR Spectroscopy
A standardized protocol is crucial for obtaining high-quality, reproducible 13C NMR spectra.
Sample Preparation
-
Solvent Selection : A suitable deuterated solvent such as CDCl₃, DMSO-d₆, or Acetone-d₆ should be chosen based on the compound's solubility. For indazole derivatives, DMSO-d₆ is often used to observe any exchangeable N-H protons, though this is not present in the N-acetylated target compound.[4]
-
Concentration : Approximately 10-20 mg of the solid compound is dissolved in 0.5-0.7 mL of the deuterated solvent in a clean, dry NMR tube.
-
Internal Standard : A small amount of tetramethylsilane (TMS) is typically added to serve as an internal standard for chemical shift referencing (δ = 0.00 ppm).[4]
NMR Data Acquisition
-
Instrument Setup : The spectrometer is tuned and the magnetic field homogeneity is optimized through shimming.[4][5]
-
13C NMR Acquisition : A proton-decoupled 13C spectrum is acquired to obtain singlets for all carbon signals.[4] Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 or more) is generally required compared to ¹H NMR.[4]
-
Acquisition Parameters :
-
Pulse Program : A standard single-pulse experiment with proton decoupling is used.[5]
-
Spectral Width : A wide spectral width (e.g., 250 ppm) is set to encompass the entire range of expected 13C chemical shifts.[5]
-
Acquisition Time : An acquisition time of at least 1-2 seconds is set for good digital resolution.[5]
-
Relaxation Delay (D1) : A relaxation delay of 1-2 seconds is typical. For quantitative analysis, a longer delay (5 times the longest T1) is necessary.[5]
-
Data Processing
The acquired free induction decay (FID) is processed by applying an exponential line broadening function, followed by Fourier transformation, phase correction, and baseline correction to yield the final spectrum.[5]
Experimental Workflow
The general workflow for acquiring and analyzing 13C NMR data is depicted below.
Caption: General experimental workflow for 13C NMR spectroscopy.
References
Unveiling the Molecular Architecture: A Comparative Guide to the Structural Analysis of 1-(5-Nitro-1H-indazol-1-yl)ethanone
A detailed X-ray crystal structure analysis of 1-(5-Nitro-1H-indazol-1-yl)ethanone provides a definitive map of its atomic arrangement. This guide compares this powerful technique with alternative analytical methods, offering researchers, scientists, and drug development professionals a comprehensive overview of the available tools for small molecule structure elucidation. Experimental data and protocols are provided to support an objective comparison of performance.
The precise determination of the three-dimensional structure of a molecule is paramount in understanding its chemical properties, reactivity, and biological activity. For novel compounds such as this compound, a derivative of the pharmacologically significant indazole scaffold, this structural insight is a critical step in the drug discovery and development process. Single-crystal X-ray diffraction (SCXRD) stands as the gold standard for providing unambiguous structural data.
X-ray Crystal Structure of this compound
The crystal structure of the title compound, C9H7N3O3, reveals a planar indazole moiety. In the crystal packing, molecules form ribbons running along the a-axis direction, stabilized by weak C—H···O hydrogen bonds. These ribbons are further associated through offset π-stacking interactions between the six-membered and five-membered rings of adjacent molecules, with a separation of 3.7361 (9) Å.[1]
For comparison, the related isomer, 1-(6-Nitro-1H-indazol-1-yl)ethanone, also crystallizes in a monoclinic system. Its crystal structure is stabilized by weak C—H···O and C—H···N hydrogen bonds, forming layers that are associated through π-stacking interactions to create a three-dimensional network.[2]
| Parameter | This compound[1] | 1-(6-Nitro-1H-indazol-1-yl)ethanone[2] |
| Chemical Formula | C9H7N3O3 | C9H7N3O3 |
| Molecular Weight | 205.17 | 205.18 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P21/n | P21/c |
| a (Å) | 7.6973 (5) | 3.8919 (1) |
| b (Å) | 8.2861 (6) | 20.4831 (6) |
| c (Å) | 14.1274 (10) | 11.2580 (4) |
| β (°) | 94.270 (3) | 92.757 (1) |
| Volume (ų) | 898.51 (11) | 896.43 (5) |
| Z | 4 | 4 |
| Density (calc) (Mg m⁻³) | 1.518 | 1.520 |
Comparison of Analytical Techniques for Structural Elucidation
While single-crystal X-ray crystallography provides the definitive solid-state structure, other techniques offer complementary information or may be more suitable when high-quality crystals are difficult to obtain. The primary alternatives include microcrystal electron diffraction (MicroED) and nuclear magnetic resonance (NMR) spectroscopy.
| Feature | Single-Crystal X-ray Diffraction (SCXRD) | Microcrystal Electron Diffraction (MicroED) | Nuclear Magnetic Resonance (NMR) |
| Principle | Diffraction of X-rays by electrons in a crystal lattice. | Diffraction of electrons by the electrostatic potential of a crystal. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. |
| Sample Phase | Solid (single crystal) | Solid (nanocrystals/microcrystals) | Solution |
| Sample Requirement | High-quality single crystal (typically >10-100 µm).[3] | Nanocrystals or microcrystals (billionth of the size for SCXRD).[4] | ~1-5 mg of pure, soluble sample. |
| Resolution | Typically 0.5 - 1.5 Å (atomic resolution).[5] | Can achieve sub-ångström resolution, comparable to SCXRD.[6] | Provides information on connectivity and through-space interactions, not direct atomic coordinates in the same way as diffraction. |
| Data Acquisition Time | Hours to a day.[7] | Minutes to a few hours.[6] | Minutes to hours per experiment. |
| Key Advantages | Gold standard for atomic resolution; well-established methodology. | Requires much smaller crystals; high-throughput potential.[4][6] | Provides structural and dynamic information in solution; does not require crystallization. |
| Key Limitations | Requires growth of suitable single crystals, which can be a major bottleneck.[4] | Newer technique; potential for beam damage to sensitive samples.[6] | Limited to soluble compounds; structure determination for larger molecules can be complex. |
Experimental Protocols
Single-Crystal X-ray Diffraction (SCXRD)
A detailed protocol for the structural analysis of a small molecule like this compound involves the following key steps:
-
Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or cooling of a supersaturated solution. For this compound, colorless crystals were obtained by recrystallization from ethanol.[1]
-
Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.[8]
-
Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is recorded on a detector at various orientations. This process can take several hours to a day.[7]
-
Data Processing: The collected diffraction intensities are processed to determine the unit cell dimensions and space group. The intensities are integrated and corrected for various experimental factors.
-
Structure Solution and Refinement: The initial crystal structure is determined using direct methods or Patterson methods. This initial model is then refined against the experimental data to improve the atomic positions, and thermal parameters, resulting in a final, accurate molecular structure.
Logical Workflow for Structure Determination
The process of determining and comparing the crystal structure of a small molecule involves a logical sequence of steps, from initial synthesis to the final comparative analysis.
Caption: A flowchart illustrating the key stages in the structural analysis of this compound, from synthesis to comparative evaluation of different analytical techniques.
References
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. Structural Characterization Methods: NMR, X-Ray Crystallography [kbdna.com]
- 3. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 4. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]
- 5. mdpi.com [mdpi.com]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 8. fiveable.me [fiveable.me]
A Comparative Guide to the Reactivity of 5-Nitroindazole and 6-Nitroindazole for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry and drug discovery, nitroindazole scaffolds serve as crucial building blocks for a diverse array of therapeutic agents. Their inherent biological activities, spanning from anticancer to antiparasitic properties, are intricately linked to their chemical reactivity. This guide provides a detailed comparison of the reactivity profiles of two key positional isomers, 5-nitroindazole and 6-nitroindazole, offering insights into their electronic properties, reaction tendencies, and biological implications. While direct comparative quantitative data for the parent compounds is often elusive in the literature, this guide synthesizes theoretical predictions, data from derivatives, and established chemical principles to offer a comprehensive overview for researchers, scientists, and drug development professionals.
Electronic Properties and Predicted Reactivity
The position of the electron-withdrawing nitro group on the indazole ring profoundly influences the electron density distribution and, consequently, the reactivity of the molecule. This is reflected in the predicted acidity (pKa) of the N-H proton and the susceptibility of the aromatic rings to chemical reactions.
Based on computational predictions, 5-nitroindazole is expected to be slightly less acidic than 6-nitroindazole, with predicted aqueous pKa values of 11.71 and 11.08, respectively.[1][2] A lower pKa for 6-nitroindazole suggests that its conjugate base is more stable, which can be attributed to the electronic effects of the nitro group at the 6-position.
Table 1: Predicted Physicochemical Properties of 5-Nitroindazole and 6-Nitroindazole
| Property | 5-Nitroindazole | 6-Nitroindazole |
| Predicted pKa (aqueous) | 11.71 ± 0.40[1] | 11.08 ± 0.40[3] |
In terms of reactivity, particularly towards nucleophiles, theoretical analysis of related derivatives suggests that the 5-nitro isomer is more reactive. For 5-nitro-1H-indazole-3-carbaldehyde, the nitro group at the 5-position can more effectively delocalize the negative charge in the transition state of a nucleophilic attack through resonance, akin to a para-substituted system. In contrast, the nitro group in the 6-position has a less direct resonance effect on the C3 position, resembling a meta-substituted system.[4] This suggests that the indazole ring of 5-nitroindazole is more electron-deficient and therefore more susceptible to nucleophilic attack.
Comparative Reactivity in Key Chemical Transformations
While direct kinetic comparisons are scarce, the following sections outline the expected reactivity of 5- and 6-nitroindazole in fundamental organic reactions, supported by data from related derivatives and established principles.
Electrophilic Aromatic Substitution
The nitro group is a strong deactivating group for electrophilic aromatic substitution, directing incoming electrophiles to the meta position. In the case of nitroindazoles, the pyrazole ring is generally less reactive towards electrophiles than the benzene ring. Further nitration of 5-nitroindazole has been reported to yield 3,5-dinitroindazole and 2,5-dinitroindazole, indicating that substitution can occur on both rings.[1] For 6-nitroindazole, electrophilic substitution is also expected to be challenging due to the deactivating nature of the nitro group.
Nucleophilic Aromatic Substitution
The presence of the electron-withdrawing nitro group activates the indazole ring towards nucleophilic aromatic substitution (SNAr), particularly for substituents at positions ortho and para to the nitro group. Consequently, 5-nitroindazole and 6-nitroindazole are expected to undergo SNAr reactions, with the nitro group itself potentially being displaced under certain conditions. The predicted higher electrophilicity of the 5-nitroindazole ring system suggests it may be more reactive in SNAr reactions compared to the 6-nitro isomer.[4]
Reduction of the Nitro Group
The reduction of the nitro group to an amino group is a critical transformation in the synthesis of many biologically active indazole derivatives. This reaction is typically achieved using reducing agents such as SnCl₂/HCl, H₂/Pd-C, or sodium dithionite. While no direct comparative kinetic studies were found, the electronic environment of the nitro group can influence the ease of reduction. Given the greater predicted electron deficiency of the 5-nitroindazole ring, it is plausible that the reduction of its nitro group may proceed at a different rate compared to 6-nitroindazole, although specific experimental data is needed to confirm this.
Biological Activity: A Tale of Two Isomers
Both 5-nitroindazole and 6-nitroindazole derivatives have demonstrated a wide range of biological activities, underscoring their importance in drug development. The position of the nitro group often plays a crucial role in determining the potency and selectivity of these compounds.
Anticancer Activity
Nitroimidazole and nitroindazole derivatives have been investigated as potential anticancer agents, often leveraging the hypoxic environment of solid tumors for selective activation.[5] While direct comparative cytotoxicity data for the parent 5- and 6-nitroindazole is limited, studies on their derivatives show promising, albeit varied, results. For instance, certain 5-nitroindazole derivatives have shown moderate antineoplastic activity against TK-10 (kidney) and HT-29 (colon) cancer cell lines.[6]
One potential mechanism of action for some indazole derivatives in cancer is the inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme that promotes immune tolerance in the tumor microenvironment.[7][8] By inhibiting IDO1, these compounds can enhance the anti-tumor immune response.
Antileishmanial Activity
Derivatives of both 5-nitroindazole and 6-nitroindazole have shown significant promise as antileishmanial agents. The mechanism of action is believed to involve the reductive activation of the nitro group by a parasitic nitroreductase (NTR), an enzyme absent in humans, leading to the formation of cytotoxic metabolites that damage the parasite.[9][10]
Studies on 3-chloro-6-nitro-1H-indazole derivatives have demonstrated potent activity against various Leishmania species, with some compounds showing low micromolar IC₅₀ values.[11][12] Similarly, numerous 5-nitroindazole derivatives have been synthesized and evaluated, with some exhibiting sub-micromolar IC₅₀ values against Leishmania amastigotes and high selectivity indices.[13][14]
Table 2: Selected Biological Activity Data for 5- and 6-Nitroindazole Derivatives
| Compound Class | Target Organism/Cell Line | Activity (IC₅₀) | Reference |
| 3-chloro-6-nitro-1H-indazole derivatives | Leishmania infantum | 4 - 117 µM | [11] |
| 2-benzyl-5-nitroindazolin-3-one derivative | Leishmania amazonensis amastigotes | 0.46 ± 0.01 µM | [13] |
| 5-nitroindazole derivatives | TK-10 (kidney carcinoma) | 49 - 79 µM | [6] |
| 5-nitroindazole derivatives | HT-29 (colon adenocarcinoma) | 30 - 75 µM | [6] |
Note: The presented IC₅₀ values are for various derivatives and not the parent compounds, and were determined under different experimental conditions. Direct comparison should be made with caution.
Experimental Protocols
The following are generalized protocols for key reactions involving nitroindazoles. These can be adapted for comparative studies between the 5- and 6-nitro isomers.
Protocol 1: Synthesis of 6-Nitro-1H-indazole-3-carbaldehyde via Nitrosation of 6-Nitroindole[4]
-
Preparation of Nitrosating Agent: In a 500 mL round-bottomed flask, dissolve sodium nitrite (6.38 g, 92.5 mmol) in 150 mL of distilled water.
-
Suspension of Starting Material: To the stirred solution at 20°C, slowly add 6-nitroindole (5.15 g, 31.7 mmol) and stir vigorously for approximately 5 minutes to form a homogeneous suspension.
-
Acidification: Slowly add 6 M hydrochloric acid (14 mL) dropwise to the suspension over 30 minutes, maintaining the temperature at 20°C.
-
Reaction: Continue stirring the reaction mixture for 90 minutes at 20°C.
-
Work-up: Monitor the reaction by LC-MS. Upon completion, filter the precipitate and wash with water. Dry the solid to obtain the product.
Protocol 2: In Vitro Antileishmanial Activity Assay (Promastigotes)[12][13]
-
Parasite Culture: Culture Leishmania promastigotes in an appropriate medium (e.g., M199) supplemented with fetal bovine serum at the optimal temperature.
-
Compound Preparation: Prepare stock solutions of the test compounds (5- and 6-nitroindazole) in DMSO and make serial dilutions in the culture medium.
-
Assay Setup: In a 96-well plate, add the parasite suspension to wells containing different concentrations of the test compounds. Include a positive control (a known antileishmanial drug) and a negative control (DMSO vehicle).
-
Incubation: Incubate the plate at the appropriate temperature for 72 hours.
-
Viability Assessment: Determine parasite viability using a resazurin-based assay or by direct counting with a hemocytometer.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of parasite inhibition against the compound concentration.
Signaling Pathways and Experimental Workflows
The biological effects of nitroindazoles are often mediated through specific signaling pathways. The following diagrams, rendered in DOT language, illustrate some of the key mechanisms.
Caption: Proposed mechanism of antileishmanial action of nitroindazoles via reductive activation by parasitic nitroreductase.
Caption: The IDO1 pathway in the tumor microenvironment and its inhibition by nitroindazole derivatives.
Caption: A generalized experimental workflow for the development of nitroindazole-based therapeutic agents.
Conclusion
The comparative analysis of 5-nitroindazole and 6-nitroindazole reveals subtle yet significant differences in their electronic properties and predicted reactivity. Theoretical considerations suggest that 5-nitroindazole is more susceptible to nucleophilic attack due to more effective resonance stabilization of reaction intermediates. Both isomers serve as valuable scaffolds for the development of potent biological agents, particularly in the fields of oncology and antiparasitic chemotherapy. The provided experimental protocols and pathway diagrams offer a foundational framework for researchers to further explore and exploit the distinct chemical and biological characteristics of these important heterocyclic compounds. Further direct comparative experimental studies are warranted to provide quantitative data that will enable a more precise understanding of their relative reactivity and guide the rational design of next-generation nitroindazole-based therapeutics.
References
- 1. 5-Nitroindazole CAS#: 5401-94-5 [m.chemicalbook.com]
- 2. 6-Nitroindazole | 7597-18-4 [amp.chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. benchchem.com [benchchem.com]
- 5. Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds [openmedicinalchemistryjournal.com]
- 6. potent 5-nitroindazole derivatives: Topics by Science.gov [science.gov]
- 7. Synthesis and Molecular Modeling Studies of N′-Hydroxyindazolecarboximidamides as Novel Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Assessing the Essentiality of Leishmania donovani Nitroreductase and Its Role in Nitro Drug Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An essential type I nitroreductase from Leishmania major can be used to activate leishmanicidal prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Antileishmanial activity of 5-nitroindazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to the Biological Activities of 5-Nitroindazole and 1-(5-Nitro-1H-indazol-1-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the known biological activities of 5-nitroindazole and its derivative, 1-(5-Nitro-1H-indazol-1-yl)ethanone. While extensive research has elucidated various biological effects of 5-nitroindazole, publicly available data on the bioactivity of this compound is notably scarce. This document summarizes the existing experimental data for 5-nitroindazole, providing a benchmark for future investigations into its N-acetylated counterpart.
Overview of Compounds
5-Nitroindazole is a heterocyclic aromatic organic compound that has been investigated for a range of biological activities. Its structure consists of a benzene ring fused to a pyrazole ring, with a nitro group substituted at the fifth position. This compound is known to exhibit antiprotozoal properties and acts as an inhibitor of nitric oxide synthase.
This compound , also known as 1-acetyl-5-nitro-1H-indazole, is a derivative of 5-nitroindazole where an acetyl group is attached to one of the nitrogen atoms of the indazole ring. There is limited information in the public domain regarding the biological activity of this specific compound, making a direct comparative analysis challenging.
Quantitative Biological Data
The following tables summarize the reported biological activities of 5-nitroindazole and its derivatives against various targets. No specific biological activity data for this compound (CAS: 13436-55-0) was identified in the reviewed literature.
Table 1: Antiprotozoal Activity of 5-Nitroindazole Derivatives
| Compound/Derivative | Target Organism | IC50 (µM) | Cytotoxicity (CC50, µM) | Cell Line | Selectivity Index (SI = CC50/IC50) | Reference |
| 5-Nitroindazole Derivative 8 | Acanthamoeba castellanii (trophozoites) | 2.6 ± 0.7 | > 25 | Vero cells | > 9.6 | [1] |
| 5-Nitroindazole Derivative 9 | Acanthamoeba castellanii (trophozoites) | 4.7 ± 0.9 | > 25 | Vero cells | > 5.3 | [1] |
| 5-Nitroindazole Derivative 10 | Acanthamoeba castellanii (trophozoites) | 3.9 ± 0.6 | > 25 | Vero cells | > 6.4 | [1] |
| 2-benzyl-5-nitroindazolin-3-one derivatives | Leishmania amazonensis (promastigotes) | IC50 values ranged from <0.2 µM to >120 µM for 20 derivatives | CC50 values ranged from <5 µM to >650 µM | Mouse peritoneal macrophages | Varies | [2] |
Table 2: Enzyme Inhibition Data for Nitroindazole Derivatives
| Compound | Enzyme | Inhibition | Notes | Reference |
| 7-Nitroindazole | Nitric Oxide Synthase (NOS) | Potent inhibitor | [3] | |
| 5-Nitroindazole | Nitric Oxide Synthase (NOS) | Inhibits citrulline formation by Ca2+-calmodulin (CaM)-dependent nitric oxide synthase |
Experimental Protocols
Antiprotozoal Activity Assay (General Protocol)
This protocol is a generalized representation based on methodologies reported for testing 5-nitroindazole derivatives against protozoan parasites like Leishmania and Acanthamoeba.[1][2]
Objective: To determine the 50% inhibitory concentration (IC50) of a compound against a protozoan parasite.
Materials:
-
Parasite culture (e.g., Leishmania amazonensis promastigotes or Acanthamoeba castellanii trophozoites)
-
Appropriate culture medium (e.g., RPMI-1640)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well microtiter plates
-
Resazurin solution or other viability indicators
-
Plate reader (fluorescence or absorbance)
-
Positive control (e.g., Amphotericin B for Leishmania)
-
Negative control (vehicle)
Procedure:
-
Parasite Seeding: Seed the 96-well plates with a suspension of parasites in their exponential growth phase at a predetermined density (e.g., 10^5 promastigotes/mL).
-
Compound Addition: Add serial dilutions of the test compounds to the wells. Ensure the final solvent concentration is non-toxic to the parasites. Include positive and negative controls.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 33°C, 5% CO2) for a specified period (e.g., 48-72 hours).
-
Viability Assessment: Add a viability indicator such as resazurin to each well and incubate for an additional period (e.g., 4-18 hours).
-
Measurement: Measure the fluorescence or absorbance using a plate reader.
-
Data Analysis: Calculate the percentage of growth inhibition for each compound concentration relative to the negative control. Determine the IC50 value by non-linear regression analysis of the dose-response curves.
Cytotoxicity Assay against Mammalian Cells
This protocol is a generalized method for assessing the toxicity of compounds to mammalian cells, which is crucial for determining the selectivity index.[2][4]
Objective: To determine the 50% cytotoxic concentration (CC50) of a compound on a mammalian cell line.
Materials:
-
Mammalian cell line (e.g., Vero cells or mouse peritoneal macrophages)
-
Appropriate cell culture medium (e.g., DMEM)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well microtiter plates
-
Resazurin solution or MTT reagent
-
Plate reader (fluorescence or absorbance)
Procedure:
-
Cell Seeding: Seed the 96-well plates with a suspension of mammalian cells at a specific density and allow them to adhere overnight.
-
Compound Addition: Replace the medium with fresh medium containing serial dilutions of the test compounds.
-
Incubation: Incubate the plates under standard cell culture conditions (e.g., 37°C, 5% CO2) for a defined period (e.g., 48 hours).
-
Viability Assessment: Add a viability reagent like resazurin or MTT and incubate for the recommended time.
-
Measurement: Measure the fluorescence or absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the CC50 value from the dose-response curve.
Nitric Oxide Synthase (NOS) Activity Assay (Colorimetric)
This protocol is based on commercially available kits that measure NOS activity by detecting the production of nitric oxide.[5][6][7]
Objective: To measure the inhibitory effect of a compound on NOS activity.
Materials:
-
Source of NOS (e.g., purified enzyme or tissue/cell lysate)
-
NOS assay buffer
-
L-arginine (substrate)
-
NADPH and other cofactors (FAD, FMN, tetrahydrobiopterin, calmodulin)
-
Test compound (inhibitor)
-
Griess Reagents 1 and 2
-
96-well microplate
-
Microplate reader (absorbance at 540 nm)
Procedure:
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing NOS assay buffer, the enzyme source, cofactors, and the test compound at various concentrations.
-
Initiate Reaction: Add the substrate, L-arginine, to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Nitrite Detection: Stop the reaction and add Griess Reagents 1 and 2 to each well. These reagents react with nitrite, a stable and oxidized product of nitric oxide, to form a colored azo compound.
-
Measurement: After a short incubation at room temperature, measure the absorbance at 540 nm.
-
Data Analysis: The amount of color development is proportional to the NOS activity. Calculate the percentage of inhibition by the test compound compared to the control without the inhibitor.
Visualizations
Caption: Experimental workflow for determining the antiprotozoal activity and selectivity of 5-nitroindazole derivatives.
Caption: Inhibition of the Nitric Oxide Synthase (NOS) pathway by 5-nitroindazole.
Conclusion
5-Nitroindazole has demonstrated a spectrum of biological activities, most notably as an antiprotozoal agent and an inhibitor of nitric oxide synthase. The available data, supported by established experimental protocols, provide a solid foundation for its further investigation and development.
In stark contrast, the biological profile of this compound remains largely undefined in publicly accessible scientific literature. The addition of an acetyl group at the N1 position of the indazole ring could significantly alter the compound's physicochemical properties, such as its solubility, stability, and ability to interact with biological targets. These changes could potentially modulate its activity, potency, and toxicity compared to the parent compound, 5-nitroindazole.
Therefore, this guide highlights a significant knowledge gap and underscores the need for experimental evaluation of this compound. Future research should aim to perform the assays described herein to elucidate its biological activity and determine if the N-acetylation leads to a more favorable therapeutic profile.
References
- 1. digibug.ugr.es [digibug.ugr.es]
- 2. Antileishmanial activity of 5-nitroindazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Nitric Oxide Synthase Activity Assay Kit (Colorimetric) (ab211083) is not available | Abcam [abcam.com]
- 7. Nitric Oxide Synthase | Nitric Oxide Assay | Oxford Biomedical Research [oxfordbiomed.com]
A Comparative Analysis of N-Aryl versus N-Acetyl-5-Nitroindazoles in Drug Discovery
For researchers, scientists, and drug development professionals, the 5-nitroindazole scaffold presents a promising starting point for the development of novel therapeutics, particularly in the fields of oncology and infectious diseases. The strategic substitution at the N-1 and N-2 positions of the indazole ring is a key determinant of biological activity. This guide provides a comparative overview of N-aryl and N-acetyl substituted 5-nitroindazoles, summarizing available experimental data and outlining key experimental protocols.
While extensive research has been conducted on N-aryl-5-nitroindazoles, revealing potent anti-parasitic and cytotoxic activities, a notable gap exists in the scientific literature regarding their N-acetyl counterparts. This comparative study, therefore, juxtaposes the well-documented profile of N-aryl derivatives with the theoretically inferred properties of N-acetyl-5-nitroindazoles, drawing parallels from related chemical scaffolds.
Chemical Structures and Properties
The fundamental difference between the two classes of compounds lies in the nature of the substituent at the nitrogen atom of the indazole ring. N-aryl-5-nitroindazoles feature an aromatic ring system, which can significantly influence the molecule's planarity, lipophilicity, and potential for π-π stacking interactions with biological targets. In contrast, the N-acetyl group introduces a smaller, more polar acetyl moiety, which is expected to alter the compound's solubility and hydrogen bonding capacity.
Comparative Biological Activity
The 5-nitroindazole core is known to be a crucial pharmacophore, with its biological activity often attributed to the nitro group, which can undergo bioreduction to generate reactive nitrogen species and induce oxidative stress in target cells.[1]
N-Aryl-5-Nitroindazoles
Derivatives of N-aryl-5-nitroindazoles have demonstrated significant biological effects, particularly as anti-parasitic agents. Studies have shown that these compounds exhibit potent activity against various protozoan parasites, including Trypanosoma cruzi, the causative agent of Chagas disease.[2][3] The mechanism of action is believed to involve the enzymatic reduction of the nitro group within the parasite, leading to the formation of cytotoxic radicals.[1]
Furthermore, certain N-aryl-5-nitroindazole derivatives have been investigated for their potential as anti-cancer agents. Their cytotoxic effects are often linked to the induction of apoptosis and cell cycle arrest in cancer cell lines.[4][5]
N-Acetyl-5-Nitroindazoles
Direct experimental data on the biological activity of N-acetyl-5-nitroindazoles is scarce in the current body of scientific literature. However, based on the known roles of N-acetylation in medicinal chemistry, we can infer some potential properties. N-acetylation can influence a compound's metabolic stability, solubility, and ability to cross cell membranes. In some instances, an acetyl group can act as a prodrug moiety, being cleaved in vivo to release the active compound. The impact of N-acetylation on the biological activity of the 5-nitroindazole scaffold remains an area ripe for investigation.
Quantitative Data Summary
The following table summarizes representative cytotoxicity data for N-aryl-5-nitroindazole derivatives against various cell lines. The absence of data for N-acetyl-5-nitroindazoles is noted.
| Compound Class | Derivative Example | Cell Line | Assay Type | IC50 (µM) | Reference |
| N-Aryl-5-Nitroindazoles | 2-Benzyl-5-nitro-1H-indazole derivative | T. cruzi epimastigotes | Growth Inhibition | 6.6 | [4] |
| 2-Benzyl-5-nitro-1H-indazole derivative | TK-10 (Renal Cancer) | Cytotoxicity | Not specified as IC50 | [4][5] | |
| 2-Benzyl-5-nitro-1H-indazole derivative | HT-29 (Colon Cancer) | Cytotoxicity | Not specified as IC50 | [4][5] | |
| 1-(2-aminoethyl)-2-benzyl-5-nitro-1,2-dihydro-3H-indazol-3-one | T. cruzi amastigotes | Growth Inhibition | 0.41 | [3] | |
| N-Acetyl-5-Nitroindazoles | Not Available | Not Available | Not Available | Not Available |
Experimental Protocols
Synthesis of N-Aryl-5-Nitroindazoles
A general method for the synthesis of N-aryl-5-nitroindazoles involves the reaction of a 5-nitroindazole with an appropriate aryl halide or boronic acid under transition metal-catalyzed cross-coupling conditions, such as the Buchwald-Hartwig or Suzuki coupling reactions.
Example Protocol (Suzuki Coupling):
-
To a solution of 5-nitroindazole (1 mmol) and the desired arylboronic acid (1.2 mmol) in a suitable solvent (e.g., dioxane/water mixture) is added a palladium catalyst (e.g., Pd(PPh3)4, 0.05 mmol) and a base (e.g., K2CO3, 2 mmol).
-
The reaction mixture is heated under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 120 °C for 4 to 24 hours.
-
Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired N-aryl-5-nitroindazole.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[6]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (N-aryl or N-acetyl-5-nitroindazoles) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Kinase Inhibition Assay
The inhibitory effect of the compounds on specific kinases can be evaluated using various in vitro kinase assay kits, which are often based on luminescence or fluorescence detection.[8][9]
General Protocol (Luminescence-based):
-
Reaction Setup: In a 96-well plate, combine the kinase, a specific substrate peptide, and ATP in a reaction buffer.
-
Inhibitor Addition: Add the test compounds at various concentrations to the reaction wells. Include a positive control (a known inhibitor) and a negative control (vehicle).
-
Kinase Reaction: Incubate the plate at room temperature or 30°C for a specified time (e.g., 60 minutes) to allow the kinase to phosphorylate the substrate.
-
Detection: Add a detection reagent that contains a luciferase and a pro-luciferin substrate. The amount of ATP remaining in the well is inversely proportional to the kinase activity. The luciferase uses the remaining ATP to generate a luminescent signal.
-
Signal Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Visualizations
Proposed Mechanism of Action: Oxidative Stress Pathway
The following diagram illustrates a plausible signaling pathway initiated by 5-nitroindazole derivatives, leading to cellular oxidative stress and apoptosis.
Caption: Proposed oxidative stress-mediated cell death pathway induced by 5-nitroindazoles.
Experimental Workflow: Cytotoxicity Screening
The following diagram outlines the typical workflow for screening the cytotoxic activity of the synthesized compounds.
Caption: Workflow for evaluating the cytotoxicity of 5-nitroindazole derivatives.
Conclusion
N-Aryl-5-nitroindazoles represent a well-validated class of compounds with significant potential in the development of anti-parasitic and anti-cancer agents. In contrast, the N-acetyl counterparts remain largely unexplored, presenting an opportunity for future research to elucidate their chemical and biological properties. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to undertake a direct comparative study and further explore the therapeutic potential of the 5-nitroindazole scaffold.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Biological in vitro and in vivo Evaluation of 2-(5-Nitroindazol-1-yl)ethylamines and Related Compounds as Potential Therapeutic Alternatives for Chagas Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activity profile of two 5-nitroindazole derivatives over the moderately drug-resistant Trypanosoma cruzi Y strain (DTU TcII): in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological properties of new 5-nitroindazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. cn.tsktbiotech.com [cn.tsktbiotech.com]
- 8. benchchem.com [benchchem.com]
- 9. reactionbiology.com [reactionbiology.com]
Unraveling the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 1-(5-Nitro-1H-indazol-1-yl)ethanone
For researchers and scientists navigating the complexities of drug development and chemical analysis, understanding the mass spectrometric behavior of novel compounds is paramount. This guide provides a detailed comparison of the expected fragmentation pattern of 1-(5-Nitro-1H-indazol-1-yl)ethanone under mass spectrometry, contextualized with data from related chemical structures. This analysis is critical for the identification, characterization, and metabolic profiling of this and similar nitro-indazole derivatives.
The fragmentation of a molecule in a mass spectrometer provides a unique fingerprint, offering insights into its structural components. For this compound, a molecule featuring a nitro-substituted indazole core with an acetyl group, the fragmentation pattern is anticipated to be influenced by the lability of the nitro and acetyl functionalities, as well as the stability of the indazole ring system.
Predicted Fragmentation Pathways
A key fragmentation event for aromatic nitro compounds often involves the loss of the nitro group (NO₂) or a rearrangement followed by the loss of NO.[1] Additionally, the acetyl group is prone to cleavage. Studies on acetylated compounds show a characteristic loss of the acetyl radical or ketene.[2] For indazole-containing structures, fragmentation of the heterocyclic ring system is also a possibility.[3]
The following diagram illustrates the predicted primary fragmentation pathways for this compound.
Caption: Predicted major fragmentation pathways for this compound.
Comparative Analysis with Related Structures
To substantiate these predictions, a comparison with structurally similar molecules is invaluable.
| Compound | Molecular Weight | Key Fragments (m/z) | Observations and Comparison |
| This compound | 205.17 | Predicted: 163, 162, 159, 175 | The expected fragmentation includes losses of the acetyl group (as a radical or ketene) and the nitro group (as NO₂ or NO). The relative abundance of these fragments would provide insight into the most labile bonds. |
| 1-(6-Nitro-1H-indazol-1-yl)ethanone [4] | 205.17 | Not explicitly detailed, but expected to be similar to the 5-nitro isomer. | As a positional isomer, the fragmentation pattern is likely to be very similar. Minor differences in fragment intensities might arise due to the different substitution pattern on the indazole ring, potentially influencing the stability of the resulting fragment ions. |
| 5-Nitro-1H-indazole [5] | 163.14 | 133, 117, 90 | The fragmentation of the parent indazole shows loss of NO (m/z 133) and subsequent ring fragmentation. This provides a reference for the fragmentation of the core indazole structure. |
| N-acetylated compounds [2] | Variable | [M-43]+, [M-42]+• | The loss of an acetyl radical (CH₃CO•, m/z 43) or ketene (CH₂CO, m/z 42) is a hallmark of N-acetylated compounds. This supports the predicted fragmentation of the title compound. |
Experimental Protocols
To experimentally determine the mass spectrometry fragmentation pattern of this compound, the following protocol, based on standard gas chromatography-mass spectrometry (GC-MS) procedures, is recommended.
1. Sample Preparation:
-
Dissolve a small quantity (e.g., 1 mg) of this compound in a suitable volatile solvent such as methanol or acetonitrile to a final concentration of 100 µg/mL.
-
Further dilute the stock solution as necessary to fall within the linear range of the instrument.
2. Gas Chromatography (GC) Conditions:
-
GC System: Agilent 6890 or equivalent.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: Increase at 10 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL in splitless mode.
3. Mass Spectrometry (MS) Conditions:
-
MS System: Agilent 5973 Mass Selective Detector or equivalent.
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
4. Data Analysis:
-
The acquired mass spectra should be analyzed to identify the molecular ion peak and the major fragment ions.
-
Comparison of the experimental spectrum with theoretical fragmentation patterns and library spectra of related compounds will aid in structural confirmation.
The following diagram outlines the general workflow for this experimental approach.
Caption: General workflow for GC-MS analysis of this compound.
References
- 1. MALDI-induced Fragmentation of Leucine enkephalin, Nitro-Tyr Leucine Enkaphalin, and d(5)-Phe-Nitro-Tyr Leucine Enkephalin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. echemi.com [echemi.com]
- 5. 5-Nitroindazole | C7H5N3O2 | CID 21501 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantitative Analysis of 1-(5-Nitro-1H-indazol-1-yl)ethanone: A Validated HPLC-UV Approach
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a proposed High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative analysis of "1-(5-Nitro-1H-indazol-1-yl)ethanone." As no specific validated method for this compound is readily available in the public domain, this document outlines a robust, scientifically-grounded, and proposed method based on established analytical principles for similar nitroaromatic and indazole-based compounds. Furthermore, a comparison with alternative analytical techniques is presented to aid in selecting the most appropriate method for specific research needs.
Proposed HPLC-UV Method and Comparison with Alternatives
The proposed HPLC-UV method is designed to be a reliable and accessible technique for the routine quantification of this compound. The selection of a C18 stationary phase and a methanol-water mobile phase is a common and effective choice for the separation of moderately polar aromatic compounds. UV detection at 254 nm is generally suitable for nitroaromatic compounds due to their strong absorbance at this wavelength.
A comparison with alternative methods such as Gas Chromatography-Electron Capture Detection (GC-ECD) and Liquid Chromatography-Mass Spectrometry (LC-MS) is summarized in the table below.
| Feature | Proposed HPLC-UV Method | Gas Chromatography-Electron Capture Detection (GC-ECD) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance. | Separation of volatile compounds in the gas phase with highly sensitive detection of electrophilic analytes. | Separation by liquid chromatography coupled with mass analysis for highly specific detection and identification. |
| Instrumentation | Standard HPLC system with a UV detector. | Gas chromatograph with an electron capture detector. | Liquid chromatograph coupled to a mass spectrometer. |
| Sample Volatility | Not required. | Required; derivatization may be necessary for non-volatile compounds. | Not required. |
| Sensitivity | Moderate to high. | Very high for compounds with high electron affinity (e.g., nitro groups). | Very high. |
| Selectivity | Moderate; based on retention time and UV spectrum. | Moderate to high; based on retention time. | Very high; based on retention time and mass-to-charge ratio. |
| Typical Application | Routine quality control, purity assessment, and quantification. | Trace analysis of electrophilic compounds. | Impurity profiling, metabolite identification, and trace quantification. |
| Cost | Relatively low. | Moderate. | High. |
Experimental Protocols
Proposed HPLC-UV Method for this compound
2.1.1. Chromatographic Conditions
| Parameter | Proposed Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Methanol:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| UV Detection | 254 nm |
| Run Time | 15 minutes |
| Diluent | Mobile Phase |
2.1.2. Method Validation Protocol
The proposed HPLC-UV method must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure it is fit for its intended purpose. The following parameters should be assessed:
| Validation Parameter | Acceptance Criteria |
| Specificity | The peak for this compound should be well-resolved from any impurities, degradation products, or placebo components. Peak purity should be confirmed using a photodiode array (PDA) detector. |
| Linearity | A minimum of five concentrations covering the expected working range should yield a correlation coefficient (r²) ≥ 0.999. |
| Accuracy | The recovery of the analyte, assessed by spiking a placebo with known concentrations of the analyte, should be within 98.0% to 102.0%. |
| Precision (Repeatability & Intermediate) | The relative standard deviation (RSD) for multiple preparations and injections should be ≤ 2.0%. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1, with acceptable precision and accuracy. |
| Robustness | The method's performance should not be significantly affected by small, deliberate variations in chromatographic conditions (e.g., ±10% flow rate, ±2 nm wavelength, ±5% mobile phase composition). |
Visualizing the Workflow
The development and validation of the proposed HPLC-UV method follow a logical progression, as illustrated in the workflow diagram below.
Caption: Workflow for the development and validation of the HPLC-UV method.
Spectroscopic Showdown: A Comparative Guide to 1-(Nitro-1H-indazol-1-yl)ethanone Isomers
For researchers, scientists, and drug development professionals, the precise characterization of molecular isomers is a critical step in ensuring the efficacy and safety of new chemical entities. This guide provides a detailed spectroscopic comparison of the four principal positional isomers of "1-(Nitro-1H-indazol-1-yl)ethanone," a key scaffold in medicinal chemistry. By presenting a side-by-side analysis of their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, this document aims to provide a valuable resource for the unambiguous identification and differentiation of these closely related compounds.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for the 5-nitro, 6-nitro, 4-nitro, and 7-nitro isomers of 1-(1H-indazol-1-yl)ethanone. It is important to note that where direct experimental data for the N-acetylated compound was not available, data from closely related analogs (e.g., N-methylated derivatives or the parent nitroindazole) has been used for predictive purposes and is marked accordingly.
Table 1: ¹H NMR Spectroscopic Data (Predicted and Experimental)
| Proton | 1-(5-Nitro-1H-indazol-1-yl)ethanone (Predicted) | 1-(6-Nitro-1H-indazol-1-yl)ethanone (Analog Data)[1] | 1-(4-Nitro-1H-indazol-1-yl)ethanone (Predicted) | 1-(7-Nitro-1H-indazol-1-yl)ethanone (Predicted) |
| H-3 | ~8.3-8.5 (s) | ~8.4 (s) | ~8.5-8.7 (d) | ~8.2-8.4 (d) |
| H-4 | ~8.9-9.1 (d) | ~8.0-8.2 (d) | - | ~7.4-7.6 (t) |
| H-5 | - | ~8.3-8.5 (dd) | ~7.9-8.1 (t) | ~8.2-8.4 (d) |
| H-6 | ~7.8-8.0 (d) | - | ~8.4-8.6 (d) | - |
| H-7 | ~8.6-8.8 (d) | ~8.8-9.0 (d) | ~7.7-7.9 (d) | - |
| -COCH₃ | ~2.8 (s) | ~2.8 (s) | ~2.8 (s) | ~2.8 (s) |
Note: Predicted values are based on data from 1-methyl-5-nitro-1H-indazole and other substituted nitroindazoles. Analog data for the 6-nitro isomer is from related N-substituted derivatives.
Table 2: ¹³C NMR Spectroscopic Data (Predicted and Experimental)
| Carbon | This compound (Predicted) | 1-(6-Nitro-1H-indazol-1-yl)ethanone (Analog Data)[1] | 1-(4-Nitro-1H-indazol-1-yl)ethanone (Predicted) | 1-(7-Nitro-1H-indazol-1-yl)ethanone (Predicted) |
| C=O | ~168-170 | ~169 | ~168-170 | ~168-170 |
| -COCH₃ | ~22-24 | ~23 | ~22-24 | ~22-24 |
| C-3 | ~135-137 | ~136 | ~138-140 | ~133-135 |
| C-3a | ~141-143 | ~140 | ~135-137 | ~139-141 |
| C-4 | ~120-122 | ~119 | - | ~125-127 |
| C-5 | - | ~122 | ~120-122 | ~118-120 |
| C-6 | ~118-120 | - | ~128-130 | - |
| C-7 | ~112-114 | ~109 | ~115-117 | - |
| C-7a | ~145-147 | ~126 | ~142-144 | ~140-142 |
| C-NO₂ | ~143-145 (C-5) | ~147 (C-6) | ~140-142 (C-4) | ~132-134 (C-7) |
Note: Predicted values are based on data from related nitroindazole derivatives.
Table 3: Infrared (IR) Spectroscopy and Mass Spectrometry (MS) Data
| Parameter | This compound | 1-(6-Nitro-1H-indazol-1-yl)ethanone | 1-(4-Nitro-1H-indazol-1-yl)ethanone | 1-(7-Nitro-1H-indazol-1-yl)ethanone |
| IR: C=O (cm⁻¹) | ~1700-1720 | ~1710[2] | ~1700-1720 | ~1700-1720 |
| IR: NO₂ asymm (cm⁻¹) | ~1520-1540 | ~1530[3] | ~1520-1540 | ~1520-1540 |
| IR: NO₂ symm (cm⁻¹) | ~1340-1360 | ~1345[3] | ~1340-1360 | ~1340-1360 |
| MS: [M]⁺ (m/z) | 205.05 | 205.05 | 205.05 | 205.05 |
Note: IR data for the 6-nitro isomer is based on the parent 6-nitro-1H-indazole and the synthesized N-acetyl derivative. The molecular weight for all isomers is identical.
Experimental Protocols
Detailed methodologies are essential for the reproducible synthesis and analysis of these isomers.
Synthesis of 1-(Nitro-1H-indazol-1-yl)ethanone Isomers
A general and effective method for the N-acetylation of nitroindazoles involves the reaction with acetic anhydride.[4][5]
Materials:
-
Appropriate nitro-1H-indazole isomer (e.g., 5-nitro-1H-indazole, 6-nitro-1H-indazole)
-
Acetic anhydride
-
Acetic acid (glacial)
-
Ethanol (for recrystallization)
Procedure:
-
A mixture of the respective nitro-1H-indazole (1.0 eq), acetic anhydride (approx. 5-10 eq), and a catalytic amount of glacial acetic acid is prepared in a round-bottom flask.
-
The mixture is heated to reflux and maintained at this temperature for 12-24 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the excess acetic anhydride and acetic acid are removed under reduced pressure.
-
The resulting crude residue is then purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure 1-(nitro-1H-indazol-1-yl)ethanone isomer.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: 5-10 mg of the purified compound is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Tetramethylsilane (TMS) is used as an internal standard (δ = 0.00 ppm).
-
¹H NMR Acquisition: A standard proton experiment is performed with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: A proton-decoupled carbon experiment is run. A larger number of scans is typically required due to the low natural abundance of ¹³C.
Infrared (IR) Spectroscopy:
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
-
Data Acquisition: The spectrum is typically recorded over a range of 4000-400 cm⁻¹.
Mass Spectrometry (MS):
-
Instrumentation: A mass spectrometer capable of electron ionization (EI) or electrospray ionization (ESI).
-
Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile) and introduced into the ion source.
-
Data Acquisition: The mass spectrum is acquired over a relevant m/z range to observe the molecular ion peak and characteristic fragmentation patterns.
Visualization of Isomers and Analytical Workflow
The following diagrams illustrate the chemical structures of the isomers and a typical workflow for their spectroscopic analysis.
References
A Comparative Guide to the Cytotoxicity of Substituted Nitroindazoles
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic performance of various substituted nitroindazoles, supported by experimental data. The information is intended to aid in the understanding of structure-activity relationships and to inform the development of novel anticancer agents.
Quantitative Cytotoxicity Data
The cytotoxic and antiproliferative activities of substituted nitroindazoles have been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) and the concentration causing 50% growth inhibition (GI50) are key metrics of a compound's potency, with lower values indicating higher activity.
Substituted 6-Aminoindazoles
A study on a series of 6-substituted aminoindazole derivatives provides a comparative analysis of their antiproliferative activity against a panel of five human cancer cell lines and one normal cell line. The results highlight that the nature and position of the substituent dramatically influence cytotoxicity. For instance, compound 36 , N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine, demonstrated potent anti-proliferative activity, particularly against the HCT116 human colorectal cancer cell line with an IC50 value of 0.4 µM.[1] Notably, several of these derivatives exhibited considerable cytotoxicity with IC50 values in the low micromolar to sub-micromolar range.[1]
| Compound | HCT116 (Colon) | A549 (Lung) | SK-HEP-1 (Liver) | SNU-638 (Gastric) | MDA-MB-231 (Breast) | MRC5 (Normal Lung Fibroblast) |
| 22 | 1.3 ± 0.4 | > 10 | > 10 | > 10 | > 10 | > 10 |
| 35 | 1.0 ± 0.5 | 1.1 ± 0.9 | > 10 | 1.1 ± 0.8 | > 10 | 10.1 ± 2.1 |
| 36 | 0.4 ± 0.3 | 0.7 ± 0.5 | > 10 | 0.7 ± 0.5 | > 10 | 11.1 ± 3.2 |
| 37 | 1.1 ± 0.6 | 1.3 ± 0.8 | > 10 | 1.0 ± 0.6 | > 10 | > 10 |
| Etoposide | 1.9 ± 0.5 | 1.5 ± 0.4 | 0.9 ± 0.2 | 1.2 ± 0.3 | 1.8 ± 0.4 | 1.5 ± 0.3 |
Data sourced from a study on 6-substituted aminoindazole derivatives.[1]
Substituted 5-Nitroindazoles
Research into 5-nitroindazole derivatives has also revealed their potential as cytotoxic agents. A series of 3-alkoxy- or 3-hydroxy-1-[ω-(dialkylamino)alkyl]-5-nitroindazoles were synthesized and evaluated for their antineoplastic properties. Several of these compounds exhibited moderate activity against TK-10 (renal adenocarcinoma) and HT-29 (colorectal adenocarcinoma) cell lines.[2]
Another study focused on new 5-nitroindazole derivatives substituted at the N-1 position with moieties containing a di-(β-chloroethyl)-amine group, a known alkylating agent. These compounds were found to significantly suppress the proliferation of neoplastic cells in Guérin experimental tumors, demonstrating their potential as cytostatic agents.[3]
Mechanism of Action
The cytotoxic effects of substituted nitroindazoles are believed to be mediated through multiple mechanisms, including the induction of apoptosis and cell cycle arrest. The nitro group is often crucial for activity, likely through bioreductive activation in hypoxic tumor environments, leading to the generation of reactive oxygen species (ROS) and subsequent cellular damage.
Apoptosis Induction
While specific signaling pathways for nitroindazoles are still under investigation, studies on related nitroaromatic compounds and other heterocyclic scaffolds suggest a plausible mechanism. It is hypothesized that substituted nitroindazoles may induce apoptosis through an intrinsic pathway initiated by an increase in intracellular ROS. This oxidative stress can lead to the activation of pro-apoptotic proteins such as Bax and the suppression of anti-apoptotic proteins like Bcl-2. The subsequent release of cytochrome c from the mitochondria activates a caspase cascade, including caspase-9 and the executioner caspase-3, ultimately leading to programmed cell death.
Cell Cycle Arrest
Certain substituted aminoindazoles have been shown to induce cell cycle arrest at the G2/M phase in human colorectal cancer cells (HCT116).[1] This suggests that these compounds may interfere with the cellular machinery responsible for mitotic entry, leading to a halt in cell proliferation.
Experimental Protocols
The evaluation of the cytotoxic activity of substituted nitroindazoles typically involves the use of in vitro cell-based assays. The following are summaries of commonly employed methodologies.
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the substituted nitroindazole derivatives for a specified period (e.g., 48 or 72 hours).
-
Cell Fixation: After incubation, the cells are fixed with trichloroacetic acid (TCA) to attach them to the bottom of the well.
-
Staining: The fixed cells are stained with the Sulforhodamine B dye, which binds to basic amino acids of cellular proteins.
-
Washing: Unbound dye is removed by washing with acetic acid.
-
Solubilization and Absorbance Measurement: The protein-bound dye is solubilized with a Tris base solution, and the absorbance is measured at a specific wavelength (e.g., 515 nm) using a microplate reader. The absorbance is proportional to the number of living cells.
-
Data Analysis: The IC50 or GI50 values are calculated by plotting the percentage of cell survival against the compound concentration.
MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is another colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding and Treatment: Similar to the SRB assay, cells are seeded in 96-well plates and treated with the test compounds.
-
MTT Addition: After the treatment period, MTT solution is added to each well.
-
Formazan Formation: Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of the colored solution is measured at a specific wavelength (e.g., 570 nm). The intensity of the color is proportional to the number of viable cells.
-
Data Analysis: IC50 values are determined from the dose-response curves.
Conclusion
Substituted nitroindazoles represent a promising class of compounds with potential for development as anticancer agents. The available data indicates that their cytotoxic activity is highly dependent on the substitution pattern on the indazole ring. In particular, 6-aminoindazole derivatives have shown potent and selective activity against various cancer cell lines. The primary mechanisms of action appear to involve the induction of apoptosis and cell cycle arrest. Further systematic studies on a broader range of substituted nitroindazoles against a comprehensive panel of cancer cell lines are warranted to fully elucidate their structure-activity relationships and therapeutic potential.
References
In-silico modeling of "1-(5-Nitro-1H-indazol-1-yl)ethanone" derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of in-silico modeling techniques for derivatives of the 5-nitro-1H-indazole scaffold, a privileged structure in medicinal chemistry with demonstrated potential in various therapeutic areas, including anticancer and antiprotozoal applications. While specific experimental data for "1-(5-Nitro-1H-indazol-1-yl)ethanone" derivatives are limited in publicly available literature, this guide leverages data from closely related 5-nitroindazole analogs to offer valuable insights into the application and comparison of computational methods in drug discovery. We will explore different in-silico approaches, compare their predictive power with available experimental data for analogous compounds, and provide detailed experimental protocols for relevant biological assays.
Comparison of In-Silico Modeling Approaches
The discovery and optimization of bioactive molecules are significantly accelerated by a variety of in-silico techniques. For 5-nitroindazole derivatives, these methods can be broadly categorized into structure-based and ligand-based approaches. The choice of method depends on the availability of a high-resolution structure of the biological target.
| In-Silico Method | Description | Pros | Cons | Relevant Software Examples |
| Molecular Docking | Predicts the preferred orientation and binding affinity of a ligand to a target protein. | Computationally efficient for large libraries; provides insights into binding interactions. | Scoring functions can be inaccurate; does not account for protein flexibility. | AutoDock, Glide, GOLD, Surflex |
| Molecular Dynamics (MD) Simulations | Simulates the time-dependent behavior of a molecular system, providing insights into conformational changes and binding stability. | Accounts for protein and ligand flexibility; provides a more realistic representation of the binding event. | Computationally expensive; requires significant expertise to set up and analyze. | GROMACS, AMBER, NAMD, Desmond |
| Quantitative Structure-Activity Relationship (QSAR) | Develops mathematical models that relate the chemical structure of a series of compounds to their biological activity. | Useful for predicting the activity of new compounds without a known target structure; can identify key chemical features for activity. | Requires a dataset of compounds with known activities; predictive power is limited to the chemical space of the training set. | MOE, SYBYL, Dragon, PaDEL-Descriptor |
| Pharmacophore Modeling | Identifies the 3D arrangement of essential features of a ligand that are responsible for its biological activity. | Can be used for virtual screening to identify novel scaffolds; does not require a target structure. | The generated model is a hypothesis and may not represent the true binding mode. | LigandScout, Phase, Catalyst |
Experimental Data for 5-Nitroindazole Derivatives
While data for this compound derivatives are scarce, studies on other 5-nitroindazole analogs demonstrate their potential as antiprotozoal agents. The following table summarizes the in vitro activity of some 5-nitroindazolin-3-one derivatives against Trypanosoma cruzi, the causative agent of Chagas disease.[1][2][3][4][5]
| Compound ID | R1 Substituent | R2 Substituent | Epimastigote IC50 (µM) | Amastigote IC50 (µM) |
| 1 | H | 2-picolyl | 1.1 ± 0.3 | 5.4 ± 1.0 |
| 2a | Methyl | Benzyl | > 25 | > 25 |
| 16 | 2-aminoethyl | Benzyl | 0.49 | 0.41 |
| 24 | 2-acetoxyethyl | Benzyl | 5.75 | 1.17 |
| Benznidazole (Ref.) | - | - | 1.5 - 4.5 | 1.5 - 4.5 |
Experimental Protocols
Synthesis of 1-(6-Nitro-1H-indazol-1-yl)ethanone (Positional Isomer)
A mixture of 6-nitro-1H-indazole (0.6 g, 3 mmol), acetic acid (2 ml), and acetic anhydride (10 ml) is heated under reflux for 24 hours.[6] After completion of the reaction, monitored by TLC, the solvent is removed under vacuum. The resulting residue is recrystallized from ethanol to yield the title compound.[6]
In Vitro Anti-Trypanosoma cruzi Activity Assay
Cell Culture and Parasites:
-
Vero cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Trypanosoma cruzi epimastigotes (e.g., CL Brener strain) are grown in liver infusion tryptose (LIT) medium supplemented with 10% FBS at 28°C.
-
Trypomastigotes are obtained from the supernatant of infected Vero cell cultures.
Anti-epimastigote Assay:
-
Epimastigotes in the exponential growth phase are seeded in 96-well plates at a density of 1 x 10^6 parasites/mL.
-
The test compounds are added at various concentrations, and the plates are incubated at 28°C for 72 hours.
-
Parasite viability is assessed by adding resazurin solution and measuring the fluorescence after 4-6 hours of incubation.
-
The IC50 value is determined by plotting the percentage of growth inhibition against the compound concentration.
Anti-amastigote Assay:
-
Vero cells are seeded in 96-well plates and incubated for 24 hours to allow for cell adhesion.
-
The cells are then infected with trypomastigotes at a parasite-to-cell ratio of 10:1.
-
After 24 hours of infection, the extracellular parasites are removed by washing.
-
The test compounds are added to the infected cells and incubated for an additional 72 hours.
-
The number of intracellular amastigotes is quantified by staining with Giemsa and counting under a microscope or by using a β-galactosidase reporter strain.
-
The IC50 value is calculated as the concentration that reduces the number of amastigotes by 50% compared to untreated controls.
Visualizing In-Silico Workflows and Biological Pathways
The following diagrams, created using the DOT language, illustrate common workflows in computational drug discovery and a hypothetical signaling pathway that could be targeted by 5-nitroindazole derivatives.
Caption: A generalized workflow for in-silico drug discovery.
Caption: Hypothetical PI3K/Akt/mTOR signaling pathway targeted by a 5-nitroindazole derivative.
References
- 1. In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi [mdpi.com]
- 2. Activity profile of two 5-nitroindazole derivatives over the moderately drug-resistant Trypanosoma cruzi Y strain (DTU TcII): in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activity profile of two 5-nitroindazole derivatives over the moderately drug-resistant Trypanosoma cruzi Y strain (DTU TcII): in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Unveiling the Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of 5-Nitroindazole Analogs
For researchers, scientists, and drug development professionals, the 5-nitroindazole scaffold represents a promising frontier in the quest for novel therapeutic agents. This guide provides a comprehensive comparison of 5-nitroindazole analogs, detailing their structure-activity relationships (SAR) against various pathological targets, supported by experimental data. We delve into the critical structural modifications that dictate biological efficacy and selectivity, offering a valuable resource for the rational design of next-generation 5-nitroindazole-based drugs.
The core of the biological activity of these compounds is often attributed to the 5-nitro group, which can be bioreduced within target organisms or cells to generate reactive nitrogen species, leading to cellular damage and death. The substituents on the indazole ring play a crucial role in modulating this activity, influencing factors such as potency, selectivity, and pharmacokinetic properties.
Comparative Analysis of Biological Activities
The following sections summarize the quantitative data on the antiparasitic and antineoplastic activities of various 5-nitroindazole analogs.
Antiparasitic Activity
5-Nitroindazole derivatives have demonstrated significant activity against a range of protozoan parasites, including Trypanosoma cruzi (the causative agent of Chagas disease), Leishmania species, and Trichomonas vaginalis.
| Compound | Substituent (R1) | Substituent (R2) | Target | IC50 (µM) | Cytotoxicity (CC50/LC50, µM) | Selectivity Index (SI) | Reference |
| 1 | H | H | Epimastigotes | >100 | >100 (Macrophages) | - | [1] |
| 2 | -(CH2)2N(CH3)2 | H | Epimastigotes | 8.5 | >100 (Macrophages) | >11.8 | [1] |
| 3 | -(CH2)3N(CH3)2 | H | Epimastigotes | 3.2 | >100 (Macrophages) | >31.2 | [1] |
| 4 | -(CH2)2N(C2H5)2 | H | Epimastigotes | 1.8 | >100 (Macrophages) | >55.6 | [1] |
| 5 | -(CH2)3N(C2H5)2 | H | Epimastigotes | 1.2 | >100 (Macrophages) | >83.3 | [1] |
| 6 (BZ) | - | - | Amastigotes | 1.17 | >200 (Cardiac cells) | >170.9 | [2] |
| 7 (cpd 16) | -(CH2)2NH2 | Benzyl | Amastigotes | 0.41 | >200 (Cardiac cells) | >487.8 | [2] |
| 8 (cpd 24) | -(CH2)2OAc | Benzyl | Amastigotes | 1.17 | >200 (Cardiac cells) | >170.9 | [2] |
| 9 (cpd 12) | -(CH2)2OH | 2-F-Benzyl | Amastigotes | <7 | >256 (L929 fibroblasts) | >36.6 | [3][4] |
| 10 (cpd 17) | -(CH2)2OH | 4-F-Benzyl | Amastigotes | <7 | >188.23 (L929 fibroblasts) | >26.9 | [3][4] |
Key SAR observations for anti-Trypanosoma cruzi activity:
-
N-1 Substitution: The presence of a dialkylaminoalkyl chain at the N-1 position significantly enhances activity compared to the unsubstituted parent compound. The length of the alkyl chain and the nature of the amine influence potency.
-
N-2 Substitution: Introduction of a benzyl group at the N-2 position, particularly with electron-withdrawing substituents like fluorine, leads to potent anti-amastigote activity.[3][4]
-
C-3 Position: The presence of a keto group (indazolinone) at C-3 appears to be a favorable structural feature for anti-trypanosomal activity.
| Compound | Substituent (R1) | Substituent (R2) | Target | IC50 (µM) | Cytotoxicity (CC50, µM) | Selectivity Index (SI) | Reference |
| 11 | H | Benzyl | Promastigotes | 1.28 | 108.4 | 84.7 | [5] |
| 12 | Ethyl | Benzyl | Promastigotes | 0.82 | 114.2 | 139.3 | [5] |
| 13 | Propyl | Benzyl | Promastigotes | 0.93 | 125.6 | 135.1 | [5] |
| 14 | -(CH2)2OH | Benzyl | Promastigotes | 0.52 | 150.2 | 288.8 | [5] |
| 15 | -(CH2)2OAc | Benzyl | Amastigotes | 0.46 | 402.6 | 875 | [5] |
Key SAR observations for antileishmanial activity:
-
N-1 Substitution: Similar to anti-trypanosomal activity, substitution at the N-1 position of the 2-benzyl-5-nitroindazolin-3-one scaffold is crucial.
-
Hydrophilicity at N-1: The introduction of hydrophilic fragments, such as a hydroxyl or acetoxyethyl group, at the N-1 position significantly improves the selectivity profile against Leishmania amazonensis.[5][6]
| Compound | Substituent at C-3 | Target Isolate | IC50 (µM) | Cytotoxicity (CC50, µM) | Reference |
| 16 | -O(CH2)2N(CH3)2 | Metronidazole-sensitive | <20 | >100 (Vero cells) | [7] |
| 17 | -O(CH2)3N(CH3)2 | Metronidazole-sensitive | <20 | 74.7 (Vero cells) | [7] |
| 18 | -O(CH2)2-piperidine | Metronidazole-resistant | 1.3 | >100 (Vero cells) | [7] |
| 19 | -O(CH2)2-morpholine | Metronidazole-resistant | 0.5 | >100 (Vero cells) | [7] |
| Metronidazole | - | Metronidazole-resistant | 3.0 | - | [7] |
Key SAR observations for anti-Trichomonas vaginalis activity:
-
C-3 Substitution: 3-(ω-aminoalkoxy)-1-benzyl-5-nitroindazoles show significant activity.
-
Cyclic Amines: The incorporation of cyclic amines like piperidine and morpholine in the alkoxy side chain at C-3 resulted in compounds with high activity against metronidazole-resistant strains, suggesting a potential to overcome clinical resistance.[7]
Antineoplastic Activity
Certain 5-nitroindazole analogs have also been evaluated for their anticancer properties.
| Compound | Substituent at N-1 | Cell Line | Activity | Reference |
| 20 | -(CH2)3N(C2H5)2 | TK-10 (Renal) | Moderate | [8] |
| 21 | -(CH2)3N(C2H5)2 | HT-29 (Colon) | Moderate | [8] |
| 22 | -(CH2)2Cl | Guérin experimental tumors | Significant suppression of proliferation | [9] |
| 23 | -(CH2)3Cl | Guérin experimental tumors | Significant suppression of proliferation | [9] |
Key SAR observations for antineoplastic activity:
-
N-1 Substitution: The nature of the substituent at the N-1 position is a key determinant of antineoplastic activity.
-
Alkylating Agents: The incorporation of a di-(β-chloroethyl)-amine moiety, a known alkylating group, at the N-1 position leads to compounds with significant cytostatic action.[9]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Anti-Trypanosoma cruzi Assay
1. Epimastigote Proliferation Assay:
-
Parasite Culture: T. cruzi epimastigotes are cultured in Liver Infusion Tryptose (LIT) medium supplemented with 10% fetal bovine serum (FBS) at 28°C.
-
Assay Procedure:
-
Logarithmically growing epimastigotes are seeded into 96-well plates at a density of 1 x 10^6 parasites/mL.
-
The test compounds, previously dissolved in DMSO and diluted in culture medium, are added to the wells at various concentrations. Benznidazole is used as a reference drug, and untreated parasites serve as a negative control.
-
The plates are incubated at 28°C for 72 hours.
-
Parasite viability is determined by adding resazurin solution and incubating for another 24 hours. The fluorescence is measured using a microplate reader (excitation 530 nm, emission 590 nm).
-
The IC50 value is calculated from the dose-response curves.
-
2. Amastigote Proliferation Assay:
-
Host Cell Culture: Murine macrophages (e.g., J774 cells) or fibroblasts (e.g., L929 cells) are cultured in RPMI-1640 or DMEM medium, respectively, supplemented with 10% FBS at 37°C in a 5% CO2 atmosphere.
-
Assay Procedure:
-
Host cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then infected with bloodstream trypomastigotes at a parasite-to-cell ratio of 10:1.
-
After 24 hours, the plates are washed to remove non-internalized parasites.
-
Fresh medium containing the test compounds at various concentrations is added.
-
The plates are incubated for an additional 48-72 hours.
-
The cells are fixed with methanol and stained with Giemsa.
-
The number of intracellular amastigotes is determined by microscopic examination, counting at least 300 cells per well.
-
The IC50 value is calculated based on the reduction in the number of amastigotes compared to the untreated control.
-
Cytotoxicity Assay
-
Cell Culture: Mammalian cells (e.g., murine macrophages, Vero cells, L929 fibroblasts) are cultured in appropriate medium supplemented with 10% FBS at 37°C in a 5% CO2 atmosphere.
-
Assay Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The test compounds are added at various concentrations.
-
The plates are incubated for 24 or 48 hours.
-
Cell viability is assessed using the MTT or resazurin assay.
-
For the MTT assay, MTT solution is added, and after incubation, the formazan crystals are dissolved in DMSO. The absorbance is read at 570 nm.
-
For the resazurin assay, the procedure is similar to the epimastigote assay.
-
The CC50 (50% cytotoxic concentration) or LC50 (50% lethal concentration) is determined from the dose-response curves.
-
Visualizations
The following diagrams illustrate key concepts related to the SAR of 5-nitroindazole analogs.
Caption: Key modification sites on the 5-nitroindazole scaffold and their general impact on biological activity.
Caption: A typical experimental workflow for the evaluation of 5-nitroindazole analogs.
Caption: Proposed mechanism of action for the antiparasitic activity of 5-nitroindazole analogs.
References
- 1. New potent 5-nitroindazole derivatives as inhibitors of Trypanosoma cruzi growth: synthesis, biological evaluation, and mechanism of action studies [pubmed.ncbi.nlm.nih.gov]
- 2. Activity profile of two 5-nitroindazole derivatives over the moderately drug-resistant Trypanosoma cruzi Y strain (DTU TcII): in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 5-Nitroindazole-based compounds: further studies for activity optimization as anti-Trypanosoma cruzi agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antileishmanial activity of 5-nitroindazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antileishmanial activity of 5-nitroindazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. docta.ucm.es [docta.ucm.es]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Indazole-Based Kinase Inhibitors: Benchmarking Against Established Therapeutics
For Researchers, Scientists, and Drug Development Professionals
Notice: Publicly available experimental data on the kinase inhibitory activity of "1-(5-Nitro-1H-indazol-1-yl)ethanone" is not available. Therefore, this guide utilizes the well-characterized, structurally related indazole-based kinase inhibitor, Axitinib , as a representative compound for benchmarking. This framework allows for a robust comparison against other established multi-kinase inhibitors, providing a blueprint for the evaluation of novel indazole derivatives.
Introduction
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of several potent protein kinase inhibitors. These inhibitors have become crucial tools in targeted cancer therapy, primarily by disrupting signaling pathways that drive tumor growth and angiogenesis. A critical step in the development of any new kinase inhibitor is rigorous benchmarking against existing drugs to ascertain its potency, selectivity, and potential therapeutic advantages.
This guide provides a comparative analysis of Axitinib, an indazole derivative, against another indazole-containing drug, Pazopanib, and a non-indazole multi-kinase inhibitor, Sorafenib. All three are established therapeutics that target a similar spectrum of receptor tyrosine kinases (RTKs), particularly those involved in the Vascular Endothelial Growth Factor (VEGF) signaling pathway.
Data Presentation: Comparative Inhibitory Potency (IC50)
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The table below summarizes the in vitro IC50 values for Axitinib, Pazopanib, and Sorafenib against a panel of clinically relevant kinases. Lower IC50 values are indicative of higher potency.
| Target Kinase | Axitinib IC50 (nM) | Pazopanib IC50 (nM) | Sorafenib IC50 (nM) |
| VEGFR1 | 0.1[1] | 10[2][3][4] | 26[5] |
| VEGFR2 | 0.2[1] | 30[2][3][4] | 90[2][6][7] |
| VEGFR3 | 0.1 - 0.3[1] | 47[2][3][4] | 20[2][6][7] |
| PDGFRβ | 1.6[1] | 84[2][3][4] | 57[2][6][7] |
| c-KIT | 1.7[1] | 74[2][3][4] | 68[2][6][7] |
Data is compiled from cell-free or cell-based assays as reported in the cited literature. Assay conditions can vary between studies, and these values should be considered for comparative purposes.
Signaling Pathway and Point of Inhibition
The primary mechanism of action for these inhibitors is the blockade of the VEGF signaling cascade, a critical pathway for angiogenesis. By inhibiting VEGFRs, these drugs prevent the downstream signaling that leads to endothelial cell proliferation, migration, and survival, ultimately choking off the blood supply to tumors.
VEGFR Signaling Pathway and Point of Inhibition.
Experimental Protocols
Accurate determination of IC50 values is fundamental to benchmarking kinase inhibitors. Below is a representative protocol for a luminescence-based in vitro kinase assay, which is a common high-throughput method.
Objective: To determine the IC50 value of a test compound against a specific protein kinase by quantifying ATP consumption.
Principle: Kinase activity results in the depletion of ATP. The remaining ATP is converted into a luminescent signal by a luciferase enzyme. A potent inhibitor will result in less ATP consumption and thus a higher luminescent signal.[8][9]
Materials:
-
Recombinant human kinase (e.g., VEGFR2)
-
Kinase-specific peptide substrate
-
Adenosine Triphosphate (ATP) of high purity
-
Test compound (e.g., "this compound") and benchmark inhibitors
-
Kinase assay buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 384-well assay plates
-
Plate-reading luminometer
Procedure:
-
Inhibitor Preparation:
-
Prepare a 10-point serial dilution of the test and benchmark inhibitors in 100% DMSO.
-
Further dilute these stocks in the kinase assay buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1% to avoid solvent effects.
-
-
Kinase Reaction:
-
Add 2.5 µL of the diluted inhibitor or vehicle (DMSO for control) to the wells of a 384-well plate.
-
Add 2.5 µL of a master mix containing the kinase and its peptide substrate to each well.
-
Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.[10]
-
Initiate the kinase reaction by adding 5 µL of ATP solution to each well. The final ATP concentration should be at or near its Michaelis-Menten constant (Km) for the specific kinase.
-
Incubate the plate for 60 minutes at room temperature. The incubation time should be within the linear range of the reaction.
-
-
Signal Detection:
-
Equilibrate the ATP detection reagent to room temperature.
-
Add 10 µL of the detection reagent to each well to stop the kinase reaction and initiate the luminescent signal generation.
-
Incubate the plate for 30 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Subtract the background signal (wells with no enzyme) from all other readings.
-
Normalize the data by setting the average signal from the DMSO-only wells (no inhibition) to 100% kinase activity and the signal from a high-concentration inhibitor control to 0% activity.
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.
-
Fit the resulting dose-response curve using a four-parameter logistic model to calculate the IC50 value.
-
General Workflow for an In Vitro Kinase Inhibition Assay.
Conclusion
The benchmarking process outlined in this guide provides a robust framework for the preclinical evaluation of novel kinase inhibitors like "this compound". By systematically comparing a new compound's in vitro potency against established benchmarks such as Axitinib, Pazopanib, and Sorafenib, researchers can make informed decisions about its potential as a therapeutic candidate. Adherence to standardized protocols is crucial for generating reproducible and comparable data, which is essential for advancing promising compounds through the drug development pipeline.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. apexbt.com [apexbt.com]
- 4. Pazopanib | Cell Signaling Technology [cellsignal.com]
- 5. oncology-central.com [oncology-central.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Sorafenib, multikinase inhibitor (CAS 284461-73-0) | Abcam [abcam.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1-(5-Nitro-1H-indazol-1-yl)ethanone: A Comprehensive Guide
For researchers and scientists engaged in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides a detailed, step-by-step procedure for the safe and effective disposal of 1-(5-Nitro-1H-indazol-1-yl)ethanone, ensuring the protection of personnel and the environment.
Disclaimer: This guide is based on information for structurally similar compounds and general laboratory safety protocols. Always consult the specific Safety Data Sheet (SDS) for the material in use and adhere to your institution's and local regulations for hazardous waste disposal.
I. Hazard Identification and Classification
Anticipated Hazard Classifications:
-
Acute Toxicity (Oral)
-
Skin Irritation
-
Eye Irritation
-
Specific Target Organ Toxicity (Single Exposure)
II. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to adhere to standard laboratory safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[2]
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[3]
-
Spill Management: In case of a spill, absorb the material with an inert absorbent and dispose of it as hazardous waste.[3] Avoid generating dust during cleanup.[3][4]
III. Personal Protective Equipment (PPE)
The following table summarizes the necessary PPE for handling this compound for disposal.
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber).[2] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles.[2] |
| Skin and Body Protection | Standard laboratory coat to prevent skin contact.[2] |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if dust or aerosols are generated.[2] |
IV. Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in accordance with institutional guidelines and local regulations. On-site treatment is not recommended for this type of compound.[4] The primary method of disposal is through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[4][5][6]
Step 1: Waste Identification and Segregation
-
Designate as Hazardous Waste: As soon as the material is no longer needed, it must be declared as hazardous waste.[2]
-
Segregate from Other Waste Streams: Do not mix this compound with non-hazardous waste. It should be collected in a dedicated, clearly labeled waste container.[2][7] Store it away from incompatible materials such as strong oxidizing agents.[2][8]
Step 2: Containerization
-
Select an Appropriate Container: Use a clean, dry, and chemically compatible container with a secure, tight-fitting lid.[2][7] The container should be in good condition, free from leaks or cracks.
-
Labeling: Clearly label the container with the full chemical name: "this compound" and indicate that it is "Hazardous Waste."[9] Include any other components of the waste mixture.
Step 3: Storage
-
Designated Storage Area: Store the labeled waste container in a designated satellite accumulation area (SAA) within the laboratory, at or near the point of generation.[2][6]
-
Secondary Containment: It is good practice to place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[2]
Step 4: Arrange for Disposal
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[5][6]
-
Documentation: Complete any required hazardous waste disposal forms, providing accurate details about the contents and quantity of the waste.[2] Retain a copy of the documentation for your records.[4]
V. Experimental Protocols
As this document focuses on disposal, no experimental protocols for laboratory procedures are included. The primary "protocol" is the step-by-step disposal procedure outlined above.
VI. Mandatory Visualization
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. 5-Nitro-1H-indazole | 5401-94-5 [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. vumc.org [vumc.org]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. fishersci.com [fishersci.com]
- 9. benchchem.com [benchchem.com]
Essential Safety and Operational Guide for Handling 1-(5-Nitro-1H-indazol-1-yl)ethanone
Disclaimer: No specific Safety Data Sheet (SDS) for 1-(5-Nitro-1H-indazol-1-yl)ethanone was located. The following guidance is based on safety data for structurally related compounds, including 5-Nitro-1H-indazole, and general laboratory safety protocols. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific handling and disposal requirements.
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure safe operational conduct and proper disposal, minimizing risks to personnel and the environment.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure through inhalation, skin contact, or eye contact. The following table summarizes the recommended PPE for handling this compound.
| Equipment | Specifications | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). Change gloves every 30-60 minutes or immediately if contaminated or damaged.[1] | To prevent skin contact with the chemical. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles meeting ANSI Z87.1 or European Standard EN166.[2][3] | To protect eyes from dust particles and splashes. |
| Body Protection | A standard laboratory coat that is properly buttoned.[2] Consider a flame-resistant lab coat if working with flammable solvents. | To prevent contamination of personal clothing and skin. |
| Respiratory Protection | Use in a well-ventilated area, such as a chemical fume hood.[4] If dust or aerosols may be generated and engineering controls are insufficient, a NIOSH-approved respirator is recommended.[1][2] | To prevent inhalation of the compound. |
| Footwear | Closed-toe and closed-heel shoes.[2] | To protect feet from spills. |
Emergency First Aid Procedures
In the event of exposure, immediate and appropriate first aid is critical.
| Exposure Route | First Aid Measures |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5] |
| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin area with copious amounts of water for at least 15 minutes.[4][6] Seek medical attention if irritation develops or persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][6] Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[3][5] Seek immediate medical attention. |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Protocol |
| Unused Chemical | Designate as hazardous waste.[7] Store in a clearly labeled, sealed, and chemically compatible container.[6][7] Arrange for disposal through your institution's EHS department or a licensed chemical waste disposal company. |
| Contaminated Materials | Items such as gloves, weighing paper, and pipette tips that are contaminated with the chemical should be collected in a designated hazardous waste container and disposed of according to institutional guidelines. |
| Empty Containers | Triple rinse the container with a suitable solvent. The rinsate should be collected and treated as hazardous waste. Dispose of the rinsed container in accordance with local regulations. |
Experimental Protocol: Weighing and Dissolving this compound
This protocol outlines the standard procedure for accurately weighing the solid compound and preparing a solution.
1. Preparation:
- Ensure the chemical fume hood is operational and the work area is clean and uncluttered.
- Assemble all necessary materials: this compound, appropriate solvent, weighing paper or boat, spatula, volumetric flask, and a magnetic stir bar.
- Don all required personal protective equipment as detailed in the PPE table.
2. Weighing the Compound:
- Place a piece of weighing paper or a weighing boat on the analytical balance and tare it.
- Carefully transfer the desired amount of this compound from the stock container to the weighing paper using a clean spatula.
- Record the exact weight of the compound.
3. Dissolving the Compound:
- Carefully transfer the weighed solid into the volumetric flask.
- Add a small amount of the desired solvent to the weighing paper to rinse any residual powder into the flask.
- Add approximately half of the final desired volume of solvent to the flask.
- Add a magnetic stir bar and place the flask on a magnetic stir plate.
- Stir the mixture until the solid is completely dissolved.
- Once dissolved, remove the flask from the stir plate and add solvent to the calibration mark.
- Cap the flask and invert it several times to ensure the solution is homogeneous.
4. Post-Procedure:
- Clean the spatula and any other reusable equipment that came into contact with the chemical.
- Dispose of all contaminated disposable materials in the designated hazardous waste container.
- Wash hands thoroughly after removing gloves.
Visual Guides
The following diagrams illustrate key workflows for handling this compound safely.
Caption: Standard Operating Procedure for Handling this compound.
Caption: Emergency Response Flowchart for Exposure to this compound.
References
- 1. Pharmacy Purchasing & Products Magazine [pppmag.com]
- 2. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 3. fishersci.com [fishersci.com]
- 4. angenechemical.com [angenechemical.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
